5-Methylpyrazine-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBQCUZBVHFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374999 | |
| Record name | 5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-57-3 | |
| Record name | 5-Methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5521-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 5-Methylpyrazine-2-carboxamide from 5-Methylpyrazine-2-carboxylic Acid
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Introduction
5-Methylpyrazine-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The amide counterpart, 5-methylpyrazine-2-carboxamide, is a significant scaffold in medicinal chemistry, notably explored in the development of anti-tubercular agents.[3] This guide provides a comprehensive technical overview of the synthetic conversion of 5-methylpyrazine-2-carboxylic acid to this compound, focusing on robust methodologies, mechanistic insights, and practical considerations for laboratory and scale-up applications.
The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt.[4][5] Therefore, the synthesis necessitates the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, facilitating nucleophilic attack by ammonia. This guide will detail two primary, industry-standard pathways for this transformation: the formation of an acyl chloride intermediate using thionyl chloride and the use of modern peptide coupling agents.
PART 1: Strategic Considerations in Synthetic Route Selection
Choosing the appropriate synthetic strategy depends on factors such as scale, cost, substrate sensitivity, and desired purity. Below is a comparative analysis of the two main approaches.
| Parameter | Method 1: Thionyl Chloride (Acyl Chloride Route) | Method 2: Coupling Agents (e.g., EDC, T3P) |
| Reagent Cost | Generally lower cost, suitable for large-scale synthesis. | Higher cost, often used for smaller scale or high-value products. |
| Reaction Conditions | Can require heating (reflux); generates corrosive HCl gas.[6] | Typically milder, often performed at room temperature.[7] |
| Safety & Handling | Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][10][11] Requires stringent safety protocols. | Reagents like EDC and T3P are generally less hazardous and easier to handle, though still require care.[12] |
| Byproducts | Gaseous SO₂ and HCl, which must be scrubbed. | Soluble byproducts (e.g., urea derivatives) that are removed during workup.[7][13] |
| Substrate Scope | Robust and widely applicable but can be harsh for sensitive functional groups. | Milder conditions are more suitable for complex molecules with acid-sensitive groups.[14][15] |
| Yield | Often provides high to excellent yields.[14] | Generally provides good to excellent yields.[7][12] |
PART 2: Method 1 - The Acyl Chloride Pathway via Thionyl Chloride
This classic and cost-effective method proceeds in two distinct stages: the activation of the carboxylic acid to an acyl chloride, followed by amidation with an ammonia source.
Stage 1: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂), often in an inert solvent like toluene or dichloromethane (DCM), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction converts the hydroxyl group into a highly reactive acyl chloride.
Stage 2: Amidation
The crude or purified acyl chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent, to yield the final primary amide.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Methylpyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Concentrated Ammonium Hydroxide (NH₄OH) (excess, ~5.0 eq)
-
Ice, deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to trap HCl and SO₂), add 5-methylpyrazine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst and Reagent Addition: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction is exothermic and releases HCl gas.
-
Acyl Chloride Formation: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material). The solution should become clear.
-
Solvent Removal: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude 5-methylpyrazine-2-carbonyl chloride.
-
Amidation: Cool a separate flask containing concentrated ammonium hydroxide (5.0 eq) in an ice bath. Slowly and carefully add the crude acyl chloride (dissolved in a small amount of anhydrous solvent like THF or DCM) to the cold ammonium hydroxide solution with vigorous stirring. Caution: This reaction is highly exothermic.
-
Product Precipitation: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. The product, this compound, will often precipitate as a solid.
-
Workup: Filter the solid product and wash it with cold water. If no solid precipitates, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.[16]
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established nucleophilic acyl substitution reaction.[4][6]
-
The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[17]
-
A chloride ion is eliminated, forming a chlorosulfite intermediate. This key step converts the poor leaving group (-OH) into a much better leaving group.[4][17]
-
The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.
-
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and a chloride ion.[17]
This process is entropically favored due to the formation of gaseous SO₂ and HCl (from the initial proton loss).[17]
Caption: Workflow for the Acyl Chloride Route.
PART 3: Method 2 - Amide Bond Formation via Coupling Agents
Modern coupling agents offer a milder alternative for amide synthesis, avoiding harsh reagents and conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Propylphosphonic Anhydride (T3P) are common choices.[7][12] This section focuses on the EDC/HOBt system, a widely used combination in pharmaceutical synthesis.[15]
EDC/HOBt Coupling
EDC is a water-soluble carbodiimide that activates the carboxylic acid.[13][18] 1-Hydroxybenzotriazole (HOBt) is often added as an auxiliary nucleophile to suppress side reactions and minimize potential racemization if chiral centers are present.[13][19]
Detailed Experimental Protocol
Materials and Reagents:
-
5-Methylpyrazine-2-carboxylic acid (1.0 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.1 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous solvent, e.g., DMF or DCM
-
Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.1 eq) in anhydrous DMF.[18]
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion. Then, add DIPEA (2.5 eq) dropwise.[18]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. The water-soluble EDC and its urea byproduct are largely removed during these aqueous washes.[13][18]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final product.
Mechanistic Rationale of EDC/HOBt Coupling
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[18]
-
HOBt Interception: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This step is crucial for preventing side reactions.[18]
-
Amidation: The amine (ammonia, generated in situ from ammonium chloride and base) performs a nucleophilic attack on the carbonyl carbon of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[18]
Caption: Mechanism of EDC/HOBt-mediated amidation.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a fundamental transformation that can be achieved efficiently through several reliable methods. The choice between the robust, economical thionyl chloride route and the milder, more versatile coupling agent approach depends on the specific requirements of the project. For large-scale, cost-sensitive production, the acyl chloride pathway remains a viable option, provided that appropriate safety and environmental controls are in place. For high-value applications, complex substrates, or when milder conditions are paramount, methods utilizing coupling agents like EDC/HOBt offer superior control and ease of handling. Both pathways, when executed with care, provide reliable access to this important pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methylpyrazine-2-Carboxylic Acid: Properties, Uses, Safety & Supplier Information | High-Purity CAS 5521-55-1 China Manufacturer [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. rjpbcs.com [rjpbcs.com]
- 13. peptide.com [peptide.com]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazine-2-carboxamide
Introduction: The Significance of 5-Methylpyrazine-2-carboxamide in Pharmaceutical Research
This compound, a substituted pyrazine derivative, is a molecule of significant interest within the pharmaceutical and life sciences sectors. The pyrazine carboxamide scaffold is a well-established pharmacophore, forming the core of several clinically important drugs. Derivatives of this class have demonstrated a wide spectrum of biological activities, including antimicrobial and antitubercular properties.[1][2][3] The physicochemical properties of this compound are paramount as they dictate its behavior in biological systems, influence its formulation into effective drug products, and guide its synthesis and purification. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into their implications for drug development.
Core Physicochemical Profile
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of successful drug development. These parameters influence everything from solubility and absorption to stability and manufacturability. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇N₃O | [4] |
| Molar Mass | 137.14 g/mol | [4] |
| CAS Number | 5521-57-3 | |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 167-169 °C; Note: A conflicting value of 212 °C has also been reported, which may indicate the existence of polymorphs or impurities. | [4][5] |
| Solubility | Moderate solubility in water. | [4] |
| pKa (Predicted) | 14.12 ± 0.50 | |
| Stability | Stable under standard ambient conditions. | [4] |
A Note on Melting Point Discrepancy: The observed variation in the reported melting point warrants further investigation into the potential for polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points.[6][7][8][9][10]
Experimental Determination of Physicochemical Properties
The following section details robust, field-proven methodologies for the experimental characterization of this compound. The rationale behind each experimental choice is provided to offer a deeper understanding of the scientific principles at play.
Melting Point Determination via USP <741> Capillary Method
Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range can suggest the presence of impurities or multiple crystalline forms. The United States Pharmacopeia (USP) <741> method is a standardized and widely accepted protocol for this determination.[11][12][13][14][15]
Experimental Protocol:
-
Sample Preparation: Finely powder the this compound sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.
-
Data Acquisition: Reduce the heating rate to 1°C per minute. Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This range is the melting point.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. This is a crucial parameter in drug development as it influences a compound's solubility, absorption, and interaction with biological targets at different pH values. Potentiometric titration is a highly accurate method for determining pKa.[16][17][18][19][20]
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system. The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[16]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first derivative of the titration curve to find the inflection point.[18]
Equilibrium Solubility Determination
Rationale: Solubility is a key determinant of a drug's bioavailability. The equilibrium solubility represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is a common and reliable technique for determining equilibrium solubility.[21][22][23][24][25]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity and providing information about its structure and electronic properties.
Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.[26][27][28][29][30]
Experimental Protocol:
-
Sample Preparation: Mix a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.
-
Pellet Formation: Place the powder in a pellet die and apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.[31][32][33][34]
Experimental Protocol:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[33] Ensure the sample is fully dissolved.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. It is also a valuable tool for quantitative analysis.[35][36][37][38]
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
-
Analysis: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.
Hygroscopicity and Polymorphism Assessment
Rationale: The tendency of a solid to take up moisture from the atmosphere (hygroscopicity) can significantly impact its stability, flowability, and formulation.[][40][41][42][43] The existence of multiple crystalline forms (polymorphism) can affect a drug's solubility, bioavailability, and stability.[6][7][8][9][10]
Hygroscopicity Testing (Gravimetric Sorption Analysis):
-
Sample Preparation: Place a small, accurately weighed sample of this compound in the sample pan of a gravimetric sorption analyzer.
-
Analysis: Expose the sample to a range of controlled humidity levels at a constant temperature and monitor the change in mass over time.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm.
Polymorphism Screening (X-Ray Powder Diffraction - XRPD):
-
Sample Preparation: Prepare a finely powdered sample of this compound.
-
Analysis: Analyze the sample using an X-ray powder diffractometer. The resulting diffraction pattern is a unique fingerprint of the crystalline form.
-
Interpretation: Compare the obtained diffractogram with those of known polymorphs or use it to identify new crystalline forms.
Conclusion: A Foundation for Rational Drug Development
The physicochemical properties of this compound are integral to its potential as a pharmaceutical agent. This guide has provided a detailed overview of its key characteristics and the robust experimental methodologies required for their accurate determination. A thorough understanding of these properties, from melting point and solubility to spectral characteristics and solid-state behavior, provides the essential foundation for researchers and drug development professionals to advance this and similar molecules from the laboratory to clinical applications. The application of these principles ensures the development of safe, effective, and stable pharmaceutical products.
References
- 1. jocpr.com [jocpr.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 4. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 5. 5-METHYL-PYRAZINE-2-CARBOXAMIDE ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. criver.com [criver.com]
- 8. rigaku.com [rigaku.com]
- 9. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 10. Polymorph screening [crysforma.com]
- 11. scribd.com [scribd.com]
- 12. thinksrs.com [thinksrs.com]
- 13. uspbpep.com [uspbpep.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. m.youtube.com [m.youtube.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. pharmatutor.org [pharmatutor.org]
- 24. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 25. who.int [who.int]
- 26. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 27. shimadzu.com [shimadzu.com]
- 28. scienceijsar.com [scienceijsar.com]
- 29. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 30. pelletpressdiesets.com [pelletpressdiesets.com]
- 31. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 32. organomation.com [organomation.com]
- 33. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 34. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 35. longdom.org [longdom.org]
- 36. researchgate.net [researchgate.net]
- 37. scribd.com [scribd.com]
- 38. eu-opensci.org [eu-opensci.org]
- 40. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 41. alfachemic.com [alfachemic.com]
- 42. asiapharmaceutics.info [asiapharmaceutics.info]
- 43. pharmainfo.in [pharmainfo.in]
5-Methylpyrazine-2-carboxamide CAS number and supplier
An In-Depth Technical Guide to 5-Methylpyrazine-2-carboxamide for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key heterocyclic compound for professionals in drug discovery and chemical research. We will explore its fundamental properties, synthesis, analytical validation, and commercial availability, offering expert insights into its application.
Core Compound Identity and Physicochemical Properties
This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1] This core structure is a common scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1] The compound's formal IUPAC name is this compound, and its unique Chemical Abstracts Service (CAS) number is 5521-57-3 .[2][3][4][5]
Key physicochemical data are summarized below for quick reference. Proper storage involves keeping the compound in a dark, dry, and well-sealed container at room temperature to prevent degradation.[2]
| Property | Value | Source |
| CAS Number | 5521-57-3 | [2][4][5] |
| Molecular Formula | C₆H₇N₃O | [2][5] |
| IUPAC Name | 5-methyl-2-pyrazinecarboxamide | [2] |
| Molecular Weight | 137.14 g/mol | N/A |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature, sealed, dry, dark place | [2] |
| InChI Key | OYBQCUZBVHFPBU-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via the amidation of its precursor, 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1). This transformation is a staple in organic synthesis and involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis via Acid Chloride Intermediate
This protocol describes a reliable method for preparing the target amide from the corresponding carboxylic acid. The choice of thionyl chloride (SOCl₂) as the activating agent is based on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.
Step 1: Activation of Carboxylic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approx. 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Rationale: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Refluxing ensures the reaction goes to completion.
-
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylpyrazine-2-carbonyl chloride is typically used directly in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise while stirring vigorously. Maintain the temperature below 10°C.
-
Rationale: The reaction is highly exothermic. Low-temperature addition controls the reaction rate and minimizes side reactions. The lone pair on the nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the product into a solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.
Protocol: Purity Analysis by Reverse-Phase HPLC
This method provides a robust baseline for analyzing the final product.
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 150 mm.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample.
-
Run a gradient elution as described in the table below.
-
Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main product peak.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Applications in Drug Development and Medicinal Chemistry
Pyrazine-containing compounds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as bioisosteres for other aromatic systems. The precursor, 5-Methylpyrazine-2-carboxylic acid, is a vital intermediate in the synthesis of major drugs, including the antidiabetic agent Glipizide and the lipid-lowering drug Acipimox.[7]
This compound itself serves as a valuable scaffold for building more complex molecules. The carboxamide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This makes it an attractive starting point for developing libraries of compounds to screen for various biological activities, such as anti-tubercular, anti-inflammatory, and anti-viral effects.[1][8][9] For instance, derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.[9]
Logical Relationship Diagram
Caption: Role of this compound in drug discovery.
Commercial Sourcing and Availability
This compound is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. When sourcing this compound, it is essential to verify the purity and request a Certificate of Analysis (CoA) to ensure it meets the requirements of your research.
| Supplier | Product Link | Notes |
| Sigma-Aldrich (via Ambeed) | --INVALID-LINK-- | Offers various quantities (e.g., 250 mg, 1 g, 5 g) with stated 98% purity.[2] |
| Oakwood Chemical | --INVALID-LINK-- | Lists the compound under catalog number 020121.[5] |
| Bouling Chemical Co., Ltd. | --INVALID-LINK-- | Manufacturer based in China, offering various packaging sizes.[10] |
| VEGSCI Inc. | --INVALID-LINK-- | A supplier of natural ingredients and chemical products.[11] |
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5521-57-3 [sigmaaldrich.com]
- 3. 5-Methylpyrazine-2-carboxylic acid - (Pyrazines|Pyrazines):Koei Chemical Co., Ltd [koeichem.com]
- 4. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [amp.chemicalbook.com]
- 5. 5-Methyl-pyrazine-2-carboxamide [oakwoodchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 11. zh.veg-sci.com [zh.veg-sci.com]
A Technical Guide to the Biological Activity of 5-Methylpyrazine-2-carboxamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazine carboxamide scaffold represents a cornerstone in modern medicinal chemistry, most notably exemplified by the first-line antituberculosis agent, Pyrazinamide (PZA). The strategic modification of this core structure, particularly through the introduction of a methyl group at the 5-position, has unlocked a new generation of derivatives with a broadened and, in some cases, enhanced spectrum of biological activity. This guide provides a comprehensive technical overview of 5-Methylpyrazine-2-carboxamide derivatives, synthesizing current research to offer field-proven insights for drug discovery and development professionals. We will dissect their synthesis, explore their primary antitubercular mechanism, and venture into their emerging roles as broad-spectrum antimicrobial and potential anticancer agents. This document is structured to explain not just the experimental outcomes but the causal logic behind the scientific methodologies, providing a self-validating framework for future research and application.
Section 1: The Pyrazine Carboxamide Scaffold: A Privileged Structure
The Significance of the Pyrazine Ring in Medicinal Chemistry
The pyrazine ring, a diazine heterocycle, is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for drug development.
Pyrazinamide: The Progenitor and Its Antitubercular Legacy
Pyrazinamide (pyrazine-2-carboxamide) is a critical component of short-course tuberculosis chemotherapy.[1] Its importance lies in its sterilizing effect, particularly against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic intracellular environments, such as within macrophages.[2] PZA is a prodrug, meaning it requires bioactivation within the bacterium to exert its effect.[3] This activation is a key step that has been a focal point for the development of next-generation derivatives.
The Rationale for 5-Methyl Substitution: A Structure-Activity Relationship (SAR) Perspective
The addition of a methyl group at the 5-position of the pyrazine ring is a deliberate chemical modification intended to modulate the molecule's physicochemical properties. This substitution can influence lipophilicity, electronic distribution, and steric profile, which in turn affects target binding, membrane permeability, and metabolic stability. Research has indicated that the 5-methyl substitution plays a distinct role in enhancing the antitubercular activity of certain derivatives compared to the unsubstituted parent compound.[4]
Section 2: Synthesis Strategies and Methodologies
Core Synthesis Pathway: From Carboxylic Acid to Bioactive Derivative
The synthesis of this compound derivatives is typically achieved through a robust and scalable multi-step process. The foundational logic is to activate the carboxylic acid group of the starting material, 5-methylpyrazine-2-carboxylic acid, to facilitate amide or hydrazide bond formation. A common and effective strategy involves converting the carboxylic acid into a more reactive intermediate, such as an ester or an acid chloride, which can then be coupled with a desired amine or hydrazine.[5][6]
Detailed Experimental Protocol: Synthesis of Substituted Phenylmethylidene-5-methylpyrazine-2-carbohydrazide
This protocol, adapted from established methodologies, outlines a reliable three-step synthesis for creating a library of diverse derivatives.[4][7]
Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid
-
Dissolve 5-Methylpyrazine-2-carboxylic acid (0.1 M) in an excess of methanol (2.0 M).
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure to yield 5-methylethylpyrazinoate.
Step 2: Formation of 5-Methylpyrazine-2-carbohydrazide
-
To the crude ester from Step 1, add hydrazine hydrate (3 M, 99-100%).
-
Reflux the mixture for 8 hours.
-
Concentrate the product under reduced pressure and cool.
-
Collect the resulting solid, wash with cold water, and recrystallize from 95% ethanol to yield pure 5-methylpyrazine-2-carbohydrazide.
Step 3: Condensation with Aromatic Aldehydes
-
Prepare a solution of the desired substituted aromatic aldehyde (0.05 M) in ethanol.
-
Add this solution to a solution of 5-methylpyrazine-2-carbohydrazide (0.05 M) in 10 mL of ethanol.
-
Reflux the mixture for 4 hours.
-
After cooling, filter the precipitate, dry it, and recrystallize from aqueous ethanol to obtain the final phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivative.[4]
Workflow Visualization: Synthesis of this compound Derivatives
Caption: General synthetic workflow for producing 5-methylpyrazine-2-carbohydrazide derivatives.
Section 3: Antitubercular Activity: The Primary Frontier
Mechanism of Action: Inherited and Novel Pathways
The antitubercular activity of this compound derivatives is rooted in the mechanism established by pyrazinamide, but with potential for novel interactions.
-
Prodrug Activation: Like PZA, these derivatives are believed to function as prodrugs. They enter the M. tuberculosis bacillus and are hydrolyzed by a bacterial enzyme, pyrazinamidase (encoded by the pncA gene), into their active acidic form, pyrazinoic acid (POA) or its methyl-substituted analogue.[1][3] This conversion is pH-dependent and is most efficient in the acidic environment where the bacteria often reside.[8]
-
Inhibition of Fatty Acid Synthase I (FAS-I): The active POA moiety is a known inhibitor of the mycobacterial fatty acid synthase I (FAS-I) enzyme.[2][3] FAS-I is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall. Disruption of this pathway compromises cell wall integrity, leading to bacterial death.
-
Disruption of Membrane Energetics: The accumulation of the acidic form of the drug inside the bacterium disrupts membrane potential and inhibits membrane transport functions.[9] This collapse in membrane energetics interferes with the cell's ability to generate energy and transport essential nutrients, contributing significantly to the drug's sterilizing effect.[9]
Diagram: Antitubercular Mechanism of Action
Caption: Activation and primary targets of pyrazine carboxamide derivatives in M. tuberculosis.
In Vitro Efficacy: A Comparative Analysis
Numerous studies have demonstrated the potent antitubercular activity of this compound derivatives. Several compounds have shown efficacy equal to or greater than the standard drugs, pyrazinamide and isoniazid.
| Compound ID | Derivative Structure/Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| PZA (Standard) | - | 12.5 - 25 | [10][11] |
| INH (Standard) | - | ~0.2 | [4] |
| PM 14 | N'-{[4-dimethylamino) phenyl] methylidene} | 10-50 (Reported as more sensitive than PZA) | [4] |
| S7-13 | 5-methoxypyrazine-2-carboxamide derivative | 1.6 | [10][12] |
| S7-26 | 5-methoxypyrazine-2-carboxamide derivative | 6.25 | [10][12] |
| Compound 21 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl) | 1.56 | [13] |
| Compound 30 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | [13] |
Experimental Protocol: Evaluating Antitubercular Activity using Resazurin Microtiter Assay (MABA)
This assay is a widely used, reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation: Use sterile 96-well microtiter plates. Add 100 µL of Middlebrook 7H9 broth to each well.
-
Compound Dilution: Serially dilute the test compounds in the wells to achieve a range of final concentrations.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to a McFarland standard of 1.0) to each well. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Indicator Addition: Add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours.
-
Reading: A color change from blue (Resazurin) to pink (Resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).[10]
Section 4: Broad-Spectrum Antimicrobial Potential
While antitubercular activity is the primary focus, the this compound scaffold exhibits a broader range of antimicrobial properties.
Antibacterial Activity Beyond Mycobacteria
Studies have shown that these derivatives possess activity against various Gram-positive and Gram-negative bacteria.[6] One study synthesizing novel piperazine derivatives of pyrazine-2-carboxylic acid found that the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity, with molecular docking studies suggesting inhibition of GlcN-6-P synthase as a potential mechanism.[14] Generally, potency appears to be higher against Gram-positive strains.[15]
Antifungal Properties
The antifungal potential of these derivatives has also been explored. Screening against pathogenic fungi such as Aspergillus niger and Candida albicans has shown moderate activity for some derivatives, indicating that the scaffold could be a starting point for the development of novel antifungal agents.[6]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This is a standard preliminary method to assess broad-spectrum antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the agar surface.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a solvent control and a standard antibiotic/antifungal control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 25°C for 48h for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[15]
Section 5: Emerging Frontiers: Anticancer Activity
Rationale for Anticancer Investigation of Carboxamides
The carboxamide functional group is a key feature in numerous approved anticancer drugs.[16] Its ability to form strong hydrogen bonds allows it to interact with key biological targets like kinases and other enzymes involved in cell proliferation. The structural flexibility and favorable pharmacokinetic properties of the carboxamide linkage make it a highly valuable moiety in oncology drug design.[16]
Preliminary Findings and Mechanistic Hypotheses
While research into the specific anticancer activity of this compound derivatives is still nascent, related studies provide a strong rationale for their investigation.
-
Pyrazinamide Metal Complexes: Metal complexes of the parent drug, pyrazinamide, have been synthesized and evaluated against human cancer cell lines, including SNB-19 (glioblastoma) and HCT-15 (colon cancer). While the initial study found low toxicity, it established a precedent for evaluating this scaffold in an oncology context.[17]
-
Related Carboxamide Derivatives: Studies on other classes of carboxamides, such as N-substituted 1H-indole-2-carboxamides, have demonstrated significant antiproliferative activity against various cancer cell lines, including K-562 (leukemia) and HCT-116 (colon cancer), with IC₅₀ values in the sub-micromolar range.[16] These findings suggest that the pyrazine carboxamide core could similarly be directed toward oncogenic targets.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined.[16]
Section 6: Conclusion and Future Directions
This compound derivatives represent a highly promising and versatile class of bioactive compounds. Building upon the established success of pyrazinamide, these derivatives have demonstrated superior antitubercular activity, attributable to favorable modulations in their physicochemical properties. Furthermore, emerging evidence of their broad-spectrum antimicrobial and potential anticancer activities opens exciting new avenues for research.
Future work should focus on:
-
Lead Optimization: Systematically exploring substitutions on both the pyrazine and pendant rings to further enhance potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise mechanisms behind their antibacterial and anticancer effects.
-
In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The foundation of knowledge surrounding this scaffold is robust, and with targeted, mechanism-driven research, this compound derivatives hold significant potential to yield next-generation therapeutics for infectious diseases and oncology.
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. jocpr.com [jocpr.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
- 11. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theaspd.com [theaspd.com]
- 13. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
5-Methylpyrazine-2-carboxamide: A Comprehensive Technical Guide for Pharmaceutical Development
Introduction
5-Methylpyrazine-2-carboxamide is a pivotal heterocyclic intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, a pyrazine ring substituted with a methyl and a carboxamide group, serves as a versatile scaffold for the development of a range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering critical insights for researchers and professionals engaged in drug discovery and development. The strategic importance of this intermediate is underscored by its role in the synthesis of prominent drugs such as the anti-diabetic agent Glipizide and the lipid-lowering drug Acipimox.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and pharmaceutical formulation.
| Property | Value | Source |
| Chemical Formula | C₆H₇N₃O | [3] |
| Molar Mass | 137.14 g/mol | [3] |
| Appearance | White or off-white solid/powder | [3] |
| Melting Point | 167-169 °C | [3] |
| Solubility | Moderately soluble in water | [3] |
| IUPAC Name | This compound | |
| CAS Number | 5521-57-3 |
Synthesis and Mechanistic Insights
The primary and most direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid. This transformation is a cornerstone of its industrial production.
General Synthesis Pathway
The conversion of 5-methylpyrazine-2-carboxylic acid to this compound can be efficiently achieved through several synthetic methodologies. A common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Caption: General synthesis pathway for this compound.
A frequently employed method for the synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, involves the oxidation of 2,5-dimethylpyrazine.[4] Alternative routes may start from methylglyoxal and o-phenylenediamine.[2]
Detailed Experimental Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid
This protocol outlines a representative lab-scale synthesis of this compound from its carboxylic acid precursor.
Materials:
-
5-Methylpyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Ammonium hydroxide (28-30%)
-
Ice
-
Methanol
Procedure:
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 5-methylpyrazine-2-carboxylic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting residue is the crude 5-methylpyrazine-2-carbonyl chloride.
-
Amidation: Cool the crude acid chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol-water mixture, to yield pure this compound.
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (FT-IR, NMR, and MS).
Applications in Pharmaceutical Synthesis
This compound is a critical building block in the synthesis of several important pharmaceuticals. Its pyrazine core and reactive carboxamide group allow for further molecular elaboration to construct complex drug architectures.
Caption: Role of this compound as a key pharmaceutical intermediate.
Glipizide Synthesis
In the synthesis of Glipizide, a second-generation sulfonylurea used to treat type 2 diabetes, this compound is a key precursor.[2][5] The synthesis typically involves the coupling of an activated form of 5-methylpyrazine-2-carboxylic acid with a substituted phenethylamine derivative, followed by reaction with cyclohexyl isocyanate.[5]
Acipimox Synthesis
Acipimox, a nicotinic acid analog used as a lipid-lowering agent, is the 4-oxide derivative of 5-methylpyrazine-2-carboxylic acid.[6][7][8] While Acipimox is the N-oxide of the carboxylic acid, the carboxamide can serve as a closely related intermediate in synthetic pathways leading to Acipimox and its analogs.
Anti-tubercular Agents
Derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and investigated for their potential as anti-tubercular agents, highlighting the versatility of the 5-methylpyrazine scaffold in medicinal chemistry.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
| Technique | Expected Data |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1550-1400 (C=C and C=N stretching of pyrazine ring) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.7 (s, 1H, pyrazine-H), ~8.5 (s, 1H, pyrazine-H), ~7.8 (br s, 1H, -NH₂), ~7.6 (br s, 1H, -NH₂), ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~150-140 (pyrazine ring carbons), ~20 (-CH₃) |
| Mass Spectrometry (EI) | m/z 137 (M⁺), characteristic fragmentation pattern |
Note: The exact spectral values may vary slightly depending on the solvent and instrument used. The structural characterization of pyrazine carboxamide derivatives has been reported in various studies.[10][11][12][13]
Safety and Handling
Adherence to proper safety protocols is crucial when handling this compound.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the material safety data sheet (MSDS) for comprehensive safety and handling information. Proper storage in a cool, dry, and well-ventilated area away from incompatible materials is recommended.[3]
Conclusion
This compound stands as a testament to the enabling power of heterocyclic chemistry in drug development. Its straightforward synthesis, well-defined properties, and proven utility as a key intermediate for high-value APIs make it an indispensable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for its successful application in the creation of next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 4. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of a new antilipolytic agent: 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox) (1) II - Antilipolytic and blood lipid lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. mdpi.com [mdpi.com]
- 12. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]
Potential applications of 5-Methylpyrazine-2-carboxamide in medicinal chemistry
An In-depth Technical Guide on the Potential Applications of 5-Methylpyrazine-2-carboxamide in Medicinal Chemistry
Executive Summary
This compound is a heterocyclic compound emerging from the shadow of its well-known analog, Pyrazinamide (PZA), a cornerstone in tuberculosis therapy. While historically viewed as a synthetic intermediate, recent investigations into its derivatives have unveiled a versatile and potent scaffold for medicinal chemistry. This guide provides a comprehensive analysis of the this compound core, moving beyond its foundational chemistry to explore its significant potential in developing next-generation therapeutic agents. The primary focus lies in its robust antitubercular activity, where derivatives have demonstrated efficacy surpassing that of PZA. Furthermore, this document elucidates its burgeoning applications in antiviral and anticancer research, supported by structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols. This technical guide is intended for researchers and drug development professionals seeking to leverage this promising scaffold for novel therapeutic discovery.
The this compound Scaffold: Foundational Chemistry and Rationale
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds make it an attractive component in drug design.[1]
Physicochemical Properties
This compound is a solid, nearly planar molecule whose structural and chemical characteristics provide a solid foundation for derivatization.[2][3] Its properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-2-pyrazinecarboxamide | [3] |
| CAS Number | 5521-57-3 | [3] |
| Molecular Formula | C₆H₇N₃O | [3] |
| Molecular Weight | 137.14 g/mol | |
| Physical Form | Solid | [3] |
| InChI Key | OYBQCUZBVHFPBU-UHFFFAOYSA-N | [3] |
Structural Relationship to Pyrazinamide (PZA) and Rationale for Investigation
The primary rationale for investigating this compound stems from its structural similarity to PZA, a first-line antitubercular drug.[4] The key distinction is the presence of a methyl group at the C5 position of the pyrazine ring. This seemingly minor modification has been shown to significantly influence biological activity, with studies indicating that 5-methyl substitution can enhance antitubercular potency.[5] This observation provides a compelling reason to explore this scaffold as a potential improvement upon a clinically vital therapeutic agent.
Synthesis and Derivatization Strategies
The accessibility and chemical tractability of the this compound core make it an ideal starting point for library synthesis and SAR exploration.
Core Synthesis of this compound
The parent amide is typically synthesized from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid. This precursor is a valuable building block in its own right, used in the synthesis of pharmaceuticals like the antidiabetic drug Glipizide.[6] The conversion to the amide can be achieved through standard amidation procedures.
Representative Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid
-
Esterification: Dissolve 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in methanol.[5]
-
Acid Catalysis: Add a few drops of concentrated sulfuric acid and reflux the mixture for 24 hours to form the methyl ester intermediate (Methyl 5-methyl-2-pyrazinecarboxylate).[5]
-
Ammonolysis: Add the purified methyl ester to a solution of methanol saturated with ammonia.
-
Reaction: Stir the mixture in a sealed vessel at room temperature for 48-72 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Key Derivatization Pathways for SAR Studies
The true potential of the scaffold is unlocked through derivatization, primarily at the amide nitrogen. Standard peptide coupling reagents are highly effective for this purpose.
Representative Protocol: N-Substituted Derivative Synthesis
-
Activation: To a stirred suspension of 5-methylpyrazine-2-carboxylic acid (1.0 mmol) in a suitable solvent like DMF, add a coupling reagent such as propylphosphonic anhydride (T3P) (1.3 mmol).[7]
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 mmol), to the mixture.[7]
-
Amine Addition: Add the desired substituted amine (e.g., an N-heteroarylpiperazine hydrochloride, 1.1 mmol).[7]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours under an inert atmosphere, monitoring completion by TLC.[7]
-
Workup & Purification: Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The crude product is then purified using silica gel chromatography to yield the target N-substituted this compound derivative.[7]
Diagram: Synthetic Workflow for Derivative Generation
Caption: General workflow for synthesizing a library of N-substituted derivatives.
Primary Therapeutic Application: Antitubercular Agents
The most extensively studied application for this scaffold is in the development of novel treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb).[8]
The Pyrazinamide Legacy: Mechanism of Action
To appreciate the derivatives, one must understand the parent drug, PZA. PZA is a prodrug that requires a specific acidic environment (pH ~5.5) and a bacterial enzyme to become active.[9]
PZA Activation Pathway:
-
Entry: PZA passively diffuses into the Mtb bacillus.
-
Conversion: Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[10]
-
Efflux & Protonation: POA is pumped out of the cell. In the acidic extracellular environment of a tuberculous lesion, POA is protonated to form HPOA.[10]
-
Re-entry & Disruption: HPOA readily diffuses back into the neutral-pH cytoplasm of the bacillus, where it deprotonates, releasing POA and a proton. This accumulation acidifies the cytoplasm and disrupts the bacterial membrane's energy potential, ultimately killing the bacterium.[9][10]
Caption: Activation pathway of the prodrug Pyrazinamide (PZA) in M. tuberculosis.
Structure-Activity Relationship (SAR) and Quantitative Data
Research has shown that derivatives of 5-methylpyrazine are potent antitubercular agents. Several studies have synthesized series of these compounds and evaluated their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. Notably, certain substitutions have yielded compounds with significantly greater activity than PZA.
| Compound Class | Representative Substitution | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| Standards | Isoniazid | 0.05 - 0.1 | [8] |
| Pyrazinamide (PZA) | 12.5 | [8] | |
| Rifampicin | 0.1 - 0.2 | [8] | |
| 5-Methoxypyrazine-2-carboxamides | S7-13 | 1.6 | [8] |
| S7-26 | 6.25 | [8] | |
| 5-Methylpyrazine-2-carbohydrazides | PM 7 (p-Cl) | 0.8 | [5] |
| PM 13 (p-OH) | 0.4 | [5] | |
| PM 14 (p-N(CH₃)₂) | 0.2 | [5] | |
| N-Benzylpyrazine-2-carboxamides | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl) | 6.25 | [11] |
These results highlight that modification of the carboxamide group into a carbohydrazide, followed by condensation with substituted aromatic aldehydes, is a particularly fruitful strategy for enhancing potency.[5] The presence of electron-donating groups like hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) at the para position of the phenyl ring led to the most active compounds.[5]
Experimental Protocol: In Vitro Antitubercular Activity Assessment
The Resazurin Microtiter Assay (REMA) is a common, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[8][12]
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound solution (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a Mtb H37Rv inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells containing the test compounds. Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of a sterile 0.01% resazurin solution to each well.
-
Result Interpretation: Re-incubate the plate for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Expanding Horizons: Antiviral and Anticancer Potential
While antitubercular activity is the most established application, the this compound scaffold is also a promising platform for developing antiviral and anticancer agents.
Antiviral Applications
The pyrazine core is present in several compounds with known antiviral properties.[13] Research on related pyrazine-2-carboxamide derivatives has demonstrated activity against clinically relevant viruses.
-
Influenza A: A series of 5-amino-N-phenylpyrazine-2-carboxamides showed moderate antiviral activity against influenza A viruses, with MICs in the tens of µM range.[14][15]
-
SARS-CoV-2: Pyrazine conjugates, synthesized using click chemistry, have shown significant potency against SARS-CoV-2.[16] Certain pyrazine-triazole conjugates exhibited a better selectivity index than the reference drug Favipiravir, suggesting they could be promising candidates for further development.[16]
Anticancer Exploration
The carboxamide functional group is a cornerstone of many anticancer drugs, enhancing molecular flexibility and providing hydrogen bonding opportunities that improve target affinity.[17] While direct studies on this compound are limited, related structures show promise.
-
Mechanism of Action: Carboxamide derivatives are known to target key oncogenic pathways, including topoisomerases, protein kinases (like PI3Kα and EGFR), and cyclooxygenases (COX-2).[17][18]
-
Metal Complexes: Pyrazine-based copper(II) complexes have demonstrated anticancer activity by inducing oxidative stress and redox imbalance in cancer cells, with high selectivity over healthy cells.[19]
-
Cytotoxicity Data: Novel N-substituted indole-2-carboxamides have shown potent antiproliferative activity against various cancer cell lines, including leukemia (K-562), colon (HCT-116), and breast (MCF-7), with IC₅₀ values in the sub-micromolar range for the most active compounds.[17] Similarly, other pyrazinamide analogues have shown activity against cell lines like A549 (lung) and SK-MEL-28 (melanoma).[20]
| Compound Class | Target Cell Line / Virus | Activity (IC₅₀ / MIC) | Reference |
| Antiviral | |||
| 5-Amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | MIC = 62.5 µM | [14][15] |
| Pyrazine-triazole conjugates | SARS-CoV-2 | Potent, better SI than Favipiravir | [16] |
| Anticancer | |||
| N-substituted indole-2-carboxamides | K-562 (Leukemia) | IC₅₀ = 0.33 µM | [17] |
| Tetrahydroimidazo[1,2-b]pyridazines | MCF-7 (Breast) | IC₅₀ = 1-10 µM | [20] |
| Pyrazine-based Cu(II) complex | A549 (Lung), HeLa (Cervical) | Selective cytotoxicity | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening anticancer compounds.[17]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Future Directions and Conclusion
This compound has demonstrated its value as a versatile and potent scaffold in medicinal chemistry. The evidence strongly supports its continued exploration, particularly in the following areas:
-
Mechanism of Action Studies: While the antitubercular mechanism is inferred from PZA, the precise molecular targets for the most potent derivatives remain to be elucidated. For antiviral and anticancer applications, target identification is a critical next step.
-
In Vivo Efficacy and Toxicology: Promising compounds identified in vitro must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics (ADME), and safety profiles.
-
Scaffold Optimization: Further SAR studies can be conducted to fine-tune the scaffold for improved potency, selectivity, and drug-like properties.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5521-57-3 [sigmaaldrich.com]
- 4. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. theaspd.com [theaspd.com]
- 9. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation [mdpi.com]
- 12. theaspd.com [theaspd.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides [pubmed.ncbi.nlm.nih.gov]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
The Crucial Role of the Pyrazine Moiety in Glipizide Synthesis: A Technical Guide
Abstract
Glipizide, a potent second-generation sulfonylurea, is a cornerstone in the management of non-insulin-dependent diabetes mellitus (NIDDM)[1][2][3]. Its efficacy hinges on stimulating insulin secretion from pancreatic β-cells[2]. The intricate chemical architecture of Glipizide, N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-pyrazinecarboxamide, necessitates a sophisticated synthetic strategy[1]. This technical guide provides an in-depth exploration of the pivotal role of the 5-methylpyrazine-2-carboxamide precursor, 5-methylpyrazine-2-carboxylic acid, in the total synthesis of Glipizide. We will dissect various patented synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols for the formation of the key intermediate, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide.
Introduction to Glipizide and its Synthetic Imperatives
Glipizide's therapeutic action is directly attributable to its unique molecular structure, which facilitates its interaction with the sulfonylurea receptor (SUR1) on pancreatic β-cells. The synthesis of this complex molecule is a multi-step process, with the formation of the amide bond between the pyrazine ring system and the phenylethylamine core being a critical juncture. The this compound unit is not merely a structural component; it is integral to the molecule's overall physicochemical and pharmacological properties.
The primary challenge in Glipizide synthesis lies in the efficient and high-yield coupling of two key fragments: the sulfonylurea-containing aromatic portion and the 5-methylpyrazine-2-carboxylic acid moiety. This guide will focus on the latter, detailing its preparation and its crucial reaction to form the central amide linkage.
The Cornerstone Intermediate: N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide
The synthesis of Glipizide invariably proceeds through the formation of the key intermediate, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide[4][5][6][7][8][9]. This compound, also known as 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide, represents the successful conjugation of the pyrazine and sulfonamide pharmacophores.
Several synthetic strategies have been developed to construct this intermediate, primarily differing in the activation method for the carboxylic acid and the nature of the benzenesulfonamide starting material.
Synthetic Pathways to the Core Intermediate
The literature, particularly patent filings, reveals two predominant strategies for the synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide.
Route A: Activation of 5-Methylpyrazine-2-carboxylic Acid
This classical approach involves the activation of the carboxylic acid group of 5-methylpyrazine-2-carboxylic acid to facilitate nucleophilic attack by the amino group of a suitable benzenesulfonamide derivative.
-
Activation via Acid Chlorides: An early method involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride. The highly reactive acid chloride is then reacted with p-(4-amino-ethyl) benzene sulphonamide. However, this method can lead to the formation of impurities and result in a sticky product mass, complicating purification[4].
-
Activation with Chloroformates: A more controlled activation involves the use of ethyl chloroformate in the presence of a base like triethylamine. This forms a mixed anhydride which then smoothly reacts with p-(4-amino-ethyl) benzene sulphonamide to yield the desired intermediate. This method offers better control and cleaner reaction profiles[4].
A visual representation of this synthetic route is provided below:
Caption: Route A: Synthesis via activation of 5-methylpyrazine-2-carboxylic acid.
Route B: Amidation using Methyl 5-Methylpyrazine-2-carboxylate
A more prevalent and often higher-yielding method utilizes the methyl ester of 5-methylpyrazine-2-carboxylic acid. This ester undergoes amidation with a suitable amino-containing benzenesulfonamide derivative.
-
Reaction with 4-(2-aminoethyl)-benzene sulphonamide: The methyl ester of 5-methylpyrazine-2-carboxylic acid can be reacted with 4-(2-aminoethyl)-benzene sulphonamide at elevated temperatures (60-80°C) to form the target intermediate[4].
-
Reaction with 2-phenylethylamine followed by sulfonation: An alternative pathway involves first reacting methyl 5-methylpyrazine-2-carboxylate with 2-phenylethylamine to produce 5-methylpyrazine 2-(2-phenylethyl) carboxamide. This intermediate is then subjected to chlorosulfonation followed by amination with ammonia to yield N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide[5].
The general scheme for this route is as follows:
Caption: Route B: Synthesis via amidation of methyl 5-methylpyrazine-2-carboxylate.
Final Synthetic Step: Formation of Glipizide
Once the core intermediate, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide, is synthesized and purified, the final step involves the formation of the sulfonylurea moiety. This is typically achieved by reacting the intermediate with cyclohexyl isocyanate in the presence of a base, such as potassium carbonate or sodium methoxide[4].
This reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen onto the electrophilic carbon of the isocyanate, yielding the final Glipizide product.
The overall synthetic pathway can be visualized as:
Caption: Overall synthetic scheme for Glipizide.
Experimental Protocols
The following protocols are derived from patented procedures and are presented for informational purposes. Appropriate safety precautions and laboratory practices should be strictly followed.
Preparation of Methyl 5-Methylpyrazine-2-carboxylate
| Step | Procedure | Reagents & Conditions |
| 1 | Esterification | 5-methylpyrazine-2-carboxylic acid, Methanol, Sulfuric acid (catalyst) |
| 2 | Reflux | Heat the mixture at 40-60°C for 1-5 hours[4]. |
| 3 | Work-up | Distill off methanol, treat with a non-polar solvent like cyclohexane, and cool to crystallize the product[4]. |
Synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide (from the ester)
| Step | Procedure | Reagents & Conditions |
| 1 | Reaction | Methyl 5-methylpyrazine-2-carboxylate, 4-(2-aminoethyl)-benzene sulphonamide |
| 2 | Heating | Heat the mixture at 60-80°C[4]. |
| 3 | Isolation | Isolate the product upon reaction completion. |
Synthesis of Glipizide
| Step | Procedure | Reagents & Conditions |
| 1 | Reaction | N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide, Cyclohexyl isocyanate |
| 2 | Base & Solvent | Potassium carbonate or Sodium methoxide in a suitable organic solvent[4]. |
| 3 | Purification | Purify the crude Glipizide by recrystallization from a solvent system such as dimethylformamide and methanol[4]. |
Synthesis of the Starting Material: 5-Methylpyrazine-2-carboxylic Acid
The availability of high-purity 5-methylpyrazine-2-carboxylic acid is crucial for the successful synthesis of Glipizide. This key starting material can be prepared through various methods, including the oxidation of 2,5-dimethylpyrazine[10]. A patented method describes a synthesis starting from methylglyoxal and o-phenylenediamine[11]. The process involves cyclization, oxidation, acidification, and decarboxylation to yield the final product[11].
Conclusion
The synthesis of Glipizide is a testament to the precision of modern medicinal chemistry. The this compound moiety, introduced via its carboxylic acid precursor, is a critical component that is meticulously integrated into the final drug molecule. The synthetic routes outlined in this guide, primarily revolving around the formation of the N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide intermediate, highlight the versatile and robust chemical strategies employed in the pharmaceutical industry. Understanding these pathways is essential for researchers and professionals involved in the development and manufacturing of this vital antidiabetic medication.
References
- 1. US20080102118A1 - Glipizide controlled-release composition and method of preparation - Google Patents [patents.google.com]
- 2. US6270797B1 - Sustained release pharmaceutical composition containing glipizide and method for producing same - Google Patents [patents.google.com]
- 3. Glipizide | C21H27N5O4S | CID 3478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 5. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 6. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide | C14H16N4O3S | CID 9883549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-[2-[4-(Aminosulfonyl)-phenyl]-ethyl]-5-methyl-2-pyrazinecarboxamide | 33288-71-0 | FA150607 [biosynth.com]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. chinjmap.com [chinjmap.com]
- 11. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
Investigating the mechanism of action of 5-Methylpyrazine-2-carboxamide
An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-Methylpyrazine-2-carboxamide
Abstract
This compound is a heterocyclic organic compound with a pyrazine core, a known scaffold in numerous biologically active molecules. While its primary current application is as a key intermediate in the synthesis of various pharmaceuticals, its intrinsic pharmacological properties remain largely unexplored.[1][2][3] This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action of this compound. Drawing parallels from structurally analogous, clinically significant drugs such as the antitubercular agent Pyrazinamide and the antiviral Favipiravir, we propose a multi-pronged investigational workflow.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap from initial in silico analysis and broad biological screening to in-depth mechanistic studies and target validation.
Introduction: The Enigmatic Potential of a Versatile Scaffold
This compound belongs to the pyrazinecarboxamide class of compounds, a chemical family that has yielded significant therapeutic agents.[7][8] Its structure, featuring a methyl-substituted pyrazine ring and a carboxamide group, suggests the potential for diverse biological interactions. Currently, its utility is well-documented as a building block in the synthesis of drugs for metabolic disorders, such as the antidiabetic glipizide and the lipid-lowering agent acipimox.[1][2][9] However, the core structure bears a striking resemblance to established antimicrobial and antiviral prodrugs, prompting a deeper inquiry into its own potential as a therapeutic agent.
This guide moves beyond its role as a synthetic intermediate to propose a structured investigation into its mechanism of action. We will leverage the well-characterized mechanisms of its structural relatives to formulate plausible hypotheses and outline the rigorous experimental protocols required to test them.
Formulating Hypotheses from Structural Analogs
The striking similarity of this compound to Pyrazinamide and Favipiravir provides a logical foundation for proposing two primary, albeit hypothetical, mechanisms of action.
Hypothesis A: A Pyrazinamide-like Antimicrobial Prodrug
Pyrazinamide, a cornerstone of tuberculosis therapy, is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[5][6][10] This active metabolite is proposed to exert its effect through multiple mechanisms, including the disruption of membrane potential and the inhibition of fatty acid synthase I.[11][12] We hypothesize that this compound could follow a similar path:
-
Prodrug Activation: It may be enzymatically hydrolyzed in susceptible microorganisms to its corresponding carboxylic acid, 5-methyl-pyrazinoic acid.
-
Intracellular Accumulation and Action: The resulting acid could accumulate intracellularly, particularly in acidic environments, disrupting cellular homeostasis and inhibiting key metabolic pathways.
Hypothesis B: A Favipiravir-like Antiviral Agent
Favipiravir is a broad-spectrum antiviral agent that, after intracellular metabolism to its active ribofuranosyl-5'-triphosphate form, targets viral RNA-dependent RNA polymerase (RdRp).[4][13][14] This targeting leads to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.[15][16] A second hypothesis is that this compound could function as an antiviral:
-
Metabolic Conversion: It may be metabolized within host cells to a nucleoside analog.
-
Inhibition of Viral Replication: This analog could then be incorporated into nascent viral RNA, leading to the inhibition of viral polymerases and the suppression of viral propagation.
A Phased Investigational Workflow
To systematically evaluate these hypotheses, a multi-phase experimental approach is proposed. This workflow is designed to progress from broad, high-throughput screening to focused, mechanism-specific assays.
Caption: Proposed investigational workflow for this compound.
Phase 1: Foundational Analysis
1.1 In Silico Modeling and Target Prediction:
-
Objective: To computationally predict the binding affinity of this compound and its potential active form (5-methyl-pyrazinoic acid) to known drug targets.
-
Protocol:
-
Generate 3D structures of the parent compound and its potential metabolites.
-
Perform molecular docking studies against a panel of microbial and viral protein targets. For Hypothesis A, this would include mycobacterial enzymes like pyrazinamidase and fatty acid synthase I. For Hypothesis B, targets would include viral RNA-dependent RNA polymerases from various viruses.
-
Analyze the docking scores and binding poses to predict potential interactions.
-
1.2 Physicochemical Characterization:
-
Objective: To determine the fundamental chemical properties of the compound to inform assay design.
-
Protocol:
-
Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO).
-
Stability: Assess the chemical stability at different pH values and temperatures over time using HPLC.
-
Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient to predict membrane permeability.
-
Phase 2: Broad Spectrum Biological Screening
2.1 Antimicrobial Susceptibility Testing:
-
Objective: To assess the broad-spectrum antimicrobial activity of this compound.
-
Protocol:
-
Utilize broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
-
Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), fungi (e.g., Candida albicans), and mycobacteria (Mycobacterium tuberculosis H37Rv and a pyrazinamide-resistant strain).[8][17]
-
Perform assays at both neutral and acidic pH to test for pH-dependent activity, a hallmark of pyrazinamide.[5][11]
-
2.2 Antiviral Efficacy Assays:
-
Objective: To screen for activity against a range of viruses, with a focus on RNA viruses.
-
Protocol:
-
Employ cell-based viral replication assays.
-
Infect susceptible cell lines (e.g., Vero, A549) with a panel of RNA viruses (e.g., Influenza virus, Zika virus, SARS-CoV-2).
-
Treat the infected cells with serial dilutions of this compound.
-
Quantify viral replication inhibition through methods such as plaque reduction assays, qPCR for viral RNA, or immunofluorescence for viral proteins.
-
2.3 Cytotoxicity Assessment:
-
Objective: To determine the toxicity of the compound to mammalian cells and establish a therapeutic window.
-
Protocol:
-
Use the same cell lines as in the antiviral assays.
-
Perform standard cytotoxicity assays, such as the MTT or LDH release assay, to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI = CC50 / EC50) for any observed antiviral activity.
-
| Screening Panel | Assay Type | Key Organisms/Viruses | Primary Endpoint |
| Antimicrobial | Broth Microdilution | M. tuberculosis, S. aureus, E. coli, C. albicans | MIC (µg/mL) |
| Antiviral | Cell-based Replication | Influenza, Zika, SARS-CoV-2 | EC50 (µM) |
| Cytotoxicity | MTT / LDH | Vero, A549, HepG2 | CC50 (µM) |
Phase 3: Mechanistic Deep Dive
If promising activity is identified in Phase 2, the following protocols can be employed to elucidate the mechanism.
3.1 Investigating a Pyrazinamide-like Mechanism:
References
- 1. Page loading... [guidechem.com]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 5. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 7. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Favipiravir - Wikipedia [en.wikipedia.org]
- 14. sterispharma.com [sterispharma.com]
- 15. oatext.com [oatext.com]
- 16. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation | MDPI [mdpi.com]
Stability and storage conditions for 5-Methylpyrazine-2-carboxamide
An In-depth Technical Guide to the Stability and Storage of 5-Methylpyrazine-2-carboxamide
Introduction
This compound is a heterocyclic organic compound featuring a pyrazine ring, a structure that is a cornerstone in many biologically active molecules and flavoring agents. As a derivative of pyrazine, this compound serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Given its application in fields requiring high purity and predictable performance, a thorough understanding of its chemical stability is paramount. The integrity of the molecule under various environmental conditions directly impacts experimental outcomes, product shelf-life, and the safety profile of resulting products.
This guide provides a detailed examination of the stability profile of this compound. It outlines the critical factors that influence its degradation, provides validated storage and handling protocols, and presents a framework for conducting stability assessments. The information herein is intended for researchers, chemists, and quality control professionals working with this compound.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is essential for proper handling and storage. This compound is typically a high-purity, solid material.[2]
| Property | Value | Source |
| Chemical Formula | C₆H₇N₃O | [2][3] |
| Molar Mass | 137.14 g/mol | [2][3] |
| Appearance | White or off-white solid powder | [2] |
| Melting Point | 167 - 169 °C | [2] |
| Solubility | Moderately soluble in water | [2] |
| Purity | Typically available in high purity (e.g., ≥98%) | [2] |
Intrinsic Stability and Key Degradation Factors
This compound is described as being stable under normal conditions.[2][4] However, its molecular structure, containing a carboxamide group and an aromatic pyrazine ring, presents potential vulnerabilities to specific environmental stressors. Optimal preservation of the compound necessitates control over these factors.
-
Moisture: The presence of an amide linkage (-CONH₂) makes the molecule susceptible to hydrolysis. Recommendations consistently emphasize the need for storage in a well-sealed container to prevent moisture absorption.[2] Prolonged exposure to humidity can lead to the cleavage of the amide bond.
-
Light: The compound is photosensitive. Multiple supplier guidelines recommend keeping the material in a dark place, indicating that exposure to light, particularly UV radiation, can catalyze degradation.[3]
-
Temperature: While stable at ambient room temperature, an ideal storage temperature is often specified between 2-8°C for long-term preservation.[2] Elevated temperatures can accelerate the rate of any potential degradation reactions, including hydrolysis and oxidation.
-
pH and Incompatible Materials: The compound should not be stored near reactive chemicals, particularly strong oxidizing agents.[2][4] The pyrazine ring and carboxamide group can be susceptible to oxidative attack. Furthermore, strongly acidic or basic conditions can promote hydrolysis of the amide bond.
Recommended Storage and Handling Protocols
Based on the compound's stability profile, the following protocols are recommended to ensure its integrity over time.
| Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | Room Temperature (in a cool, stable environment) | 2°C to 8°C (Refrigerated) |
| Atmosphere | Sealed in a dry environment | Sealed in a dry environment; consider inert gas backfill (e.g., Argon) for maximum protection |
| Light | Keep in an opaque or amber container in a dark place | Keep in an opaque or amber container in a dark place |
| Container | Tightly sealed, chemically resistant packaging | Tightly sealed, chemically resistant packaging |
Handling:
-
Avoid contact with strong oxidizing agents.[4]
-
Keep containers tightly closed when not in use.[2]
-
Handle in a well-ventilated area to avoid inhalation of the powder.
Framework for Stability Assessment: Forced Degradation Studies
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.[5][6] This involves subjecting the compound to stress conditions that are harsher than standard storage conditions to accelerate degradation.[5]
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a predetermined time. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under stress conditions. The most probable is the hydrolysis of the amide bond, a common degradation route for carboxamide-containing compounds.[7] A secondary pathway could involve oxidation of the pyrazine ring.
Caption: Hypothesized primary degradation pathways for the compound.
-
Hydrolytic Pathway: Under acidic or basic conditions, the amide bond is susceptible to cleavage, yielding 5-Methylpyrazine-2-carboxylic acid and ammonia. This is the most anticipated degradation product. The related compound, 5-Methylpyrazine-2-carboxylic acid, is a known, stable chemical entity.[1][8]
-
Oxidative Pathway: The nitrogen atoms in the pyrazine ring are potential sites for oxidation, which could lead to the formation of N-oxides. Microbial degradation studies on similar pyrazine structures have shown that hydroxylation of the ring is a key initial step in their breakdown, suggesting this as another possible, albeit likely less common, degradation route.[9][10]
Recommended Analytical Methodology for Stability Testing
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the stability of this compound and quantifying any degradation products.
Protocol: Stability-Indicating HPLC Method
A reverse-phase HPLC method is effective for separating the polar parent compound from its potential non-polar and polar degradants. A similar method has been successfully used for related pyrazine compounds.[11]
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a high percentage of Solvent A, gradually increasing Solvent B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (typically around 270-280 nm). Mass Spectrometry (MS) can be coupled for the identification of unknown degradation products.
This method should be validated for specificity to ensure that the peaks of the parent compound and all potential degradation products are well-resolved.
Conclusion
This compound is a stable compound under standard ambient conditions. However, its integrity is susceptible to degradation from moisture, light, and high temperatures. Strict adherence to recommended storage conditions—specifically, keeping the compound in a cool (2-8°C for long-term), dry, and dark environment within a tightly sealed container—is critical to prevent hydrolysis and photodegradation. The implementation of forced degradation studies and the use of a validated, stability-indicating HPLC method are essential quality control measures for any research or development activities involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 3. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Determining the Solubility of 5-Methylpyrazine-2-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability.[1][2] 5-Methylpyrazine-2-carboxamide is a heterocyclic compound of interest in pharmaceutical development.[3] Understanding its solubility profile in a range of organic solvents is essential for downstream process development, formulation design, and preclinical evaluation. This guide provides a comprehensive framework for determining the thermodynamic equilibrium solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, emphasizing scientific integrity and data reliability in line with Good Laboratory Practices (GLP).
Introduction: The "Why" Behind Solubility Analysis
In drug discovery and development, solubility is a gatekeeper parameter.[4] Poor solubility can lead to insufficient drug absorption, limiting therapeutic efficacy and posing significant formulation challenges.[5] Early characterization of an API's solubility across various solvents—spanning the polarity spectrum—provides invaluable insights for:
-
Lead Optimization: Guiding medicinal chemists in structural modifications to enhance solubility and overall drug-like properties.[6]
-
Formulation Development: Selecting appropriate solvent systems for crystallization, purification, and the creation of stable dosage forms.[7]
-
Preclinical Studies: Ensuring the compound can be adequately dissolved in vehicle solutions for toxicology and pharmacology studies.
This guide focuses on this compound, a molecule featuring a pyrazine ring, a carboxamide group, and a methyl group. These functional groups dictate its interaction with solvents and, consequently, its solubility.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9][10] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The structure of this compound (Figure 1) allows for several key interactions:
-
Hydrogen Bonding: The carboxamide group (-CONH₂) has both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptors (the nitrogen and oxygen lone pairs). This makes it amenable to dissolving in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO).
-
Dipole-Dipole Interactions: The pyrazine ring and the carboxamide group create a significant molecular dipole, promoting solubility in polar solvents (e.g., acetonitrile, acetone).
-
Van der Waals Forces: The nonpolar methyl group and the aromatic pyrazine ring can interact favorably with nonpolar or weakly polar solvents (e.g., toluene, dichloromethane) via London dispersion forces.[8]
Therefore, a spectrum of solvents should be evaluated to build a comprehensive solubility profile.
Caption: Molecular interactions governing solubility.
Experimental Design: The Isothermal Shake-Flask Method
To ensure scientific rigor, the gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[11][12] This method measures the saturation concentration of a compound in a solvent at a constant temperature after a state of equilibrium has been reached.[5]
Core Principle
An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium.[13] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[2][14]
Materials and Equipment
-
This compound (solid, purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[15]
Good Laboratory Practices (GLP) Integration
Adherence to GLP is critical for ensuring data integrity and reproducibility.[16][17]
-
Documentation: All experimental parameters, including compound batch number, solvent lot numbers, temperature, agitation speed, and incubation times, must be meticulously recorded.[17]
-
Calibration: Ensure all equipment, especially the analytical balance, temperature-controlled shaker, and HPLC system, are calibrated and records are maintained.[16]
-
Standard Operating Procedures (SOPs): The entire workflow, from sample preparation to HPLC analysis, must follow pre-approved SOPs.[18]
Detailed Experimental Protocol
The following protocol outlines a self-validating system for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 250 rpm).
-
Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).[11]
-
-
Phase Separation:
-
After the equilibration period, remove the vials and let them stand for 30 minutes to allow for initial sedimentation.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Causality Note: This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Perform a precise, pre-determined dilution of the filtrate into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Calculation and Reporting:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility.[13]
-
Report the final solubility as a mean value ± standard deviation, specifying the temperature.
-
Data Presentation and Interpretation
The quantitative results should be summarized in a clear, tabular format to facilitate comparison across different solvents.
Table 1: Template for Reporting Solubility Data of this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant | H-Bonding | Measured Solubility (mg/mL) |
| Hexane | Nonpolar | 1.88 | None | [Experimental Result] |
| Toluene | Nonpolar (Aromatic) | 2.38 | None | [Experimental Result] |
| Dichloromethane | Polar Aprotic | 9.08 | Acceptor | [Experimental Result] |
| Acetone | Polar Aprotic | 21.0 | Acceptor | [Experimental Result] |
| Acetonitrile | Polar Aprotic | 37.5 | Acceptor | [Experimental Result] |
| Ethanol | Polar Protic | 24.5 | Donor/Acceptor | [Experimental Result] |
| Methanol | Polar Protic | 32.7 | Donor/Acceptor | [Experimental Result] |
| DMSO | Polar Aprotic | 46.7 | Acceptor | [Experimental Result] |
Interpretation Insight: By correlating the measured solubility with solvent properties like dielectric constant and hydrogen bonding capability, researchers can build a predictive model for the compound's behavior in other solvent systems or complex biological media.
Conclusion
Determining the solubility of this compound is not merely a data collection exercise; it is a fundamental step in assessing its viability as a drug candidate. By employing a robust, validated methodology like the isothermal shake-flask method within a GLP framework, researchers can generate high-quality, reliable data. This information is crucial for making informed decisions throughout the drug development pipeline, ultimately de-risking the project and accelerating the path to clinical application.
References
- 1. rheolution.com [rheolution.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. evotec.com [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 17. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]
- 18. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylpyrazine-2-carboxamide
This guide provides a comprehensive technical overview of the analytical methodologies used to confirm the identity and purity of 5-Methylpyrazine-2-carboxamide. As a key intermediate and structural motif in pharmaceutical development, particularly in the synthesis of antitubercular agents and other bioactive molecules, rigorous structural elucidation is paramount.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting field-proven expertise in analytical chemistry.
Foundational Analysis: Molecular Mass and Fragmentation
Mass spectrometry is the initial and most crucial step for confirming the molecular identity of a synthesized compound. It provides a direct measurement of the molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C₆H₇N₃O), the expected monoisotopic mass is 137.0589 Da.
Expected Mass Spectrum Data
The primary objective is to observe the molecular ion peak [M]⁺ or, more commonly in modern electrospray ionization (ESI) methods, the protonated molecule [M+H]⁺.
| Ion Species | Expected m/z | Rationale & Interpretation |
| [M]⁺ | 137.06 | The molecular ion peak resulting from the loss of one electron. |
| [M+H]⁺ | 138.07 | The protonated molecule, commonly observed in ESI positive mode. |
| [M+Na]⁺ | 160.05 | Sodium adduct, often seen in ESI-MS. |
| Fragment | ~120 | Loss of the -NH₂ group (17 Da), a common fragmentation for primary amides. |
| Fragment | ~93 | Loss of the entire carboxamide group (-CONH₂, 44 Da). |
Table 1: Predicted Mass Spectrometry Data for this compound.
Causality in Experimental Design: Ionization Technique
The choice of ionization method is critical. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, which can be useful for structural fingerprinting but may result in a weak or absent molecular ion peak. In contrast, ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ as the base peak, providing clear confirmation of the molecular weight. For this molecule, ESI is the preferred method for initial confirmation.[3]
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300. The observation of an ion at m/z 138.07 provides high confidence in the presence of the target compound.
-
Fragmentation Analysis (MS/MS): To confirm the structure, isolate the [M+H]⁺ peak (m/z 138) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can be matched against predicted fragments.
Workflow Visualization
Caption: Workflow for Mass Spectrometry Analysis.
Functional Group Confirmation: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the amide group and the substituted pyrazine ring.
Expected IR Absorption Data
The presence and position of key vibrational bands serve as a self-validating system for the molecule's core structure.
| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration Mode | Rationale & Interpretation |
| 3400 - 3100 | Strong, Broad | N-H Stretch (Amide) | The presence of two bands in this region is characteristic of a primary amide (-NH₂). Broadening indicates hydrogen bonding. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the pyrazine ring.[4] |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the methyl (-CH₃) group.[5] |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I Band) | This is a highly characteristic and intense absorption for the carbonyl group in the amide. |
| ~1600 | Medium | N-H Bend (Amide II Band) | Another key indicator of the amide functional group. |
| 1600 - 1400 | Medium-Weak | C=C and C=N Stretch | Aromatic ring stretching vibrations from the pyrazine core.[4] |
Table 2: Predicted Infrared Absorption Bands for this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values in Table 2.
Logical Relationship Diagram
Caption: Correlation of structure to IR spectrum.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum will confirm the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
| ~8.8 - 9.2 | Singlet (s) | 1H | H-3 | The proton at position 3 is adjacent to a ring nitrogen and the electron-withdrawing carboxamide group, shifting it significantly downfield. |
| ~8.5 - 8.7 | Singlet (s) | 1H | H-6 | The proton at position 6 is adjacent to a ring nitrogen, causing a downfield shift. |
| ~7.5 - 8.0 | Broad Singlet | 2H | -CONH₂ | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift can vary. |
| ~2.6 | Singlet (s) | 3H | -CH₃ | The methyl group protons are in a typical range for a methyl on an aromatic ring. |
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation | | :--- | :--- | :--- | :--- | | ~165 | C=O | The amide carbonyl carbon is highly deshielded and appears far downfield. | | ~155 | C-5 | The carbon atom bearing the methyl group. | | ~148 | C-2 | The carbon atom attached to the carboxamide group is significantly deshielded. | | ~145 | C-3 | Aromatic CH carbon adjacent to a nitrogen. | | ~143 | C-6 | Aromatic CH carbon adjacent to a nitrogen. | | ~21 | -CH₃ | The methyl carbon appears in the typical aliphatic region. |
Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows observation of amide protons).
-
Instrumentation: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
Advanced Experiments (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm connectivity.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and correlations.
NMR Analysis Workflow
Caption: Workflow for comprehensive NMR analysis.
Conclusion
The structural confirmation of this compound is a multi-faceted process where each analytical technique provides a layer of validation. Mass spectrometry confirms the molecular weight, IR spectroscopy verifies the presence of key functional groups, and NMR spectroscopy provides the definitive atom-by-atom map of the structure. By integrating the data from these orthogonal techniques, a scientist can achieve an unambiguous and trustworthy characterization of the molecule, a critical requirement for its application in research and development.
References
In Vitro Evaluation of 5-Methylpyrazine-2-carboxamide: A Technical Guide for Preclinical Research
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of 5-Methylpyrazine-2-carboxamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines key methodologies to elucidate the compound's biological activity, mechanism of action, and therapeutic potential. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to preclinical assessment. This guide integrates detailed experimental workflows, data presentation strategies, and visual aids to facilitate a thorough understanding of the compound's cellular and molecular effects.
Introduction: The Scientific Rationale for Investigating this compound
This compound belongs to the pyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. While pyrazine derivatives are naturally occurring and contribute to the aroma and flavor of various foods, synthetic analogs have been explored for a range of therapeutic applications. The core structure of this compound presents a versatile scaffold for chemical modification, leading to the development of derivatives with potential activities, including roles as enzyme inhibitors. For instance, certain derivatives have been identified as possessing inhibitory activity against Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair and a validated target in oncology.
The initial stages of drug discovery for compounds like this compound and its analogs necessitate a rigorous in vitro evaluation to establish a foundational understanding of their biological effects. This guide provides a structured approach to this evaluation, beginning with broad cytotoxicity screening and progressing to more focused mechanistic and target engagement studies.
Foundational In Vitro Assays: Cytotoxicity and Viability Screening
The first critical step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window.
Cell Line Selection
The choice of cell lines is paramount and should be driven by the therapeutic hypothesis. If, for example, the compound is a suspected PARP inhibitor, a panel of cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) alongside corresponding wild-type lines would be appropriate. For initial broad screening, a diverse panel, such as the NCI-60, can provide valuable insights into potential tissue-specific activities.
For the purpose of this guide, we will consider a human cervical cancer cell line, HeLa, which has been used in the study of related pyrazine carboxamide derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of the vehicle-only control. A dose-response curve is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability (relative to control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.61 | 48.8% |
| 100 | 0.35 | 28.0% |
graph TD;
A[Start: Cell Seeding] --> B{Incubation (24h)};
B --> C[Compound Treatment];
C --> D{Incubation (24-72h)};
D --> E[Add MTT Reagent];
E --> F{Incubation (3-4h)};
F --> G[Solubilize Formazan];
G --> H[Measure Absorbance];
H --> I[End: Calculate IC50];
subgraph "Protocol Flow"
A; B; C; D; E; F; G; H; I;
end
node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A; C; E; G; H; I;
node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
B; D; F;
Caption: Workflow for MTT-based cell viability assay.
Mechanistic Deep Dive: Elucidating the Mode of Action
Once the cytotoxic potential of this compound is established, the next logical step is to investigate its mechanism of action. Based on literature for related compounds, a key area to explore is the induction of apoptosis and inhibition of DNA repair pathways.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Its induction can be assessed through various methods.
3.1.1. Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC₅₀ value for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Target Engagement and Pathway Analysis
If literature suggests a specific target, such as PARP1, direct assessment of target engagement and downstream pathway modulation is crucial.
3.2.1. Western Blotting for PARP Cleavage and DNA Damage Markers
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Cleavage of PARP by caspases is a hallmark of apoptosis. The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved PARP, total PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcomes: An increase in the cleaved PARP fragment and an increase in γH2AX levels would suggest the compound induces apoptosis and DNA damage, consistent with the mechanism of a PARP inhibitor.
Caption: Hypothesized signaling pathway for this compound.
Advanced In Vitro Models: Moving Towards Physiological Relevance
While 2D cell culture provides essential foundational data, moving to more complex models can enhance the predictive value of in vitro studies.
3D Spheroid Cultures
Rationale: Three-dimensional spheroid cultures better mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferative states. This can reveal differential compound sensitivity compared to monolayer cultures.
Brief Protocol Outline:
-
Spheroid Formation: Use ultra-low attachment plates or hanging drop methods to encourage cancer cells to aggregate and form spheroids.
-
Compound Treatment: Once spheroids have formed and reached a consistent size, treat with this compound.
-
Viability Assessment: Assess cell viability within the spheroid using specialized assays like CellTiter-Glo® 3D, which measures ATP levels, or through confocal microscopy with live/dead staining.
Conclusion and Future Directions
This guide has outlined a logical and robust workflow for the in vitro characterization of this compound. The progression from broad cytotoxicity screening to detailed mechanistic studies allows for a comprehensive understanding of the compound's biological activity. The data generated from these assays, including IC₅₀ values, apoptosis induction, and target engagement, are critical for making informed decisions about the progression of the compound through the drug discovery pipeline. Future studies should aim to validate these in vitro findings in more complex systems, such as co-cultures with stromal cells or in vivo animal models, to further assess the therapeutic potential of this promising chemical scaffold.
5-Methylpyrazine-2-carboxamide: A Versatile Scaffold for the Development of Chemical Probes in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 5-Methylpyrazine-2-carboxamide as a Privileged Scaffold
In the intricate landscape of chemical biology and drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints for the synthesis of diverse compound libraries, enabling the exploration of a wide range of biological targets. This compound has emerged as one such "privileged scaffold," a term bestowed upon molecular frameworks that can provide ligands for multiple, distinct biological targets through judicious modification.[1] While not typically employed as a chemical probe in its native form, its synthetic tractability and favorable physicochemical properties make it an exceptional starting point for the development of potent and selective probes to interrogate complex biological systems.
This technical guide provides a comprehensive overview of this compound as a foundational tool for chemical probe development. We will delve into its synthesis, physicochemical characteristics, and, most importantly, explore the diverse array of biological targets that have been successfully modulated by its derivatives. This guide is intended to serve as a practical resource for researchers, offering both the conceptual framework and the detailed methodologies required to leverage this versatile scaffold in their own research endeavors.
Physicochemical Properties and Synthesis
The utility of a scaffold in medicinal chemistry is fundamentally linked to its physical and chemical properties. This compound is a solid, typically a white or off-white powder, with a melting point in the range of 167-169 °C and moderate solubility in water.[2] Its molecular structure is nearly planar, a feature that can facilitate interactions with the often-planar binding sites of biological macromolecules.[3]
The synthesis of this compound is well-established and can be achieved through several routes. A common laboratory-scale synthesis involves the amidation of methyl 5-methylpyrazine-2-carboxylate. This process is typically carried out by treating the methyl ester with ammonia gas in a solvent such as methanol.[3] The starting ester, in turn, can be synthesized from 5-methylpyrazine-2-carboxylic acid.[4]
Detailed Synthetic Protocol: From Carboxylic Acid to Carboxamide
Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid
-
To a stirred solution of 5-methylpyrazine-2-carboxylic acid in methanol at 0–5 °C, add concentrated sulfuric acid dropwise.
-
After the addition is complete, heat the reaction mixture at 65 °C for 8 hours.
-
Cool the solution to room temperature and remove the excess methanol by rotary evaporation.
-
Partition the crude product between water and an organic solvent like toluene.
-
Separate the organic layer, wash with an aqueous base (e.g., 2% sodium hydroxide), dry over sodium sulfate, filter, and concentrate under vacuum to yield methyl 5-methyl-2-pyrazinecarboxylate.
Step 2: Amidation of Methyl 5-methyl-2-pyrazinecarboxylate
-
Add methyl 5-methyl-2-pyrazinecarboxylate to methanol in a round-bottomed flask and cool in an ice bath to approximately 273 K.
-
Stir the mixture and purge with ammonia gas for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the product by filtration and wash with pre-cooled methanol to obtain this compound.[3]
Caption: Synthesis workflow for this compound.
A Gateway to Diverse Biological Targets
The true power of this compound lies in its ability to serve as a launchpad for the creation of probes targeting a wide array of biological molecules and pathways. By systematically modifying its structure, researchers have developed potent inhibitors and modulators for enzymes and receptors implicated in various diseases.
Antitubercular Activity: Probing Mycobacterial Pathways
A significant body of research has focused on the development of this compound derivatives as antitubercular agents. This is inspired by the structurally related first-line tuberculosis drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[5][6] POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis.[5]
Derivatives of this compound have been synthesized and shown to exhibit significant antitubercular activity, often with improved potency over the parent compound.[7][8] These derivatives serve as chemical probes to investigate the mechanisms of mycobacterial growth and to identify new targets for antitubercular drug development.
Caption: Proposed mechanism of action for pyrazinamide-based antitubercular probes.
Kinase Inhibition: Targeting Cancer Signaling Pathways
The pyrazine-2-carboxamide core is also a key feature in several potent kinase inhibitors.[9] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 3-amino-pyrazine-2-carboxamide have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are oncogenic drivers in various cancers.[9][10] These probes can be used to dissect the role of FGFR signaling in tumor growth and to validate FGFRs as therapeutic targets.
One notable derivative, compound 18i from a recent study, demonstrated pan-FGFR inhibitory activity at the nanomolar level and suppressed the proliferation of several cancer cell lines.[9][10] Such compounds are invaluable tools for both basic cancer research and preclinical drug development.
Other Biological Activities
The versatility of the this compound scaffold extends beyond these examples. Its derivatives have also been investigated for their potential as:
-
Antibacterial agents: Targeting drug-resistant bacteria like extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[11]
-
Enzyme inhibitors: Modulating the activity of enzymes such as alkaline phosphatase and monoamine oxidase B (MAO-B).[11]
-
TGR5 agonists: Exploring treatments for metabolic diseases like type 2 diabetes.[12]
Quantitative Data on Bioactive Derivatives
The following table summarizes the biological activities of selected derivatives, demonstrating the potency that can be achieved through modification of the this compound scaffold.
| Derivative Class | Target | Compound Example | Activity (IC50/MIC) | Reference |
| Antitubercular | Mycobacterium tuberculosis | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | IC90 = 0.819 µg/mL | [13] |
| Kinase Inhibitor | FGFR2 | Compound 18i (a 3-amino-pyrazine-2-carboxamide derivative) | IC50 = 150 nM | [9] |
| Antibacterial | XDR S. Typhi | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | MIC = 6.25 mg/mL | [11] |
| Enzyme Inhibitor | Alkaline Phosphatase | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | IC50 = 1.469 µM | [11] |
| TGR5 Agonist | hTGR5 | 3-(2,5-Dichlorophenoxy)-N-(2-fluorophenyl)-N-methylpyrazine-2-carboxamide (18k ) | EC50 = 0.58 nM | [12] |
Experimental Protocols: Application of a this compound-Derived Probe
The following is a generalized protocol for evaluating a novel derivative of this compound as a kinase inhibitor in a cell-based assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for an FGFR inhibitor)
-
Compound Preparation: Dissolve the synthesized pyrazine carboxamide derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the kinase (e.g., recombinant FGFR), a substrate peptide, and ATP.
-
Inhibition: Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound stands as a testament to the power of scaffold-based discovery in chemical biology. While its direct application as a chemical probe is limited, its true value is realized in its role as a versatile and synthetically accessible starting point for the creation of a multitude of potent and selective modulators of biological systems. The diverse range of targets successfully engaged by its derivatives underscores the rich chemical space that can be explored from this seemingly simple molecule.
Future research will undoubtedly continue to expand the utility of this scaffold. The development of novel synthetic methodologies will enable the creation of even more diverse and complex derivatives. Furthermore, the application of modern techniques such as DNA-encoded library (DEL) technology and fragment-based screening, using the this compound core, could rapidly accelerate the discovery of new probes for challenging biological targets. For researchers and drug development professionals, a deep understanding of this scaffold and its potential is a valuable asset in the ongoing quest to unravel the complexities of biology and to develop the next generation of therapeutics.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 7. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methylpyrazine-2-carboxamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Methylpyrazine-2-carboxamide, a key heterocyclic amide with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of Pyrazinecarboxamides
Pyrazine-2-carboxamide and its derivatives are a class of compounds that have garnered substantial interest in the pharmaceutical industry. The parent compound, pyrazinamide, is a first-line medication for the treatment of tuberculosis.[1] The introduction of substituents onto the pyrazine ring, such as a methyl group at the 5-position, can significantly modulate the compound's biological activity, pharmacokinetic properties, and potential therapeutic applications. This compound serves as a crucial building block for the synthesis of novel therapeutic agents and as a subject of study in its own right.
This application note details a reliable and efficient laboratory-scale synthesis of this compound from its corresponding carboxylic acid precursor, 5-Methylpyrazine-2-carboxylic acid. The described method proceeds via the formation of an acyl chloride intermediate, a common and effective strategy for the amidation of carboxylic acids.[2]
Reaction Scheme and Mechanism
The synthesis is a two-step process starting from 5-Methylpyrazine-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). The second step is the amidation of the acyl chloride with aqueous ammonia to yield the desired this compound.
Step 1: Acyl Chloride Formation
The lone pair of electrons on the oxygen of the carbonyl group in 5-Methylpyrazine-2-carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and following a rearrangement and the loss of sulfur dioxide and a proton, the acyl chloride is formed.
Step 2: Amidation
The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen atom of ammonia. The tetrahedral intermediate then collapses, eliminating a chloride ion and a proton to form the stable amide product, this compound.
A visual representation of the overall synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Methylpyrazine-2-carboxylic acid | C₆H₆N₂O₂ | 138.12 | ≥98% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Aqueous ammonia | NH₄OH | 35.04 (as NH₃) | 28-30% | VWR |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Laboratory prepared |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
| Deionized water | H₂O | 18.02 | - | Laboratory source |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Separatory funnel (100 mL)
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Protocol
PART 1: Synthesis of 5-Methylpyrazine-2-carbonyl chloride (Intermediate)
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methylpyrazine-2-carboxylic acid (1.38 g, 10 mmol).
-
Addition of Thionyl Chloride: Under a fume hood, carefully add thionyl chloride (2.2 mL, 30 mmol) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2 hours. The solid starting material will slowly dissolve as the reaction progresses.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step should be performed with caution in a well-ventilated fume hood, and a trap containing a sodium hydroxide solution is recommended to neutralize the volatile and corrosive thionyl chloride vapors. The crude 5-Methylpyrazine-2-carbonyl chloride is obtained as a dark oil or solid and is used directly in the next step without further purification.
PART 2: Synthesis of this compound (Final Product)
-
Dissolution of Intermediate: Dissolve the crude 5-Methylpyrazine-2-carbonyl chloride in anhydrous dichloromethane (20 mL).
-
Amidation Reaction: Cool the solution in an ice bath to 0°C. While stirring vigorously, slowly add concentrated aqueous ammonia (28-30%, 10 mL) dropwise. A white precipitate will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1 hour.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and a saturated sodium bicarbonate solution (20 mL) to remove any unreacted acid and ammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white solid.[3]
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected melting point is in the range of 167-169 °C.[3]
Safety and Handling Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All operations involving thionyl chloride must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of vapors.
-
Aqueous ammonia is corrosive and has a pungent odor. Handle with care in a well-ventilated area.
-
The reaction of acyl chlorides with ammonia is highly exothermic. The slow, dropwise addition of the ammonia solution and cooling with an ice bath are crucial to control the reaction temperature.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete conversion of carboxylic acid to acyl chloride. | Ensure the starting material is dry. Increase the reflux time or the amount of thionyl chloride. |
| Loss of product during work-up. | Ensure complete extraction of the product. Be careful during the washing steps to avoid loss into the aqueous layer. | |
| Impure Product | Presence of unreacted starting material. | Ensure the reaction goes to completion. Purify the final product by recrystallization. |
| Hydrolysis of the acyl chloride intermediate. | Use anhydrous solvent and ensure all glassware is dry before starting the reaction. |
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical research. The conversion of carboxylic acids to amides via an acyl chloride intermediate is a fundamental transformation in organic synthesis, and mastering this technique is essential for any medicinal chemist.[4][5]
References
- 1. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Khan Academy [khanacademy.org]
Application Note: A Validated HPLC Method for the Quantification of 5-Methylpyrazine-2-carboxamide
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methylpyrazine-2-carboxamide. The developed isocratic reverse-phase method is accurate, precise, and specific, making it suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, detailed chromatographic conditions, and a full validation strategy based on International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its pyrazine core is a structural motif found in numerous biologically active molecules, contributing to their therapeutic effects.[2] Given its role in the pharmaceutical industry, a validated, reliable analytical method for the quantification of this compound is crucial to ensure the quality, purity, and stability of both the intermediate and the final active pharmaceutical ingredient (API).[3]
This document provides a detailed protocol for a reverse-phase HPLC method with UV detection, tailored for the specific physicochemical properties of this compound. The method is designed to be stability-indicating, capable of resolving the parent compound from potential degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇N₃O | [3] |
| Molar Mass | 137.14 g/mol | [3] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | 167 - 169 °C | [3] |
| Solubility | Moderate solubility in water | [3] |
| Predicted pKa | 14.12 ± 0.50 | [4] |
| Stability | Stable under normal storage conditions | [3][5] |
| UV Maximum (Methanol) | ~273 nm and ~324 nm (for pyrazine-2-carboxamide) | [6] |
The presence of the pyrazine ring, a heterocyclic aromatic compound, provides the chromophore necessary for UV detection. Based on data for the closely related pyrazine-2-carboxamide, which shows significant absorbance around 273 nm, and methods for similar compounds using detection at 269-275 nm, a detection wavelength of 272 nm was selected for this method.[6][7][8][9]
Recommended HPLC Method
This method was developed based on the analyte's properties and established chromatographic principles for similar pyrazine derivatives.[7][8] The primary goal is to achieve a sharp, symmetrical peak for this compound with a reasonable retention time, well-separated from any solvent front or potential impurities.
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of this polar compound.[7]
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Purity ≥98%.[10]
Preparation of Mobile Phase: A mixture of phosphate buffer and acetonitrile is used. The acidic pH helps to ensure the consistent protonation state of the analyte and sharpens the peak shape by minimizing interactions with residual silanols on the column packing.[8]
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 90:10 (v/v) . Filter through a 0.45 µm membrane filter and degas before use.
Preparation of Standard and Sample Solutions:
-
Diluent: Mobile phase (90:10 Buffer:ACN).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the sample to be analyzed in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase chemistry suitable for polar aromatic compounds. |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v) | Provides good retention and peak shape for the polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection Wavelength | 272 nm | Near the UV maximum of the pyrazine-carboxamide chromophore.[6] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Method Validation Protocol
The analytical method must be validated to ensure its suitability for the intended purpose. The following protocol is based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures".
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution in replicate (n=6) and evaluating the following parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Diagram: HPLC Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using the described HPLC method.
Caption: General workflow for sample and standard preparation, HPLC analysis, and data processing.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject a standard solution of this compound.
-
Inject a sample solution.
-
If available, inject solutions of known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample solution. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.
-
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Trueness)
Accuracy is the closeness of test results obtained by the method to the true value. It is often assessed by spike recovery.
-
Protocol:
-
Spike a placebo (if analyzing a formulation) or a pre-analyzed sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability:
-
Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the nominal method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.
Diagram: Method Validation Logic
This diagram outlines the logical relationship between the different validation parameters, demonstrating how they collectively establish the method's reliability.
Caption: Logical flow of the validation process, ensuring the method is reliable and robust.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for quality control, stability studies, and drug development processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 4. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazine | SIELC Technologies [sielc.com]
- 10. This compound | 5521-57-3 [sigmaaldrich.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Methylpyrazine-2-carboxamide
Introduction
5-Methylpyrazine-2-carboxamide is a heterocyclic compound of significant interest in the pharmaceutical and flavor chemistry sectors. As a derivative of pyrazine, a class of compounds known for their diverse biological activities, understanding its chemical properties is crucial for drug development and quality control.[1][2] Mass spectrometry is a cornerstone analytical technique for the structural elucidation of such compounds. This document provides a detailed guide to the expected fragmentation patterns of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights into its gas-phase ion chemistry. This guide is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification and characterization of pyrazine derivatives.
Scientific Principles and Rationale
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability.[3] The location of charge and radical sites in the molecular ion, formed upon ionization, dictates the subsequent bond cleavages. Energetically favorable pathways, leading to the formation of stable neutral molecules and fragment ions, are preferred. For this compound, the stable aromatic pyrazine ring and the amide functional group are the key determinants of its fragmentation behavior.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule.
Molecular Ion (M•+): The molecular formula of this compound is C₆H₇N₃O, with a molecular weight of 137.14 g/mol . A prominent molecular ion peak is expected at m/z 137.
Key Fragmentation Pathways:
-
Loss of the Amide Group: A primary fragmentation pathway for amides involves the cleavage of the bond between the carbonyl carbon and the adjacent atom.[4] For this compound, this would result in the loss of the carboxamide group as a radical (•CONH₂), leading to the formation of a 5-methylpyrazinyl cation at m/z 93.
-
Alpha-Cleavage: Cleavage of the C-C bond between the pyrazine ring and the carbonyl group is a highly probable event. This would generate a stable 5-methylpyrazine-2-carbonylium ion at m/z 121 through the loss of a methyl radical is not a primary fragmentation, rather the loss of the amino group is more likely. A more likely fragmentation is the loss of the amino group radical (•NH₂) to form an acylium ion at m/z 121.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a sufficiently long alkyl chain with a γ-hydrogen, analogous rearrangements can occur. However, for this specific molecule, other fragmentation pathways are expected to be more dominant.
-
Ring Fragmentation: The stable pyrazine ring will resist fragmentation, but characteristic losses of small neutral molecules like HCN (27 Da) from the ring fragments can be anticipated at lower m/z values.
Visualizing EI Fragmentation
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Pattern
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation compared to EI. It is particularly useful for analyzing polar and thermally labile molecules.
Protonated Molecule ([M+H]⁺): In positive ion mode ESI, this compound is expected to be readily protonated, yielding an abundant protonated molecule at m/z 138.
Collision-Induced Dissociation (CID) Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation.
Key Fragmentation Pathways:
-
Loss of Ammonia: The most common fragmentation pathway for protonated primary amides is the neutral loss of ammonia (NH₃, 17 Da). This would result in the formation of a stable acylium ion at m/z 121.
-
Loss of Carbon Monoxide: Subsequent fragmentation of the m/z 121 ion could involve the loss of carbon monoxide (CO, 28 Da), leading to the 5-methylpyrazinyl cation at m/z 93.
Visualizing ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| EI | 137 | 121 | •NH₂ | 5-Methylpyrazine-2-carbonylium ion |
| EI | 137 | 93 | •CONH₂ | 5-Methylpyrazinyl cation |
| EI | 137 | 110 | HCN | Ring-opened fragment |
| ESI-MS/MS | 138 | 121 | NH₃ | 5-Methylpyrazine-2-carbonylium ion |
| ESI-MS/MS | 121 | 93 | CO | 5-Methylpyrazinyl cation |
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
3. GC Method Parameters:
- Injector Temperature: 250 °C
- Injection Mode: Split (10:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
4. MS Method Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-200
- Solvent Delay: 3 minutes
5. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Compare the experimental spectrum with the predicted fragmentation pattern and library spectra (if available).
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is suitable for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and methanol.
- Vortex the solution to ensure complete dissolution.
- Dilute the sample to a final concentration of 1-10 µg/mL with the initial solvent mixture.
2. LC-MS Instrumentation:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
3. LC Method Parameters:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 5% B
- 6.1-8 min: 5% B
- Injection Volume: 2 µL
4. MS Method Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- MS1 Scan Range: m/z 50-200
- MS/MS:
- Precursor Ion: m/z 138
- Collision Energy: 15-25 eV (optimize for best fragmentation)
- Product Ion Scan Range: m/z 40-150
5. Data Analysis:
- Extract the ion chromatogram for m/z 138 to identify the retention time of this compound.
- Analyze the product ion scan to identify the characteristic fragment ions.
- Compare the observed fragments with the predicted fragmentation pathway.
Conclusion
The predictable fragmentation patterns of this compound under both EI and ESI conditions provide a robust framework for its confident identification and structural confirmation. Under EI, the key fragments are expected at m/z 121 and 93, corresponding to the loss of •NH₂ and •CONH₂, respectively. In ESI-MS/MS of the protonated molecule (m/z 138), the characteristic fragmentation involves the neutral loss of ammonia to yield the m/z 121 ion, which can further lose carbon monoxide to produce the ion at m/z 93. These detailed application notes and protocols offer a comprehensive guide for researchers to effectively utilize mass spectrometry in their studies of this important pyrazine derivative.
References
Application Note: Quantitative Analysis of 5-Methylpyrazine-2-carboxamide in a Reaction Mixture
Abstract
This comprehensive application note provides a detailed guide for the quantitative analysis of 5-Methylpyrazine-2-carboxamide in a typical reaction mixture. Designed for researchers, scientists, and drug development professionals, this document outlines two robust analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the stringent standards of scientific integrity. This guide offers not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring a deep and practical understanding of the analytical process.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound of significant interest in the pharmaceutical and flavor industries. As a derivative of pyrazine, it forms the structural backbone of various biologically active molecules.[1][2] Its accurate quantification in reaction mixtures is paramount for process optimization, yield determination, impurity profiling, and ensuring the quality and consistency of the final product.[3] This guide provides the necessary protocols to establish a reliable and validated analytical method for this purpose.
Foundational Principles: Ensuring Methodological Integrity
The quantitative analysis of any pharmaceutical intermediate or active ingredient must be underpinned by a rigorous validation process to ensure the reliability of the data. This application note is developed in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[4][5] The core validation characteristics addressed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
General Sample Preparation from a Reaction Mixture
A critical and often overlooked aspect of quantitative analysis is meticulous sample preparation.[8][9] The primary objectives are to extract the analyte of interest, remove interfering matrix components, and prepare the sample in a solvent compatible with the analytical instrumentation.[10][11][12]
Causality behind Sample Preparation Choices
The choice of sample preparation technique is dictated by the physicochemical properties of this compound and the nature of the reaction mixture. Given its moderate polarity, a combination of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often effective. Filtration is a mandatory final step to protect the analytical column and instrument from particulate matter.[8][12]
Generalized Sample Preparation Workflow
Caption: Generalized workflow for sample preparation from a reaction mixture.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[8] A reversed-phase HPLC method is proposed here, which is well-suited for a compound with the polarity of this compound.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
This compound reference standard (purity ≥98%)
-
Detailed HPLC Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
Step 2: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture samples.
Step 3: Sample Preparation
-
Follow the generalized sample preparation workflow described in Section 3.
-
Reconstitute the final dried extract in a known volume of the initial mobile phase composition.
Step 4: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Step 5: Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
HPLC Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[4] The following parameters should be assessed according to ICH guidelines.[5][6]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, starting materials, etc.).[4] This can be demonstrated by peak purity analysis using a DAD. | Peak purity index > 0.999 |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] A minimum of 5 concentration levels should be used. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results to the true value.[4] Determined by spike-recovery studies at three concentration levels. | Recovery between 98.0% and 102.0% |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[4] | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds.[13]
Principle of GC-MS
In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Instrumentation, Reagents, and Materials
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13][14]
-
Reagents:
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Ethyl Acetate (GC grade)
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., 2-Methylpyrazine (purity ≥99%)[13]
-
Detailed GC-MS Protocol
Step 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound and a separate stock solution of the internal standard in a suitable solvent like ethyl acetate.
-
Calibration Standards: Prepare calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.
Step 2: Sample Preparation
-
Follow the generalized sample preparation workflow (Section 3).
-
Prior to the final reconstitution step, add a known amount of the internal standard to the dried extract.
-
Reconstitute in a suitable solvent (e.g., ethyl acetate).
Step 3: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standard. For this compound (MW 137.14), potential ions could be m/z 137, 121, 94. |
Step 4: Data Analysis
-
Integrate the peaks for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the samples using the linear regression equation.
GC-MS Method Validation
The validation parameters for the GC-MS method are similar to those for HPLC and should be rigorously evaluated.[14]
Caption: The logical relationship between protocol development, validation, and implementation.
Conclusion
This application note provides two comprehensive and scientifically grounded methodologies for the quantitative analysis of this compound in reaction mixtures. The choice between the HPLC and GC-MS methods will depend on the specific characteristics of the reaction matrix, available instrumentation, and the required sensitivity. By adhering to the detailed protocols and rigorous validation procedures outlined herein, researchers can ensure the generation of accurate, reliable, and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.
References
- 1. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. fishersci.pt [fishersci.pt]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. benchchem.com [benchchem.com]
- 14. scholars.direct [scholars.direct]
Application Notes and Protocols for the Suzuki Cross-Coupling of 5-Halopyrazine-2-carboxamides
Introduction: The Strategic Importance of Pyrazine Scaffolds
Pyrazine carboxamides are privileged scaffolds in medicinal chemistry and drug development. Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and other derivatives like Favipiravir (T-705) have demonstrated broad-spectrum antiviral activity.[1][2] The ability to functionalize the pyrazine ring is therefore of critical importance for generating novel molecular entities with therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4][5][6]
This guide provides a detailed technical overview and actionable protocols for the Suzuki cross-coupling of 5-halopyrazine-2-carboxamides (a common synthetic precursor to derivatives of 5-Methylpyrazine-2-carboxamide, where the methyl group would be installed post-coupling, or more commonly, the coupling is performed on a halogenated version of the title compound) with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind reagent selection, and provide a robust, self-validating protocol for researchers in drug discovery and organic synthesis.
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates like electron-deficient nitrogen heterocycles.[7][8]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the pyrazine carboxamide. This is often the rate-determining step.[5][6] The electron-deficient nature of the pyrazine ring can facilitate this step compared to electron-rich systems.[1][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][6]
Challenges with Nitrogen-Containing Heterocycles
While powerful, the Suzuki reaction is not without its challenges, especially when applied to substrates like pyrazines.[8][12][13]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[8][14] The choice of a sterically bulky ligand can mitigate this by shielding the metal center.
-
Poor Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common organic solvents, leading to heterogeneous mixtures and sluggish reaction rates.[8]
-
Protodeboronation: Heteroaryl boronic acids can be prone to competitive protodeboronation (replacement of the boronic acid group with a hydrogen atom), reducing the yield of the desired product.[8] Using anhydrous conditions or boronate esters can help suppress this side reaction.[8]
Optimizing Reaction Parameters: A Causal Approach
A successful protocol is a self-validating system where each component is chosen for a specific, justifiable reason. The following table outlines the key parameters and the rationale for their selection in the context of coupling with 5-halopyrazine-2-carboxamides.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ | Pd(PPh₃)₄ : A reliable, general-purpose Pd(0) catalyst that is often effective for aryl-aryl couplings.[1][12] Pd(dppf)Cl₂ : A Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand provides stability and is effective for a broad range of substrates. Pd₂(dba)₃ : A common Pd(0) source used in combination with a phosphine ligand. Requires the addition of a separate ligand.[12][13] |
| Ligand | PPh₃, XPhos, SPhos, or other bulky phosphines | Causality : The ligand stabilizes the palladium catalyst, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity.[15][16] For nitrogen heterocycles, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior as they promote the reductive elimination step and shield the palladium from coordinating with the pyrazine nitrogen.[13][17] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Causality : The base is essential for activating the boronic acid for transmetalation.[9][10][11] K₃PO₄ is a moderately strong base that is often effective for heteroaromatic couplings and is compatible with many functional groups.[1][12][13] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is a stronger base that can be effective for more challenging couplings. |
| Boron Reagent | Arylboronic Acid or Arylboronic Acid Pinacol Ester | Causality : Boronic acids are the most common coupling partners.[18] Pinacol esters offer enhanced stability, are less prone to protodeboronation, and are often crystalline, air-stable solids, which can be advantageous for challenging substrates or for purification.[19] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Causality : The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water helps dissolve the inorganic base and accelerates the transmetalation step.[20][21] 1,4-Dioxane is a high-boiling, polar aprotic solvent that is widely used and effective.[1][12] |
| Temperature | 80 - 110 °C | Causality : Higher temperatures are often required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The chosen temperature should be near the boiling point of the solvent system to ensure a reasonable reaction rate.[13][22] |
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-methylpyrazine with Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of a representative 5-halopyrazine derivative. It should be optimized for each specific combination of substrates.
Materials:
-
5-Bromo-2-methylpyrazine (or other 5-halopyrazine-2-carboxamide derivative) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv, 3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylpyrazine (1.0 mmol, 1 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent ratio can be adjusted, but a 4:1 to 5:1 organic:aqueous ratio is a good starting point.[1][12]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazine halide is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). The aqueous washes remove the inorganic base and boron byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting and Further Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor reagent quality. | Ensure an inert atmosphere was maintained. Try a different catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos).[13] Increase the reaction temperature. Use freshly purchased or purified reagents. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas solvents and maintain a strict inert atmosphere. A different ligand or base may be required to accelerate transmetalation. |
| Protodehalogenation of Starting Material | Presence of a hydrogen source; Slow oxidative addition. | Ensure solvents are anhydrous (if running a water-free protocol). A more active catalyst system may be needed to ensure oxidative addition outcompetes decomposition pathways. |
| Amide Bond Cleavage | Harsh basic conditions. | While generally stable, sensitive amides could be affected.[23] Consider using a milder base like K₃PO₄ or an organic base. Avoid excessively high temperatures or prolonged reaction times. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of 5-halopyrazine-2-carboxamides, providing a direct route to novel derivatives for drug discovery and materials science. By understanding the underlying mechanism and the causal roles of each reaction component, researchers can rationally design, execute, and troubleshoot these powerful transformations. The protocols and insights provided herein serve as a robust foundation for the successful synthesis of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Cytotoxicity of 5-Methylpyrazine-2-carboxamide
Introduction: Unveiling the Cytotoxic Potential of 5-Methylpyrazine-2-carboxamide
This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural features of the pyrazine ring, such as its electron-deficient nature, make it a valuable scaffold in the design of novel therapeutic agents.[4] Some pyrazine-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as cytotoxic agents.[5] Given the therapeutic promise of this class of compounds, a thorough evaluation of the cytotoxic profile of this compound is a critical step in its preclinical assessment.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a multi-parametric approach. We will detail the principles and protocols for three robust and widely accepted cell-based assays: the MTT assay to measure metabolic activity, the Lactate Dehydrogenase (LDH) assay to assess membrane integrity, and the Caspase-3/7 assay to quantify apoptosis. By employing these distinct yet complementary methods, researchers can gain a holistic understanding of the compound's effects on cell health.
Guiding Principles: A Multi-Assay Approach to Cytotoxicity
A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell. To build a comprehensive and trustworthy cytotoxicity profile for this compound, we advocate for a multi-assay strategy. This approach allows for the interrogation of different cellular compartments and processes, providing a more complete picture of the potential mechanism of cell death.
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability.[6] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] A decrease in metabolic activity is an early indicator of cellular stress or death.
-
Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium is a hallmark of compromised plasma membrane integrity, a key feature of necrosis.[8][9][10] This assay provides a direct measure of cell lysis.
-
Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of caspase enzymes. Caspases-3 and -7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.[11][12] Measuring their activation can elucidate whether this compound induces this specific cell death pathway.
The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment.
Caption: Workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
PART 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549)[1]
-
Complete cell culture medium
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[15]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[13][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
PART 2: LDH Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[17]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[10]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[8][9]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: LDH released from untreated cells.
-
Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).
PART 3: Caspase-3/7 Glo® Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[18] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.[18]
Materials:
-
This compound
-
Selected cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[18] Compare the luminescence of treated cells to that of untreated cells to determine the fold-increase in caspase activity.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Summary of Cytotoxicity Data for this compound
| Assay | Endpoint Measured | IC₅₀ (µM) | Max % Cytotoxicity/Apoptosis |
| MTT | Metabolic Activity | ||
| LDH | Membrane Integrity | ||
| Caspase-3/7 | Apoptosis Induction |
IC₅₀ values should be calculated from dose-response curves.
The following diagram illustrates the potential signaling pathways that might be affected by a cytotoxic compound, leading to different modes of cell death.
Caption: Potential mechanisms of cytotoxicity induced by a test compound.
Conclusion and Future Directions
By following these detailed protocols, researchers can obtain reliable and reproducible data on the cytotoxicity of this compound. The multi-parametric approach outlined here will provide valuable insights into the compound's potential mechanism of action, informing future drug development efforts. Further investigations could include more specific apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and the identification of molecular targets to fully elucidate the compound's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 12. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Application Notes and Protocols for the Evaluation of 5-Methylpyrazine-2-carboxamide Against Mycobacterium tuberculosis
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, uniquely effective against semi-dormant bacilli residing in acidic intracellular environments. 5-Methylpyrazine-2-carboxamide, a structural analog of PZA, represents a promising candidate for investigation. This guide provides a comprehensive framework for the preclinical evaluation of this compound, detailing the scientific rationale, experimental workflows, and step-by-step protocols for assessing its in vitro and in vivo efficacy and safety. We present methodologies for determining its minimum inhibitory and bactericidal concentrations against Mycobacterium tuberculosis, evaluating its cytotoxicity against mammalian cells, and assessing its therapeutic potential in a murine model of TB infection.
Introduction: The Scientific Rationale for Investigating this compound
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, has a remarkable ability to enter a non-replicating, persistent state, rendering it tolerant to many conventional antibiotics. Pyrazinamide (PZA), a nicotinamide derivative, is a critical component of short-course TB chemotherapy due to its potent sterilizing activity against these semi-dormant mycobacteria found within the acidic microenvironments of macrophages and caseous granulomas.[1]
PZA is a prodrug that diffuses into Mtb and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[2][3] The accumulation of POA in the acidic cytoplasm is thought to disrupt membrane potential, interfere with energy production, and inhibit key enzymes essential for mycobacterial survival, such as fatty acid synthase I (FAS I) and aspartate decarboxylase (PanD).[4][5][6]
This compound shares the core pyrazine carboxamide scaffold with PZA, suggesting a similar mechanism of action. The addition of a methyl group at the 5-position may influence its physicochemical properties, such as lipophilicity and cell permeability, potentially enhancing its uptake or interaction with its molecular targets within Mtb. Several studies on substituted pyrazine-2-carboxamide derivatives have demonstrated potent antitubercular activity, validating the continued exploration of this chemical class.[5][7][8][9]
This document outlines a systematic approach to characterize the anti-TB potential of this compound, from initial in vitro screening to in vivo efficacy studies.
Preclinical Evaluation Workflow
The preclinical assessment of a novel anti-TB candidate follows a structured pipeline to efficiently evaluate its potential. This workflow is designed to first establish in vitro potency and selectivity before progressing to more complex and resource-intensive in vivo models.
Caption: Preclinical screening cascade for this compound.
In Vitro Efficacy and Safety Profiling
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against Mtb.[10][11][12] It utilizes the redox indicator Alamar Blue (resazurin), which changes from blue to pink in the presence of metabolically active cells.
Protocol:
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.[13]
-
-
Compound Plating:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well flat-bottom microplate using supplemented 7H9 broth to achieve a final concentration range (e.g., 0.1 to 128 µg/mL).
-
Include wells for a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared Mtb inoculum to each well, except the negative control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]
-
| Parameter | Recommended Value/Range |
| Test Organism | Mycobacterium tuberculosis H37Rv |
| Growth Medium | Middlebrook 7H9 + 10% OADC + 0.2% Glycerol |
| Inoculum Density | ~5 x 10⁵ CFU/mL |
| Compound Concentration | 0.1 - 128 µg/mL (two-fold serial dilutions) |
| Incubation Time | 5-7 days at 37°C before adding Alamar Blue |
| MIC Endpoint | Lowest concentration preventing blue-to-pink color change |
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills).
Protocol:
-
Perform MIC Assay:
-
Follow the MABA protocol as described above to determine the MIC.
-
-
Subculturing:
-
From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and the positive control well from the MABA plate, take a 10-100 µL aliquot.
-
Spread the aliquots onto Middlebrook 7H10 agar plates.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the positive control plate.
-
-
Reading the Results:
Cytotoxicity Assessment using MTT Assay on Vero Cells
It is essential to assess the toxicity of the compound against mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[3][16]
Protocol:
-
Cell Culture:
-
Culture Vero cells (African green monkey kidney epithelial cells) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and incubate until a confluent monolayer is formed.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include wells for a cell-only control (no compound) and a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Selectivity Index (SI)
The Selectivity Index is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of its cytotoxicity to its anti-mycobacterial activity. A higher SI value is desirable, as it suggests that the compound is more toxic to the bacteria than to mammalian cells.
SI = CC₅₀ / MIC
In Vivo Efficacy Evaluation in a Murine Model
The murine model of tuberculosis is the most widely used preclinical model to evaluate the in vivo efficacy of new anti-TB drug candidates.[1][2]
Caption: Workflow for in vivo efficacy testing in a murine model.
Protocol:
-
Animal Model and Infection:
-
Treatment:
-
Randomly assign mice to treatment groups:
-
Vehicle control (e.g., the solvent used to dissolve the compound).
-
This compound (at various doses).
-
Positive control (e.g., isoniazid at a standard therapeutic dose).
-
-
Administer the compounds daily, typically 5 days a week, via oral gavage for 4 weeks.[1]
-
-
Efficacy Assessment:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in phosphate-buffered saline (PBS).
-
Plate serial dilutions of the tissue homogenates onto Middlebrook 7H10 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) in each organ.
-
The efficacy of the compound is determined by the reduction in the log₁₀ CFU in the organs of the treated mice compared to the vehicle-treated control group.
-
Data Interpretation and Future Directions
A promising anti-TB candidate will exhibit a low MIC and MBC against M. tuberculosis, a high CC₅₀ against a mammalian cell line (resulting in a high Selectivity Index), and a significant reduction in bacterial burden in the lungs and spleen of infected mice.
Should this compound demonstrate favorable in vitro and in vivo profiles, further studies would be warranted. These could include mechanism of action studies to confirm its molecular target(s), pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, and evaluation in combination with other anti-TB drugs to assess for synergistic or antagonistic interactions. The ultimate goal is to advance potent, safe, and effective new compounds into the clinical development pipeline to combat the global tuberculosis epidemic.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. theaspd.com [theaspd.com]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled Drug Testing in Mice: A Fast, Non-Invasive TB Model [tow-int.net]
- 11. Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 5-Methylpyrazine-2-carboxamide in Plant Secondary Metabolite Elicitation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A New Frontier in Elicitation
The strategic enhancement of high-value secondary metabolites in plants is a cornerstone of natural product research and development. Elicitation, the process of inducing or enhancing biosynthesis of these compounds using external stimuli, stands out as a key biotechnological tool.[1][2] Among the chemical elicitors, nitrogen-containing heterocyclic compounds are emerging as a promising class of molecules. This document provides a detailed guide to the application of 5-Methylpyrazine-2-carboxamide , a pyrazine derivative, as a novel elicitor for augmenting the production of valuable secondary metabolites in plant in vitro systems.
Pyrazines are naturally occurring organic compounds found in many plants, contributing to their aroma and taste.[3] Beyond their sensory roles, certain pyrazine derivatives have been shown to play a role in plant defense, acting as deterrents to herbivores and pathogens.[3] Recent studies on substituted pyrazine-2-carboxamides have demonstrated their potential as effective elicitors, significantly increasing the production of flavonoids and flavonolignans in plant cell and callus cultures.[4][5][6] While direct research on this compound as an elicitor is nascent, its structural similarity to these active analogues suggests a strong potential for similar bioactivity.
These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to explore the utility of this compound in their specific plant systems. The information herein is synthesized from studies on closely related pyrazine carboxamides and established principles of plant tissue culture and secondary metabolite analysis.
Mechanism of Action: A Putative Signaling Cascade
The precise signaling pathway activated by pyrazine-based elicitors in plants is an active area of research. However, based on the well-established models of plant defense signaling, a putative mechanism can be proposed.[2][7] Elicitors are typically recognized by plant cell surface receptors, triggering a cascade of intracellular events that lead to the activation of defense-related genes and the subsequent biosynthesis of secondary metabolites.[2]
In the case of this compound, it is hypothesized that the molecule is recognized by a specific receptor on the plant cell's plasma membrane. This recognition event likely initiates a signaling cascade involving second messengers such as calcium ions (Ca²⁺) and reactive oxygen species (ROS).[2] These messengers, in turn, activate downstream protein kinases, such as mitogen-activated protein kinases (MAPKs), which then phosphorylate and activate transcription factors. These activated transcription factors bind to the promoter regions of defense-related genes, including those encoding key enzymes in secondary metabolite biosynthetic pathways. The upregulation of these genes leads to an increased production and accumulation of the desired compounds.
The signaling pathways of key plant hormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are central to plant defense responses.[2][7] It is plausible that the pyrazine-induced signaling cascade crosstalks with these hormonal pathways to fine-tune the defense response and the profile of secondary metabolites produced.
Diagram: Proposed Signaling Pathway for this compound Elicitation
Caption: A putative signaling pathway for this compound in plants.
Experimental Protocols
The following protocols are based on established methods for using pyrazine carboxamide derivatives as elicitors in plant in vitro cultures.[5][8] Researchers should optimize these protocols for their specific plant species and target metabolites.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to plant cell cultures.
Materials:
-
This compound (powder)
-
Ethanol (96%) or Dimethyl sulfoxide (DMSO)
-
Sterile, distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile vials or tubes
Procedure:
-
Dissolution: Accurately weigh a desired amount of this compound powder. Dissolve the powder in a minimal amount of 96% ethanol or DMSO. For example, to prepare a 10 mM stock solution, dissolve 13.715 mg of this compound (molar mass: 137.15 g/mol ) in 10 mL of solvent.
-
Sterilization: Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the stock solution at -20°C in the dark to prevent degradation.
Protocol 2: Elicitation of Plant Callus and Suspension Cultures
Objective: To apply this compound to established plant callus or suspension cultures to induce secondary metabolite production.
Materials:
-
Established plant callus or suspension cultures (in late-logarithmic growth phase)
-
Sterile this compound stock solution
-
Sterile pipettes
-
Laminar flow hood
-
Incubator/growth chamber with appropriate light and temperature conditions
Procedure:
-
Culture Preparation: Select healthy, well-established callus or suspension cultures for the experiment. For suspension cultures, ensure they are in the late-logarithmic phase of growth for optimal response to the elicitor.
-
Elicitor Addition: Under sterile conditions in a laminar flow hood, add the this compound stock solution to the culture medium to achieve the desired final concentration. Based on studies with related pyrazine carboxamides, a concentration range of 1 µM to 100 µM is a good starting point for optimization.[5][8]
-
Control Group: Prepare a control group of cultures to which only the solvent (ethanol or DMSO) is added in the same volume as the elicitor stock solution. This will account for any effects of the solvent on the cultures.
-
Incubation: Return the treated and control cultures to the incubator or growth chamber under their standard growth conditions.
-
Harvesting: Harvest the cells (and the culture medium for secreted metabolites) at various time points after elicitation (e.g., 12, 24, 48, 72, 96, and 168 hours) to determine the optimal elicitation duration.[5][8]
-
Sample Processing: Immediately after harvesting, process the samples for secondary metabolite analysis. This may involve freezing the cells in liquid nitrogen and then freeze-drying them before extraction.
Diagram: Experimental Workflow for Elicitation
Caption: A generalized workflow for elicitation experiments.
Protocol 3: Extraction and Quantification of Secondary Metabolites
Objective: To extract and quantify the secondary metabolites produced by the elicited plant cultures.
Materials:
-
Harvested and freeze-dried plant material
-
Appropriate organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Analytical instruments (e.g., HPLC, GC-MS, spectrophotometer)
-
Reference standards for the target metabolites
Procedure:
-
Extraction:
-
Grind the freeze-dried plant material to a fine powder.
-
Extract the powder with a suitable solvent. The choice of solvent will depend on the polarity of the target metabolites. Methanol is a common solvent for extracting a wide range of compounds.[5]
-
Perform the extraction using sonication or shaking for a defined period (e.g., 30-60 minutes). Repeat the extraction process 2-3 times to ensure complete extraction.
-
Pool the solvent extracts and centrifuge to remove cell debris.
-
Concentrate the supernatant to dryness using a rotary evaporator.
-
-
Quantification:
-
Resuspend the dried extract in a known volume of a suitable solvent for analysis.
-
Analyze the extract using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying secondary metabolites.[9][10][11]
-
Use reference standards of the target compounds to create a calibration curve for accurate quantification.
-
Express the results as the amount of metabolite per gram of dry weight of the plant material (e.g., mg/g DW).
-
Data Presentation: Expected Outcomes and Optimization Parameters
Based on studies with structurally similar pyrazine carboxamide elicitors, the application of this compound is expected to lead to a significant increase in the production of certain classes of secondary metabolites, particularly flavonoids and other phenolics. The table below summarizes the key parameters to optimize and the expected range of outcomes, extrapolated from existing literature.
| Parameter | Typical Range for Optimization | Expected Outcome | Reference |
| Elicitor Concentration | 1 µM - 100 µM | Dose-dependent increase in metabolite production, with potential inhibition at higher concentrations. | [5][8] |
| Elicitation Duration | 12 - 168 hours | Peak metabolite accumulation at a specific time point, followed by a potential decline. | [5][8] |
| Culture Age | Late-logarithmic to early stationary phase | Optimal responsiveness of the culture to the elicitor. | General knowledge |
| Target Metabolites | Flavonoids, Phenolic Acids, Alkaloids | Significant fold-increase in the production of specific compounds compared to the control. | [5][8] |
Conclusion and Future Perspectives
This compound represents a promising new elicitor for the enhanced production of high-value secondary metabolites in plant in vitro cultures. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its potential. Future research should focus on elucidating the precise mechanism of action of pyrazine-based elicitors, identifying the specific receptors and signaling components involved, and exploring the synergistic effects of this compound with other elicitors or metabolic engineering strategies. Such endeavors will undoubtedly pave the way for novel and efficient biotechnological production of valuable plant-derived compounds for the pharmaceutical, nutraceutical, and cosmetic industries.
References
- 1. Signaling in plant resistance responses: divergence and cross-talk of defense pathways | Semantic Scholar [semanticscholar.org]
- 2. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. phcog.com [phcog.com]
- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazinecarboxamides as potential elicitors of flavonolignan and flavonoid production in Silybum marianum and Ononis arvensis cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical priming of plant defense responses to pathogen attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 10. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening of 5-Methylpyrazine-2-carboxamide Analogs for Novel Anti-Tubercular Agents
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-Methylpyrazine-2-carboxamide analog libraries to identify novel inhibitors of Mycobacterium tuberculosis (Mtb) aspartate decarboxylase (PanD). PanD is a crucial enzyme in the pantothenate biosynthetic pathway, which is essential for Mtb survival.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery. We describe a robust HTS workflow, encompassing a primary biochemical assay utilizing Fluorescence Polarization (FP) for the direct assessment of PanD inhibition, followed by a secondary whole-cell viability assay to confirm anti-mycobacterial activity and provide initial cytotoxicity assessment. This guide emphasizes experimental design causality, self-validating protocols through rigorous quality control, and authoritative scientific grounding.
Introduction: The Rationale for Targeting PanD with Pyrazinamide Analogs
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] While the precise mechanism of PZA has been a subject of extensive research, recent evidence strongly implicates aspartate decarboxylase (PanD) as a primary target of POA.[1][3]
PanD catalyzes the formation of β-alanine from L-aspartate, a key step in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A.[1] POA has been shown to be a competitive inhibitor of PanD, binding to the enzyme's active site.[1] This inhibition disrupts essential metabolic pathways, leading to mycobacterial cell death, particularly in the acidic environment of granulomas where dormant or "persister" cells reside.[3][4]
The this compound scaffold, a close analog of PZA, presents a promising starting point for the development of novel PanD inhibitors. By modifying this core structure, it may be possible to develop direct-acting PanD inhibitors that do not require activation by pyrazinamidase, thus circumventing a common mechanism of PZA resistance. This application note outlines a comprehensive HTS strategy to explore a chemical library of such analogs.
The High-Throughput Screening Workflow
The success of any HTS campaign hinges on a logical, multi-stage process designed to efficiently identify true hits while minimizing false positives.[5][6] Our proposed workflow integrates a highly sensitive biochemical primary screen with a physiologically relevant cell-based secondary screen.
Caption: High-throughput screening workflow for identifying PanD inhibitors.
Primary Screening Protocol: PanD Fluorescence Polarization Assay
Principle
Fluorescence Polarization (FP) is a homogeneous assay technique ideal for HTS, measuring changes in the apparent molecular weight of a fluorescently labeled molecule (a tracer) in solution.[2][4] In this assay, a fluorescently labeled ligand that binds to the PanD active site is used. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light. When bound to the much larger PanD enzyme, its tumbling is restricted, leading to a high polarization signal.[7] Compounds from the library that inhibit the tracer-PanD interaction will displace the tracer, causing a decrease in the polarization signal.
Materials & Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Recombinant M. tuberculosis PanD | In-house/Vendor | - | -80°C |
| Fluorescent Tracer (e.g., BODIPY-labeled POA) | Custom Synthesis | - | -20°C, Desiccated |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20) | Sigma-Aldrich | - | 4°C |
| 384-well, low-volume, black plates | Corning | 3573 | RT |
| Compound Library (in 100% DMSO) | In-house/Vendor | - | -20°C |
| Positive Control (Pyrazinoic Acid) | Sigma-Aldrich | P1960 | RT |
| Negative Control (DMSO) | Sigma-Aldrich | D2650 | RT |
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 2X PanD Enzyme solution in Assay Buffer. The optimal concentration should be determined during assay development to yield a robust signal window (typically 80-90% of tracer bound).
-
Prepare 2X Fluorescent Tracer solution in Assay Buffer. The concentration should be at its Kd value or lower to maximize sensitivity to competitive inhibition.
-
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of each compound from the library source plate to the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 25 µL final volume and 10 mM stock concentration).
-
Dispense 50 nL of DMSO to columns 23 & 24 for negative (high signal) controls.
-
Dispense 50 nL of a high concentration of Pyrazinoic Acid to columns 1 & 2 for positive (low signal) controls.
-
-
Assay Execution:
-
Add 12.5 µL of 2X PanD Enzyme solution to all wells of the assay plate.
-
Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 12.5 µL of 2X Fluorescent Tracer solution to all wells.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a suitable plate reader (e.g., PHERAstar FSX) equipped with FP optics.[8] Use appropriate excitation and emission filters for the chosen fluorophore.
-
Record both parallel (Iǁ) and perpendicular (I┴) fluorescence intensities. The instrument software will calculate the millipolarization (mP) value for each well.
-
Quality Control & Data Analysis
-
Z'-factor: The robustness of the assay is determined by calculating the Z'-factor from the control wells on each plate.[9] A Z' > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|
-
-
Hit Identification:
-
Normalize the data on a per-plate basis using the control wells. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (mPsample - mPpos) / (mPneg - mPpos))
-
A primary hit is typically defined as any compound exhibiting an inhibition value greater than three standard deviations (3σ) from the mean of the sample wells.
-
Secondary Screening: Mtb and Mammalian Cell Viability
Primary hits must be subjected to secondary assays to confirm their activity in a more complex biological context and to rule out non-specific or toxic compounds.
Protocol 1: Mtb Whole-Cell Viability Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC) of the hit compounds against live M. tuberculosis.
-
Principle: A colorimetric or fluorometric method, such as the Resazurin Microtiter Assay (REMA), is used. Viable, metabolically active Mtb cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Inhibition of growth is observed as a lack of color/fluorescence change.
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 Broth supplemented with OADC
-
Resazurin sodium salt solution
-
96-well microplates
-
-
Procedure:
-
Perform serial dilutions of the confirmed hit compounds in 7H9 broth in a 96-well plate.
-
Add a standardized inoculum of Mtb H37Rv to each well.
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay (CC50 Determination)
This counter-screen is crucial to assess the selectivity of the compounds for the bacterial target over host cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence upon compound treatment indicates cytotoxicity.
-
Materials:
-
Human cell line (e.g., HepG2 or A549)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the hit compounds for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the CC50 (the concentration that inhibits cell viability by 50%) from the dose-response curve.
-
Data Interpretation and Hit Progression
The ultimate goal is to identify compounds that are potent against the target, effective against the whole bacterium, and non-toxic to mammalian cells.
Hit Prioritization Criteria
| Parameter | Description | Desired Outcome |
| PanD IC50 | Concentration for 50% inhibition in the FP assay. | < 10 µM |
| Mtb MIC | Minimum Inhibitory Concentration against Mtb. | < 10 µM |
| HepG2 CC50 | Concentration for 50% cytotoxicity in a human cell line. | > 50 µM |
| Selectivity Index (SI) | Calculated as CC50 / MIC. | > 10 |
Hit-to-Lead Progression Pathway
Caption: Pathway from confirmed HTS hits to lead candidates.
Compounds that meet the desired criteria are designated as "Leads" and become the starting point for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).
Conclusion
The HTS workflow detailed in this application note provides a robust and scientifically grounded strategy for the identification of novel this compound analogs as potential anti-tubercular agents targeting PanD. By integrating a high-sensitivity biochemical FP assay with confirmatory whole-cell and cytotoxicity assays, this approach enables the efficient and logical progression of compounds from a large screening library to validated hits. This methodology serves as a foundational template for drug discovery programs aiming to combat the global challenge of tuberculosis.
References
- 1. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of drug candidates that enhance pyrazinamide activity from a clinical compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyrazine-2-carboxamide
Welcome to the technical support guide for the synthesis of 5-Methylpyrazine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our guidance is grounded in established chemical principles and peer-reviewed literature to ensure you can proceed with confidence and scientific rigor.
Section 1: Understanding the Core Synthesis Pathways
The successful synthesis of this compound hinges on the efficient formation of an amide bond. The two most prevalent and reliable strategies start from either a carboxylic acid ester or the carboxylic acid itself. The choice of pathway often depends on the availability of starting materials, scale, and desired purity profile.
-
Ammonolysis of a 5-Methylpyrazine-2-carboxylate Ester: This is a classical and often high-yielding approach. It involves reacting an ester, typically the methyl or ethyl ester, with ammonia. The reaction is driven by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, displacing the alkoxy group.[1]
-
Direct Amidation of 5-Methylpyrazine-2-carboxylic Acid: This route requires the activation of the carboxylic acid using a coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an ammonia source. This method avoids the preliminary esterification step but introduces the need to select an appropriate coupling system and carefully control reaction conditions to avoid side reactions.[2]
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
Encountering yield issues is a common part of process optimization. This guide addresses specific problems in a cause-and-solution format.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Inefficient Ammonolysis: The concentration of ammonia in the solvent (e.g., methanol) may be too low. 2. Inactive Coupling Agent: If starting from the carboxylic acid, the coupling agent may have degraded due to moisture. 3. Low Reaction Temperature: While cooling is necessary to control exotherms, excessively low temperatures can slow the reaction rate to a crawl. | 1. Re-saturate the Solvent: Bubble ammonia gas through the cooled solvent immediately before use. A saturated solution ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle. 2. Use Fresh Reagents: Employ a freshly opened bottle of the coupling agent or use an anhydrous grade. Store coupling agents under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. 3. Optimize Temperature: For ammonolysis of esters, maintaining the reaction in an ice bath (0-5 °C) is often sufficient.[3] If the reaction is slow, allow it to slowly warm to room temperature while monitoring via TLC. |
| Formation of Impurities / Side Products | 1. Hydrolysis: Trace amounts of water can hydrolyze the ester starting material back to the carboxylic acid or the amide product to the acid. 2. Ring Reactivity: The pyrazine ring itself has electron-deficient carbons, but harsh conditions (e.g., strong, non-hindered bases or high temperatures) could potentially lead to undesired side reactions. 3. Coupling Agent Side Reactions: Some coupling agents can form stable, hard-to-remove byproducts (e.g., dicyclohexylurea from DCC). | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. 2. Use Mild Conditions: Employ hindered bases like diisopropylethylamine (DIPEA) if a base is required for the direct amidation route.[2] Avoid excessive heating. 3. Select Appropriate Reagents: Propylphosphonic anhydride (T3P) is an excellent choice as its byproduct (phosphonic acid) is water-soluble and easily removed during aqueous work-up.[2] |
| Significant Product Loss During Purification | 1. Product Solubility: The product may be partially soluble in the solvent used for washing the filtered solid. 2. Inefficient Recrystallization: The chosen solvent system may not provide a significant solubility differential between hot and cold conditions, leading to poor recovery. | 1. Use Pre-Cooled Solvents: Washing the filtered product with ice-cold solvent (e.g., methanol) significantly reduces solubility losses while still effectively removing impurities.[3] 2. Perform a Solvent Screen: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, water) to find an optimal system for recrystallization that yields high-purity crystals with minimal loss in the mother liquor.[3] |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route generally gives a higher yield?
-
A1: The ammonolysis of a methyl or ethyl ester precursor is frequently reported with very high yields, often exceeding 90%.[1] This is because the reaction is typically clean and driven to completion by using a saturated solution of ammonia. The direct amidation from the carboxylic acid can also be high-yielding (80-90%), but it is highly dependent on the efficiency of the chosen coupling agent and the rigorous exclusion of water.[2]
-
-
Q2: How critical is the purity of the starting 5-methylpyrazine-2-carboxylic acid or its ester?
-
A2: It is absolutely critical. The most common precursor, 5-methylpyrazine-2-carboxylic acid, is often synthesized by oxidizing 2,5-dimethylpyrazine. This oxidation can lack selectivity, leading to the formation of di-acids or over-oxidation products.[4][5] These acidic impurities can interfere with subsequent amidation reactions, consume reagents, and complicate purification, thereby lowering the overall yield. Always use starting material with the highest possible purity (≥98%).
-
-
Q3: Why is cooling the ammonolysis reaction in an ice bath recommended?
-
A3: The reaction between an ester and ammonia is exothermic. Cooling the reaction vessel serves two primary purposes: 1) It helps to control the reaction rate, preventing potential runaway reactions and the formation of side products. 2) The solubility of ammonia gas in methanol is significantly higher at lower temperatures. An ice bath ensures the ammonia remains dissolved, maintaining a high concentration of the nucleophile to drive the reaction to completion.[3]
-
-
Q4: What is the best method to monitor the reaction's progress?
-
A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[2][3] Use a solvent system that provides good separation between the starting material (ester or acid) and the more polar carboxamide product. A typical eluent system might be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting material spot is a reliable indicator of reaction completion.
-
Section 4: Optimized Experimental Protocols
These protocols are based on procedures reported in the literature and represent best practices for achieving high yields.
Protocol 1: Ammonolysis of Methyl 5-Methylpyrazine-2-carboxylate
This protocol is adapted from methodologies that report high yields through direct ammonolysis.[1][3]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of ester).
-
Cooling & Saturation: Cool the flask in an ice-water bath to 0-5 °C. Bubble anhydrous ammonia gas through the stirred solution for 15-20 minutes until the solution is saturated.
-
Reaction: Seal the flask and maintain stirring in the ice bath. The reaction progress should be monitored by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, a precipitate of the product will have formed. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with a small volume of pre-cooled methanol (2 x 10 mL per gram) to remove residual impurities.[3]
-
Drying: Dry the resulting colorless to light-brown solid under vacuum to obtain pure this compound. A yield of >90% can be expected.[1]
Protocol 2: Direct Amidation of 5-Methylpyrazine-2-carboxylic Acid via T3P Coupling
This protocol is based on modern amide coupling techniques known for their efficiency and clean reaction profiles.[2]
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 5-methylpyrazine-2-carboxylic acid (1.0 eq.), ammonium chloride (1.1 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of acid).
-
Base Addition: Add Diisopropylethylamine (DIPEA, 3.0 eq.) to the suspension and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add Propylphosphonic anhydride (T3P, 50% solution in ethyl acetate, 1.3 eq.) dropwise to the stirred mixture while maintaining the temperature at or below room temperature with a water bath.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). The T3P byproducts are water-soluble and will remain in the aqueous layer.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 5. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 5-Methylpyrazine-2-carboxamide
Welcome to the technical support center for the synthesis of 5-Methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to help you optimize your synthetic protocols, improve yield and purity, and effectively troubleshoot side product formation.
Introduction to Synthetic Strategies
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is typically approached through two primary synthetic routes, each with its own set of potential challenges and side products.
-
Route A: Amidation of 5-Methylpyrazine-2-carboxylic Acid. This is a widely used method that involves the conversion of the corresponding carboxylic acid or its ester derivative into the desired amide.
-
Route B: Controlled Hydrolysis of 2-Cyano-5-methylpyrazine. This route offers an alternative approach, starting from the nitrile and proceeding through a partial hydrolysis to the amide.
This guide will address the common issues associated with both of these synthetic pathways.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Route A: Amidation of 5-Methylpyrazine-2-carboxylic Acid
Question 1: My final product is contaminated with a significant amount of unreacted 5-methylpyrazine-2-carboxylic acid. What is causing this and how can I resolve it?
Answer:
Incomplete conversion of the starting carboxylic acid is a common issue, often stemming from inefficient activation of the carboxylic acid or suboptimal reaction conditions.
Causality:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a highly unreactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. If the activation is incomplete or the activated intermediate is unstable, you will observe significant amounts of unreacted starting material.
Troubleshooting Steps:
-
Choice of Activating Agent:
-
Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting the carboxylic acid to the highly reactive acid chloride intermediate.[1][2] Ensure that the thionyl chloride is fresh and used in excess (typically 1.5-2.0 equivalents) to drive the reaction to completion. The reaction is often performed in an inert solvent like benzene or toluene under reflux.[1]
-
1,1'-Carbonyldiimidazole (CDI): CDI is a milder and safer alternative to thionyl chloride.[3] It reacts with the carboxylic acid to form an activated imidazolide intermediate. Ensure that anhydrous conditions are maintained, as CDI is sensitive to moisture. The reaction is typically carried out in an anhydrous solvent like DMSO or THF.[3]
-
-
Reaction Conditions:
-
Temperature: For the formation of the acid chloride with SOCl₂, refluxing is generally required.[1] For the subsequent amidation, the reaction is often performed at room temperature or slightly below to control exothermicity.
-
Anhydrous Conditions: Moisture will quench the activated intermediates (acid chloride or imidazolide), leading to the regeneration of the starting carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Work-up Procedure:
-
A proper work-up is crucial to remove any remaining acid. A wash with a mild aqueous base, such as sodium bicarbonate solution, will extract the unreacted carboxylic acid into the aqueous layer, leaving the desired amide in the organic phase.
-
| Parameter | Recommendation for SOCl₂ Method | Recommendation for CDI Method |
| Stoichiometry | 1.5 - 2.0 eq. of SOCl₂ | 1.1 - 1.3 eq. of CDI |
| Solvent | Anhydrous Toluene or Benzene | Anhydrous DMSO or THF |
| Temperature | Reflux for acid chloride formation | Room temperature for activation |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocol: Amidation using Thionyl Chloride
-
To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent like acetone or DCM.
-
Add this solution dropwise to a stirred solution of aqueous ammonia or the desired amine (1.5 eq.) and a base like pyridine in dry acetone at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1][4][5]
Question 2: I am observing a di-acid impurity, pyrazine-2,5-dicarboxylic acid, in my product. How is this being formed and how can I prevent it?
Answer:
The presence of pyrazine-2,5-dicarboxylic acid indicates an issue with the synthesis of your starting material, 5-methylpyrazine-2-carboxylic acid, specifically from the oxidation of 2,5-dimethylpyrazine.
Causality:
When 2,5-dimethylpyrazine is used as the starting material, both methyl groups are susceptible to oxidation.[6][7] If the oxidizing agent (commonly potassium permanganate, KMnO₄) is used in excess or if the reaction conditions are too harsh, over-oxidation will occur, leading to the formation of the di-acid byproduct.[8][9]
Troubleshooting Steps:
-
Control Stoichiometry of Oxidizing Agent:
-
Carefully control the molar ratio of KMnO₄ to 2,5-dimethylpyrazine. Theoretically, 2 moles of KMnO₄ are required to oxidize one methyl group. Using a significant excess will promote di-oxidation. Some protocols suggest adding an inhibitor to prevent the further oxidation of the desired mono-acid.[8]
-
-
Reaction Temperature:
-
Maintain a controlled temperature during the addition of the oxidizing agent. Lower temperatures (e.g., 15-20 °C) can help to improve the selectivity of the mono-oxidation.[8]
-
-
Purification of the Starting Material:
-
Ensure that the 5-methylpyrazine-2-carboxylic acid used for the amidation step is pure and free from the di-acid impurity. The di-acid can be removed by fractional crystallization or by adjusting the pH during workup, as the solubility of the mono- and di-acids will differ.
-
dot
Caption: Over-oxidation of 2,5-dimethylpyrazine.
Question 3: My reaction is clean by TLC, but after workup and purification, I have a low yield. Where could my product be going?
Answer:
Low isolated yields despite a clean reaction profile can be attributed to several factors during the workup and purification stages.
Causality:
This compound has a degree of water solubility due to the presence of the amide and the nitrogen atoms in the pyrazine ring, which can form hydrogen bonds. During the aqueous workup, a significant amount of the product may be lost to the aqueous layers. Additionally, improper selection of recrystallization solvents can lead to poor recovery.
Troubleshooting Steps:
-
Extraction:
-
When extracting your product from an aqueous solution, use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Perform multiple extractions (at least 3-5 times) with fresh solvent to ensure complete recovery of the product from the aqueous phase.
-
Back-extract the combined aqueous layers with a small amount of fresh organic solvent to recover any remaining product.
-
-
Recrystallization:
-
Carefully select the recrystallization solvent. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazine amides, aqueous ethanol is often a suitable choice.[1]
-
Avoid using an excessive amount of solvent for recrystallization, as this will lead to a lower recovery of the purified product. If the product does not crystallize upon cooling, it may be necessary to reduce the volume of the solvent by evaporation.[10]
-
Cool the solution slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[5]
-
Route B: Controlled Hydrolysis of 2-Cyano-5-methylpyrazine
Question 4: I am attempting to synthesize this compound from 2-cyano-5-methylpyrazine, but I am getting the carboxylic acid as a major byproduct. How can I favor the formation of the amide?
Answer:
The formation of 5-methylpyrazine-2-carboxylic acid during the hydrolysis of the corresponding nitrile is a result of "over-hydrolysis."
Causality:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are too harsh (e.g., high concentration of acid or base, high temperature, or prolonged reaction time), the initially formed amide will be further hydrolyzed to the carboxylic acid.[11]
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Acid-Catalyzed Hydrolysis: Use a lower concentration of a strong acid (e.g., H₂SO₄) and maintain a lower reaction temperature.
-
Base-Catalyzed Hydrolysis: Use a milder base or a lower concentration of a strong base (e.g., NaOH). The use of hydrogen peroxide in a basic medium can sometimes favor the formation of the amide.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as a significant amount of the desired amide has formed and before the formation of the carboxylic acid becomes prominent.
-
-
Alternative Methods:
-
Consider enzymatic hydrolysis, which can offer higher selectivity for the formation of the amide under milder conditions.
-
dot
Caption: Hydrolysis of 2-cyano-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final this compound product?
A1: Recrystallization is often the most effective method for purifying the final product on a laboratory scale.[4][5] A common and effective solvent system is aqueous ethanol.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration. For the removal of closely related impurities, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol may be necessary.[12]
Q2: Can N-oxide impurities form during the synthesis?
A2: Yes, the formation of pyrazine N-oxides is a potential side reaction, particularly if oxidizing agents are used in the synthetic sequence, for instance, during the oxidation of 2,5-dimethylpyrazine.[8][9][13][14] If hydrogen peroxide is used as the oxidant, N-oxide formation can be a significant side reaction.[8][15] These impurities can be detected by techniques such as mass spectrometry and NMR spectroscopy.[14] Their removal can be challenging and may require chromatographic purification.
Q3: Are there any "greener" synthesis alternatives for the amidation step?
A3: Yes, enzymatic methods are emerging as a greener alternative for amide bond formation. Lipases can be used to catalyze the amidation of pyrazine esters with amines in organic solvents, offering high yields under mild conditions and reducing the need for harsh reagents and solvents. This approach can also improve the overall efficiency and sustainability of the synthesis.
Q4: How do I remove residual coupling agent byproducts, for example, from a CDI-mediated reaction?
A4: In the case of CDI, the main byproduct is imidazole, which is water-soluble. During the aqueous workup, washing the organic layer with water or dilute acid will effectively remove the imidazole. For other coupling agents that produce urea byproducts (like DCC), these are often insoluble in common organic solvents and can be removed by filtration of the reaction mixture before the aqueous work-up.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis in the Pyrazine Series Oxidation of 2,5 Dimethylpyrazine with Selenium Dioxide - ProQuest [proquest.com]
- 7. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 9. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting low purity of 5-Methylpyrazine-2-carboxamide after synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and purification of this important compound, with a primary focus on addressing low product purity.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Low Purity
This section addresses common questions and issues arising from the synthesis of this compound that can lead to low purity.
Q1: My final product shows low purity after amidation of 5-Methylpyrazine-2-carboxylic acid. What are the likely impurities?
Low purity in the final this compound product can stem from several sources, originating from both the starting materials and the amidation reaction itself. The most common impurities include:
-
Unreacted 5-Methylpyrazine-2-carboxylic acid: Incomplete amidation is a frequent cause of this impurity.
-
Side-products from the synthesis of 5-Methylpyrazine-2-carboxylic acid: If the starting carboxylic acid is not pure, impurities will carry through. A common side-product from the oxidation of 2,5-dimethylpyrazine is pyrazine-2,5-dicarboxylic acid.[1]
-
3-Hydroxy-5-methylpyrazine-2-carboxamide: This can arise if the synthesis of the precursor 5-Methylpyrazine-2-carboxylic acid involves a hydroxypyrazine intermediate and the conversion is incomplete.[2]
-
Byproducts from the coupling reagents: If using coupling reagents for amidation, byproducts from these reagents can be a source of contamination.[3]
-
Solvent and reagent residues: Residual solvents or excess reagents used in the reaction or work-up can also lead to low purity.
It is crucial to analyze the crude product using techniques like HPLC, GC-MS, and NMR to identify the specific impurities present.
Q2: How can I improve the purity of my starting material, 5-Methylpyrazine-2-carboxylic acid?
Ensuring the high purity of the starting 5-Methylpyrazine-2-carboxylic acid is critical for obtaining a high-purity final product. Here are some proven purification strategies:
-
Recrystallization: This is a highly effective method for purifying 5-Methylpyrazine-2-carboxylic acid. Water is a commonly used solvent for recrystallization.[2][4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
-
Acid-Base Extraction: This technique can be used to separate the acidic 5-Methylpyrazine-2-carboxylic acid from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the deprotonated carboxylic acid is then acidified to precipitate the pure product.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A suitable solvent system, such as a mixture of dichloromethane and methanol, can be used for elution.[3]
The purity of the starting material should be verified by analytical methods such as LC-MS or NMR before proceeding to the amidation step.[2]
Q3: The amidation of 5-Methylpyrazine-2-carboxylic acid is sluggish and results in a mixture of starting material and product. How can I drive the reaction to completion?
Incomplete amidation is a common hurdle. Here are several strategies to improve the conversion rate:
-
Choice of Amidation Method:
-
Acid Chloride Formation: A robust method involves converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an amine.[5][6]
-
Coupling Reagents: Using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-Dimethylaminopyridine (DMAP) can facilitate the amidation under milder conditions.[2] Propylphosphonic anhydride (T3P) is another effective coupling reagent that can lead to high yields and easy purification.[3]
-
-
Reaction Conditions:
-
Temperature: For acid chloride formation with thionyl chloride, heating is often required.[6] For coupling reactions, the temperature should be carefully controlled to avoid side reactions.
-
Solvent: Anhydrous solvents are crucial to prevent the hydrolysis of activated intermediates. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used.[2][3]
-
Base: In reactions involving amine hydrochlorides or when using coupling reagents, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize any acid formed and to deprotonate the amine.[3]
-
-
Monitoring the Reaction:
-
Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the disappearance of the starting material.[2]
-
Q4: I've identified the impurities in my this compound. What are the best methods for purification?
Purification of the final product is essential to achieve the desired purity. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is a primary method for purifying solid this compound. A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Aqueous ethanol is often a good choice.[7]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is effective. A gradient elution with a solvent system like hexane/ethyl acetate or chloroform/methanol can be used.[3][8]
-
Washing: Washing the crude product with a suitable solvent can remove certain impurities. For instance, washing with cold methanol can remove some soluble impurities.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Purification of 5-Methylpyrazine-2-carboxylic Acid by Recrystallization
-
Dissolution: In a flask, add the crude 5-Methylpyrazine-2-carboxylic acid. Add a minimal amount of hot water to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis and Purification of this compound via the Acid Chloride Route
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, suspend 5-Methylpyrazine-2-carboxylic acid (1 equivalent) in an anhydrous solvent like toluene.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM).
-
In a separate flask, prepare a solution of the amine (or aqueous ammonia) and a base like triethylamine (2-3 equivalents) in DCM.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by silica gel column chromatography.[7]
-
Section 3: Data Presentation and Visualization
Table 1: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Typical Observations for this compound |
| HPLC | Quantitative purity analysis and impurity profiling. | A single major peak for the pure product. Additional peaks indicate impurities.[9] |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | A distinct peak with the correct mass-to-charge ratio for the product.[10] |
| ¹H NMR | Structural elucidation and detection of proton-containing impurities. | Characteristic peaks for the pyrazine ring and methyl group protons.[2][4] |
| ¹³C NMR | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | Expected signals for all carbon atoms in the molecule. |
| FT-IR | Identification of functional groups. | Characteristic peaks for the amide C=O and N-H stretches.[3] |
Diagram 1: Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity issues.
Diagram 2: Key Chemical Structures
Caption: Structures of key compounds in the synthesis.
References
- 1. technoarete.org [technoarete.org]
- 2. Page loading... [wap.guidechem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Methylpyrazine-2-carboxamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-Methylpyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for high yield and purity.
The formation of this compound, a key intermediate in various pharmaceutical syntheses, typically proceeds through the amidation of a 5-methylpyrazine-2-carboxylic acid derivative. While seemingly straightforward, this reaction is prone to several challenges that can impact success. This guide provides in-depth, experience-based solutions to common problems.
Section 1: Synthesis Pathway Overview
The most common and direct route to this compound is the ammonolysis of a corresponding ester, such as methyl 5-methylpyrazine-2-carboxylate. This nucleophilic acyl substitution reaction involves the attack of ammonia on the ester's carbonyl carbon.[1]
Caption: General reaction scheme for the formation of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis?
The most common laboratory-scale precursor is an ester of 5-methylpyrazine-2-carboxylic acid, typically the methyl or ethyl ester.[] The aminating agent is ammonia, which can be supplied as ammonia gas, an aqueous solution (ammonium hydroxide), or an alcoholic solution.[3]
Q2: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction.[4][5] Use a solvent system that provides good separation between the starting ester and the product amide (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar, will have a lower Rf value than the starting ester. Visualization can be achieved under UV light.
Q3: What is a typical reaction time and temperature?
Reaction conditions can vary significantly based on the form of ammonia used and the solvent. Bubbling ammonia gas through a solution of the ester in a solvent like methanol at low temperatures (e.g., 0°C to room temperature) can take several hours.[4] Using ammonium hydroxide at elevated temperatures can accelerate the reaction but also increases the risk of side reactions.
Q4: My product has a brownish color. Is this normal and how can I remove it?
A light-brown coloration of the crude product is common.[4] This can often be removed by recrystallization from a suitable solvent, such as methanol, or by treating a solution of the product with activated carbon followed by filtration.
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q: My TLC analysis shows a significant amount of unreacted starting material, even after a prolonged reaction time. What's going wrong?
A: This issue, often termed a "stalled reaction," points to several potential root causes related to the nucleophilicity of ammonia or the reactivity of the ester.
-
Cause 1: Insufficient Ammonia Concentration. If using ammonia gas, ensure a steady and sufficient flow is bubbled through the reaction mixture. If using an aqueous or alcoholic solution, ensure it is concentrated and used in sufficient excess. The reaction is often an equilibrium process, and a high concentration of the amine nucleophile is needed to drive it forward.[1]
-
Solution 1: Increase Ammonia Stoichiometry. Ensure you are using a large excess of ammonia. For reactions with ammonia gas, maintain the purge for the recommended duration.[4] For solutions, use a high-concentration reagent.
-
Cause 2: Deactivation of Ammonia. If your starting material or solvent contains acidic impurities, the ammonia (a base) can be protonated to the non-nucleophilic ammonium ion (NH₄⁺), effectively halting the reaction.[6]
-
Solution 2: Ensure Anhydrous and Neutral Conditions. Use anhydrous solvents. If starting from 5-methylpyrazine-2-carboxylic acid, ensure its complete conversion to the ester. Any residual acid will quench the ammonia.
-
Cause 3: Suboptimal Temperature. While higher temperatures increase reaction rates, the solubility of ammonia gas in the solvent decreases as temperature rises. For reactions involving bubbling ammonia gas, maintaining a lower temperature (e.g., 0-10°C) is often critical to ensure a high concentration of dissolved ammonia is available to react.
-
Solution 3: Optimize Reaction Temperature. For ammonolysis with ammonia gas, conduct the reaction in an ice bath.[4] If using ammonium hydroxide or a sealed-tube reaction, a moderate increase in temperature (e.g., 50-80°C) may be beneficial, but monitor carefully for side-product formation.
Problem Area 2: Significant Impurity Formation
Q: My final product is contaminated with a significant side product. What is it likely to be and how can I prevent it?
A: The most common side product in this synthesis is the hydrolysis of the starting ester or the product amide back to the carboxylic acid.
-
Cause: Presence of Water. Water can act as a competing nucleophile, attacking the ester to form 5-methylpyrazine-2-carboxylic acid. Under harsh conditions (high heat, prolonged reaction times), the desired amide product can also be hydrolyzed.[6][7] This is particularly problematic when using aqueous ammonia (ammonium hydroxide).
-
Solution: Minimize Water Content.
-
Use Anhydrous Reagents: Employ anhydrous solvents (e.g., dry methanol or THF) and high-purity starting materials.
-
Prefer Ammonia Gas: Whenever possible, use anhydrous ammonia gas bubbled through an anhydrous solvent instead of aqueous ammonia. This dramatically reduces the potential for hydrolysis.[4]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged heating, which can promote hydrolysis of both the ester and the amide product.[8]
-
Caption: A troubleshooting decision tree for this compound synthesis.
Section 4: Protocols & Methodologies
Protocol 1: General Synthesis via Ammonolysis
This protocol is a standard laboratory procedure for the conversion of methyl 5-methylpyrazine-2-carboxylate to the desired amide.
Materials:
-
Methyl 5-methylpyrazine-2-carboxylate (1.0 eq)
-
Anhydrous Methanol
-
Anhydrous Ammonia Gas
-
Round-bottom flask with a magnetic stirrer
-
Gas dispersion tube (bubbler)
-
Ice bath
Procedure:
-
Dissolve methyl 5-methylpyrazine-2-carboxylate in anhydrous methanol in the round-bottom flask.
-
Cool the flask in an ice bath to approximately 0-5°C.
-
While stirring, purge the solution with a steady stream of anhydrous ammonia gas through the gas dispersion tube for 2-4 hours.[4]
-
Monitor the reaction progress by TLC until the starting ester is consumed.
-
Once complete, stop the ammonia flow and allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid is the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Take the crude product obtained from Protocol 1.
-
Dissolve the solid in a minimum amount of hot methanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few more minutes.
-
Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the resulting colorless needles by filtration, wash with a small amount of cold methanol, and dry under vacuum.[4]
Section 5: Optimizing Reaction Parameters
The choice of reaction conditions can significantly impact the outcome. The following table summarizes the effects of key parameters.
| Parameter | Condition A (Recommended) | Effect of Condition A | Condition B (Use with Caution) | Effect of Condition B |
| Ammonia Source | Anhydrous NH₃ gas[4] | Minimizes water, reducing hydrolysis risk. High effective concentration. | Aqueous NH₃ (Ammonium Hydroxide) | High water content increases risk of hydrolysis side product.[6] |
| Temperature | 0-10°C (for NH₃ gas) | Increases solubility of ammonia gas in solvent, maximizing nucleophile concentration. | 50-100°C | Increases reaction rate but lowers NH₃ gas solubility and increases hydrolysis/degradation risk. |
| Solvent | Anhydrous Methanol | Good solubility for both starting material and ammonia gas.[4] | Dichloromethane (DCM) or THF | Anhydrous options, but may have lower ammonia solubility than methanol. |
This guide is intended to provide a robust framework for successfully synthesizing this compound. By understanding the chemical principles behind each step and anticipating potential pitfalls, researchers can significantly improve their experimental outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Preparation of amides via esters or carboxylic acids? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Avoiding Imidazole Byproduct Formation in Pyrazine Synthesis
Welcome to the Technical Support Center for advanced pyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of imidazole byproduct formation. Here, we move beyond simple protocols to provide in-depth mechanistic insights, field-proven troubleshooting strategies, and validated methods to ensure the selective synthesis of your target pyrazine compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the unintended synthesis of imidazoles during pyrazine-forming reactions.
Q1: I'm trying to synthesize a pyrazine, but my analytical data (NMR/GC-MS) shows a significant imidazole impurity. Why is this happening?
A1: The co-formation of imidazoles is a classic problem in certain pyrazine syntheses, particularly those involving the reaction of an α-dicarbonyl (or a precursor like an α-hydroxy ketone) with an ammonia source. The root cause lies in competing cyclization pathways. Both pyrazines (six-membered rings) and imidazoles (five-membered rings) can be formed from the same or similar intermediates. For example, in the reaction of benzoin (an α-hydroxy ketone) with ammonium acetate, the reaction can proceed through different condensations, leading to both 2,3,5,6-tetraphenylpyrazine and 2-methyl-4,5-diphenylimidazole.[1] The specific pathway that dominates is highly sensitive to reaction conditions.
Q2: Are certain named pyrazine syntheses more susceptible to this issue?
A2: Yes. Syntheses that rely on the self-condensation of α-amino ketone intermediates, such as the Gutknecht Pyrazine Synthesis (1879) and the Staedel-Rugheimer Pyrazine Synthesis (1876) , can be susceptible.[2] The key α-amino ketone intermediate can either dimerize to form a dihydropyrazine (the desired pathway) or react with other components or byproducts in the reaction mixture, leading to alternative cyclizations. Reactions involving sugars and ammonium hydroxide are also well-documented to produce imidazole derivatives as significant byproducts.[3][4][5]
Q3: What are the most critical reaction parameters to control to maximize pyrazine selectivity?
A3: The three most critical parameters are temperature, solvent, and the nature of the ammonia source/base.
-
Temperature: In gas-phase catalytic dehydrogenations of amino alcohols, temperatures below 300°C can lead to incomplete reaction and piperazine formation, while temperatures above 450°C can cause ring degradation.[3] For solution-phase reactions, higher temperatures can sometimes favor the thermodynamically more stable pyrazine but may also promote side reactions.
-
Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states. For instance, conducting a reaction in ethanol may yield a single pyrazine product, whereas the same reaction in acetic acid could produce an equimolar mixture of pyrazine and imidazole.[1]
-
Ammonia Source/Base: The choice of base is critical. In some modern dehydrogenative coupling methods, a strong, non-nucleophilic base like potassium hydride (KH) has been shown to be far more effective than alternatives like tBuOK or NaOMe, dramatically increasing pyrazine yield.[3][6]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving imidazole contamination in your pyrazine synthesis.
Problem: Post-reaction analysis confirms a mixture of the desired pyrazine and one or more imidazole byproducts.
Step 1: Understand the Competing Mechanisms
The primary challenge is the competition between a [4C+2N] cyclization to form the six-membered dihydropyrazine intermediate and an alternative pathway that results in a five-membered imidazole ring. The diagram below illustrates this mechanistic divergence.
Caption: Competing pathways in pyrazine synthesis.
Step 2: Modify Reaction Conditions to Favor Pyrazine Formation
Based on the mechanism, your goal is to promote the dimerization of the α-amino ketone intermediate while suppressing side reactions.
| Parameter | Recommendation to Favor Pyrazine | Rationale & Citation |
| Solvent Choice | Screen less polar, aprotic solvents (e.g., Toluene) or alcoholic solvents (e.g., Ethanol). | Solvent polarity can stabilize or destabilize key intermediates. Non-polar solvents may favor dimerization over ionic side-reaction pathways.[1][6] |
| Temperature | Optimize experimentally. Start at a moderate temperature (e.g., 80-100°C) and adjust. | Excessive heat can cause fragmentation and promote the formation of aldehyde byproducts (like Strecker aldehydes), which can fuel imidazole synthesis.[3][4] |
| Base Selection | For dehydrogenative coupling, use a strong, non-nucleophilic base (e.g., KH). For classical condensations, control the pH carefully. | Strong bases can facilitate the desired deprotonations for dimerization without participating in side reactions.[3][6] |
| Concentration | Higher concentrations of the α-amino ketone precursor may favor the desired bimolecular self-condensation. | Le Chatelier's principle; favors the dimerization pathway which is second-order with respect to the intermediate. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | This prevents oxidative side reactions that can generate carbonyl byproducts, which are known precursors for the imidazole pathway. |
Step 3: If Byproduct Formation is Unavoidable, Focus on Purification
Often, complete suppression of the byproduct is not feasible. In these cases, efficient purification is key. Imidazoles are typically more polar than the corresponding pyrazines due to the N-H group, a property that can be exploited.
-
Selective Liquid-Liquid Extraction (LLE): This is a highly effective first-pass purification. Using a non-polar solvent like hexane for extraction can selectively pull the less polar pyrazine product into the organic phase, leaving the more polar imidazole byproduct in the aqueous or reaction phase.[3][5][7] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract the imidazole, requiring further purification.[3][7]
-
Column Chromatography: Silica gel chromatography is a robust method for separating pyrazines from imidazoles. A non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) is typically used. The less polar pyrazine will elute first, followed by the more polar imidazole.[3][7]
-
Distillation: For volatile pyrazines, distillation can be used to separate them from non-volatile imidazole salts or other high-boiling impurities.[5]
Section 3: Detailed Experimental Protocols
Protocol 1: Modified Gutknecht Synthesis of 2,5-Diphenylpyrazine
This protocol incorporates best practices to minimize byproduct formation through careful control of intermediates and oxidation.
-
In Situ Generation of α-Aminoacetophenone:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroacetophenone (1 equiv.) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 5-10 equiv.) to the solution. Stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. This generates the α-aminoacetophenone intermediate in situ. Avoid isolating this intermediate, as it is unstable.
-
-
Controlled Self-Condensation:
-
Gently heat the reaction mixture to 50-60°C. This promotes the self-condensation of the α-amino ketone to form the dihydropyrazine intermediate. Higher temperatures may increase side reactions.
-
-
Oxidation to Pyrazine:
-
Once the condensation is deemed complete by TLC, add a mild oxidizing agent such as copper(II) sulfate (0.5 equiv.).
-
Heat the mixture to reflux until the dihydropyrazine is fully oxidized to 2,5-diphenylpyrazine. Air can also serve as the oxidant, but the reaction is slower and less controlled.[8]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. Neutralize with a suitable base if necessary.
-
Extract the product using hexane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield pure 2,5-diphenylpyrazine.
-
Protocol 2: Purification of Pyrazine from Imidazole Byproduct via Column Chromatography
-
Sample Preparation: Dissolve the crude product mixture in a minimal amount of dichloromethane (DCM) or the initial eluent mixture.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Loading and Elution:
-
Load the dissolved sample onto the column.
-
Begin elution with the initial non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions and monitor by TLC. The less polar pyrazine product should elute first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the more polar imidazole byproduct and any other impurities.[7]
-
-
Analysis: Combine the pure pyrazine-containing fractions, confirm purity by NMR or GC-MS, and remove the solvent under reduced pressure.
Section 4: Troubleshooting Workflow
Use this decision tree to systematically address issues with imidazole byproduct formation.
Caption: A systematic workflow for troubleshooting imidazole byproducts.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methylpyrazine-2-carboxamide
Welcome to the technical support center for the purification of 5-Methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide in-depth, scientifically grounded solutions to practical experimental issues.
I. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the purification of this compound, providing explanations of the underlying causes and actionable solutions.
FAQ 1: My final product has a persistent yellow or brown color. How can I obtain a colorless, crystalline solid?
Answer:
Discoloration in the final product often indicates the presence of colored impurities. These can arise from several sources, including byproducts from the synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, or degradation of the pyrazine ring.
Causality: The synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine via oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of colored manganese dioxide (MnO₂) if not completely removed. Additionally, over-oxidation can generate polymeric or other colored byproducts. The pyrazine ring itself can be susceptible to degradation under harsh conditions, leading to colored impurities.
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent. Methanol is often a good starting point.[1] Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution (typically 1-2% w/w of the solute). Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Reflux: Gently reflux the mixture for 10-15 minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon. This is a critical step, as premature crystallization can lead to significant yield loss. It is advisable to use a pre-heated filter funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the colorless crystals by filtration and dry them under vacuum.
A patent for the preparation of 5-methylpyrazine-2-carboxylic acid describes the use of activated carbon for decolorization, a technique that is also applicable to the carboxamide derivative.[2]
FAQ 2: I am observing a low yield after recrystallization. What are the likely causes and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue and can be attributed to several factors, including the choice of solvent, the cooling rate, and the volume of solvent used.
Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to a poor yield. Using an excessive amount of solvent will also result in a low recovery.
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Selection: The choice of solvent is critical. For pyrazine derivatives, ethanol and methanol are commonly used.[3][4] If a single solvent is not providing good results, a mixed-solvent system can be employed. A common technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Heating the solution should then result in a clear solution from which crystals will form upon cooling.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling can cause the compound to precipitate as a fine powder, which may trap impurities.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it and analyze the residue by TLC or HPLC to determine if a significant amount of product is being lost. If so, a second crop of crystals may be obtainable.
FAQ 3: My HPLC analysis shows the presence of an impurity with a similar retention time to my product. How can I identify and remove it?
Answer:
An impurity with a similar retention time suggests a structurally related compound. In the case of this compound, a likely impurity is the corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid.
Causality: This impurity can be present from two main sources:
-
Incomplete Amidation: If the starting material for the amidation reaction is 5-methylpyrazine-2-carboxylic acid or its ester, incomplete conversion will result in the presence of the starting material in the final product.
-
Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially if the purification process involves acidic or basic conditions.
Troubleshooting Protocol: Identification and Removal
-
Identification:
-
Co-injection: Spike your sample with an authentic standard of 5-methylpyrazine-2-carboxylic acid and analyze by HPLC. If the peak for the impurity increases in size, this confirms its identity.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to determine the molecular weight of the impurity, which would confirm if it is the carboxylic acid.
-
-
Removal:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent such as ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The acidic 5-methylpyrazine-2-carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral this compound will remain in the organic layer. Subsequently, wash the organic layer with water and brine, then dry and concentrate to obtain the purified product.
-
Chromatography: If the impurity is not acidic or if extraction is not effective, column chromatography can be employed. A silica gel column with a gradient elution of ethyl acetate in hexanes or chloroform in methanol can separate the more polar carboxylic acid from the carboxamide.[5]
-
FAQ 4: My product "oils out" during crystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.
Causality: The formation of an oil indicates that the solute has come out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, which can depress the melting point of the product.
Troubleshooting Protocol: Preventing Oiling Out
-
Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more of the hot solvent to decrease the saturation of the solution. Then, allow it to cool slowly.
-
Change Solvent System: If increasing the solvent volume is not effective, a different solvent or a mixed-solvent system may be necessary. Choose a solvent with a lower boiling point.
-
Seed Crystals: If you have a small amount of pure, crystalline product, you can add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes provide a surface for nucleation and induce crystallization.
II. Experimental Protocols and Data
This section provides detailed experimental protocols for key purification and analysis techniques, along with relevant data presented in a clear and accessible format.
Protocol 1: Recrystallization of this compound
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., methanol) and heat the mixture to boiling. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding activated carbon. Then, heat the mixture back to boiling for a few minutes.
-
Hot Filtration (if decolorized): Filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent System | Suitability for Pyrazine Derivatives | Reference |
| Methanol | Commonly used for recrystallization of pyrazine amides and related compounds. | [1][6] |
| Ethanol | A good alternative to methanol, often used for recrystallization. | [3][4] |
| Water | Can be used for more polar pyrazine derivatives. | [7] |
| Ethyl Acetate/Hexanes | A mixed-solvent system that can be effective for controlling solubility. | |
| Chloroform/Methanol | Can be used for both recrystallization and chromatography. | [5] |
Protocol 2: HPLC Method for Purity Analysis
This method is adapted from established methods for the analysis of pyrazinamide, a structurally similar compound, and can be used as a starting point for the analysis of this compound.[8][9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer, pH 4.4) and an organic modifier (e.g., methanol or acetonitrile). An isocratic elution is often sufficient. A good starting point is an 80:20 (v/v) ratio of buffer to methanol.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 270 nm).
-
Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to a known concentration.
III. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, incorporating troubleshooting steps.
Caption: A typical workflow for the purification of this compound.
IV. Potential Impurity Profile and Degradation Pathways
Understanding the potential impurities and degradation pathways is crucial for developing an effective purification strategy.
Potential Impurities:
| Impurity | Source | Removal Strategy |
| 5-Methylpyrazine-2-carboxylic acid | Incomplete amidation or hydrolysis of the product. | Acid-base extraction or column chromatography. |
| 2,5-Pyrazinedicarboxylic acid | Over-oxidation of 2,5-dimethylpyrazine during precursor synthesis. | Acid-base extraction (adjusting pH to selectively precipitate). |
| 2,5-Dimethylpyrazine | Unreacted starting material from precursor synthesis. | Distillation or column chromatography. |
| Residual Solvents | Trapped in the crystal lattice after purification. | Drying under high vacuum, possibly with gentle heating. |
Degradation Pathways:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to the carboxylic acid.
-
Photodegradation: Pyrazine derivatives can be sensitive to UV light, which may lead to decomposition. It is advisable to protect the compound from light during storage and handling.[11][12]
-
Oxidative Degradation: The pyrazine ring can undergo oxidative degradation, which may involve hydroxylation and ring cleavage.[13]
The following diagram illustrates the potential for hydrolysis of this compound.
Caption: Hydrolysis of this compound to its carboxylic acid.
V. References
-
Aromatic Amide Polymorphism. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Mechanism of Pyrazine Formation. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Pyrazines: Occurrence, formation and biodegradation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (2025). Wiley Online Library. Retrieved from --INVALID-LINK--
-
Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (2025). National Institutes of Health. Retrieved from --INVALID-LINK--
-
HPLC Separation of Pyrazinecarboxamide and Related Compounds. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--
-
Quantum dynamics of the photostability of pyrazine. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). ScienceDirect. Retrieved from --INVALID-LINK--
-
Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. (n.d.). Conference Series. Retrieved from --INVALID-LINK--
-
Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Aquadi-n-butyl(5-methylpyrazine-2-carboxylato)tin(IV) methanol solvate. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Controlled Formation of Pyrazines. (2022). ACS Publications. Retrieved from --INVALID-LINK--
-
Quantum dynamics of the photostability of pyrazine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from --INVALID-LINK--
-
Synthesis process of 2-methyl-5-pyrazine formate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis of alternating semi-aromatic poly(ester amide)s and the amide transesterification. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). PNR. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Amyloid. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Functional Aromatic Polyamides. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Pyrazine derivative synthesis in a continuous-flow system. (2024). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
6.2.2. Pyrazines. (n.d.). Science of Synthesis. Retrieved from --INVALID-LINK--
-
Self-assembly driven by an aromatic primary amide motif. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from --INVALID-LINK--
References
- 1. Aquadi-n-butyl(5-methylpyrazine-2-carboxylato)tin(IV) methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
Resolving co-eluting impurities during HPLC of 5-Methylpyrazine-2-carboxamide
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methylpyrazine-2-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic challenges, with a specific focus on co-eluting impurities. By understanding the physicochemical properties of the analyte and its potential impurities, we can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter when analyzing this compound?
A1: Impurities can generally be classified into two categories: process-related and degradation-related. Based on common synthetic routes and the chemical nature of the molecule, you should be aware of the following potential impurities:
-
Process-Related Impurities:
-
5-Methylpyrazine-2-carboxylic Acid: This is the immediate precursor to the final amide and is a very common process impurity due to incomplete reaction.
-
Methyl 5-methylpyrazine-2-carboxylate: If the synthesis involves an ester intermediate, this compound could be present as an unreacted starting material.
-
-
Degradation-Related Impurities:
-
5-Methylpyrazine-2-carboxylic Acid: Hydrolysis of the amide functional group back to the carboxylic acid is the most probable degradation pathway, especially under acidic or basic stress conditions. This means the same compound can be both a process and a degradation impurity.
-
A summary of these key impurities is provided in the table below.
| Impurity Name | Structure | Origin | Potential Issue |
| This compound (Analyte) | ![]() | - | - |
| 5-Methylpyrazine-2-carboxylic Acid | ![]() | Process & Degradation | High potential for co-elution due to structural similarity. Its acidic nature means its retention is highly pH-dependent. |
| Methyl 5-methylpyrazine-2-carboxylate | ![]() | Process | Less polar than the analyte and carboxylic acid; may elute very close to the main peak. |
Q2: My this compound peak is showing a significant shoulder. What is the first step to confirm co-elution?
A2: A peak shoulder is a strong indicator of a co-eluting impurity. Before modifying your method, you must confirm that it is indeed an impurity and not an instrumental issue.
-
Use a Diode Array Detector (DAD/PDA): A DAD is the most powerful tool for this purpose. The "Peak Purity" function in your chromatography data system (CDS) analyzes the UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge of the peak are not identical, it indicates the presence of more than one component.
-
Mass Spectrometry (MS) Analysis: If you have an LC-MS system, you can analyze the mass spectra across the peak. A change in the observed m/z value across the peak is definitive proof of co-elution.
-
Visual Inspection: While less definitive, carefully observe the peak shape. A shoulder is a distinct discontinuity, whereas peak tailing is a more gradual, exponential decline.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides a systematic approach to resolving co-elution between this compound and its primary impurity, 5-Methylpyrazine-2-carboxylic Acid. The core of chromatographic separation is governed by the resolution equation, which depends on Efficiency (N) , Selectivity (α) , and Retention Factor (k') . Our troubleshooting will focus on manipulating these factors.
Scenario: Co-elution of this compound and 5-Methylpyrazine-2-carboxylic Acid
You have confirmed co-elution using DAD analysis. The primary suspect is the carboxylic acid impurity, which has very similar structural properties to the parent amide.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Modify Mobile Phase pH (Primary Strategy)
The "Why": This is the most effective strategy for this specific co-elution problem. This compound has a neutral amide group and basic pyrazine nitrogens. In contrast, 5-Methylpyrazine-2-carboxylic Acid has an acidic carboxylic acid group. By changing the pH of the mobile phase, we can alter the ionization state of the carboxylic acid, which will dramatically change its retention time relative to the amide.
-
The Science: The pKa of the carboxylic acid group is estimated to be around 3-4.
-
At a pH below its pKa (e.g., pH 2.5-3.0), the carboxylic acid will be in its neutral (protonated, -COOH) form. In reversed-phase HPLC, the neutral form is more hydrophobic and will be retained longer on the C18 column.
-
At a pH above its pKa (e.g., pH 5.0-6.0), the carboxylic acid will be in its ionized (deprotonated, -COO⁻) form. The ionized form is much more polar and will be retained less, eluting earlier.
-
The retention time of the this compound will be less affected by these pH changes, leading to a significant change in selectivity (α).
-
Experimental Protocol:
-
Prepare Buffers: Prepare a series of mobile phase buffers at different pH values. A phosphate buffer is an excellent choice for its buffering capacity in the pH 2-7 range.
-
Buffer A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Buffer B: 20 mM Potassium Phosphate, pH adjusted to 5.5 with potassium hydroxide.
-
-
Initial Condition (from related methods):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Buffer (e.g., pH 5.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: 230 nm (to ensure detection of both analyte and potential impurities)[1]
-
-
Run the Experiment:
-
Inject your sample using the initial conditions with the pH 5.5 buffer. The acid impurity should elute early.
-
Change the mobile phase A to the pH 3.0 buffer, re-equilibrate the column, and inject the sample again. The acid impurity should now be more retained and elute later.
-
-
Analyze Results: Compare the chromatograms. You should observe a significant shift in the retention time of the impurity peak relative to the main analyte peak, likely achieving baseline separation.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 5.5 | 20 mM Phosphate Buffer, pH 3.0 | Change in selectivity (α) |
| Analyte (Amide) RT | Relatively stable | Relatively stable | Minor shift |
| Impurity (Acid) RT | Early elution (ionized) | Later elution (neutral) | Significant shift, leading to resolution |
Step 2: Adjust Organic Solvent Percentage (Gradient Optimization)
The "Why": If adjusting the pH improves separation but doesn't achieve baseline resolution (Rs > 1.5), the next step is to optimize the gradient slope. A shallower gradient gives the peaks more time to separate on the column.
Experimental Protocol:
-
Identify Elution Zone: From your initial runs, determine the approximate %B at which your analyte and impurity are eluting. For example, let's say they elute between 30% and 40% B.
-
Flatten the Gradient: Modify your gradient to be shallower in this critical region.
-
Original Gradient: 10% to 90% B in 20 min (Slope = 4% B / min)
-
Optimized Gradient:
-
10% to 30% B in 5 min
-
30% to 45% B in 15 min (Slope = 1% B / min)
-
45% to 90% B in 2 min
-
Hold at 90% B for 3 min
-
-
-
Analyze Results: This shallower gradient increases the separation time between the two peaks, improving resolution.
Step 3: Change the Organic Solvent
The "Why": Acetonitrile and methanol have different solvent properties and can interact differently with the analyte, impurities, and the stationary phase. This can alter the elution order and improve selectivity in ways that changing the solvent strength alone cannot.
Experimental Protocol:
-
Substitute Solvent: Replace Acetonitrile (ACN) with HPLC-grade Methanol (MeOH) as Mobile Phase B.
-
Run Initial Gradient: Perform a scouting gradient (e.g., 10% to 90% MeOH in 20 min) to see the effect on the separation.
-
Re-optimize: You may need to re-optimize the gradient slope and pH as described in the previous steps, as retention times will change significantly with methanol.
Forced Degradation: A Proactive Approach
To ensure your method is truly "stability-indicating," you must challenge it by intentionally degrading the this compound. This will confirm that any degradation products that form during the shelf-life of the product can be successfully separated from the main peak.[2]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol Summary:
-
Acid/Base Hydrolysis: Reflux the drug solution in 0.1 M HCl and, separately, in 0.1 M NaOH. The primary expected degradant is 5-Methylpyrazine-2-carboxylic Acid.[3]
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to light as specified in ICH guideline Q1B.
Analyze all stressed samples with your optimized HPLC method. The goal is to show that the main analyte peak remains pure and is well-resolved from all generated degradation peaks. A degradation of 5-20% is typically targeted to demonstrate separation without overwhelming the chromatogram.
By following this structured troubleshooting guide, grounded in chromatographic theory and supported by data from related compounds, you can systematically resolve co-eluting impurities and develop a robust, stability-indicating HPLC method for this compound.
References
- 1. Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
Overcoming poor solubility of 5-Methylpyrazine-2-carboxamide in aqueous solutions
Welcome to the technical support center for 5-Methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to overcome these hurdles effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental issues.
Introduction to the Challenge
This compound is a heterocyclic amide with significant potential in pharmaceutical research. However, its utility is often hampered by its moderate to poor aqueous solubility, a common issue for many small organic molecules.[1] The planar structure and potential for intermolecular hydrogen bonding can favor the crystalline state over dissolution in water.[2] This guide provides systematic strategies to enhance the solubility of this compound, ensuring reliable and reproducible results in your downstream biological and chemical assays.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial attempts to dissolve this compound in aqueous buffer for a cell-based assay have failed. The compound either doesn't dissolve completely or precipitates upon standing. What is my first step?
A1: Initial Characterization and Systematic Approach
Before attempting more complex formulation strategies, it's crucial to systematically approach the problem. The first step is to understand the baseline solubility and the impact of the most straightforward variable: pH. The pyrazine ring contains nitrogen atoms which are weakly basic, meaning the compound's overall ionization state, and thus solubility, can be influenced by pH.
Causality: The solubility of a compound is dictated by the equilibrium between its solid, crystalline form and its solvated form. For ionizable compounds, the charged species is almost always more soluble in water than the neutral form. By adjusting the pH, we can shift the equilibrium towards the more soluble, ionized form.
Recommended Action:
-
Determine the pKa of this compound: While not readily published, the pKa of the pyrazine moiety is known to be very low (around 0.65), indicating it is a very weak base.[3] This suggests that significant protonation will only occur at a very low pH.
-
Perform a pH-Solubility Profile: This is a critical first experiment. Attempt to dissolve the compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).
Q2: I've noticed slightly better solubility at a lower pH as you suggested, but it's still insufficient for my required stock concentration. What is the next logical step?
A2: Employing Co-solvents for Enhanced Solvation
When pH adjustment alone is insufficient, the use of water-miscible organic co-solvents is the most common and effective next step.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to solvate a hydrophobic molecule.[6][7]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents like DMSO, ethanol, or PEG 400 have both polar and non-polar regions. They can integrate into the water structure, reducing the overall polarity and creating "pockets" that are more accommodating to the solute. This mechanism is often referred to as reducing the interfacial tension between the hydrophobic drug and the aqueous medium.[5]
Recommended Action:
-
Select Biologically Compatible Co-solvents: For most in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are common choices.
-
Systematic Screening: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% of your chosen co-solvent. Then, determine the final concentration at which this stock can be diluted into your aqueous assay buffer before precipitation occurs. It is critical to ensure the final co-solvent concentration in your assay is low (typically <0.5% for DMSO) to avoid off-target effects on your biological system.
Data Presentation: Expected Solubility Enhancement with Co-solvents
The following table provides a hypothetical representation of how the aqueous solubility of this compound might improve with the addition of common co-solvents.
| Formulation Vehicle | Co-solvent Concentration (% v/v) | Expected Solubility (µg/mL) | Fold Increase (Approx.) |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0% | 500 | 1x |
| PBS with Ethanol | 5% | 2,500 | 5x |
| PBS with Propylene Glycol | 5% | 4,000 | 8x |
| PBS with PEG 400 | 5% | 6,000 | 12x |
| PBS with DMSO | 1% | 10,000 | 20x |
Note: This data is illustrative. Actual values must be determined experimentally.
Experimental Protocols: Co-solvent Solubility Assessment
A detailed, step-by-step methodology for this workflow is provided in the "Protocols" section at the end of this guide.
Q3: Co-solvents helped, but I need an even higher concentration for my in-vivo studies, and I'm concerned about the toxicity of the required co-solvent levels. Are there other formulation strategies I can use?
A3: Advanced Formulation Strategies: Surfactants and Cyclodextrins
When co-solvents are not sufficient or appropriate, more advanced formulation techniques such as micellar solubilization with surfactants or complexation with cyclodextrins should be explored.
1. Surfactant-Mediated Micellar Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can partition into the hydrophobic core, effectively creating a nano-sized "container" that is readily dispersed in the aqueous solution, dramatically increasing the apparent solubility of the drug.[10][11]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Solutol® HS 15 are non-ionic surfactants commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[9]
2. Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[11] They can encapsulate a "guest" molecule, such as this compound, within their cavity if the guest has the appropriate size and hydrophobicity. This forms an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, leading to a significant increase in solubility.[10][11]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and favorable safety profiles.[10][11]
Mandatory Visualization: Solubility Enhancement Mechanisms
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Minimizing Degradation of 5-Methylpyrazine-2-carboxamide During Workup
Welcome to the technical support center for 5-Methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound during experimental workup. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the integrity of your product.
I. Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-white or yellowish, not the expected white solid. What could be the cause?
A1: A colored product often indicates the presence of degradation impurities. The pyrazine ring system can be susceptible to oxidation, especially under harsh workup conditions.[1] Potential causes include exposure to strong oxidizing agents, prolonged heating, or the presence of metallic impurities that can catalyze oxidation. Review your workup procedure for any steps involving excessive heat or extended exposure to air.
Q2: I'm observing a significant loss of yield after aqueous workup and extraction. Where is my product going?
A2: this compound has moderate solubility in water.[2] Significant product loss during aqueous workup is often due to this solubility. To mitigate this, minimize the volume of water used for washing and consider back-extracting the aqueous layers with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate, to recover the dissolved product.
Q3: My NMR analysis shows a new peak corresponding to a carboxylic acid. What is happening to my amide?
A3: The presence of a carboxylic acid, likely 5-methylpyrazine-2-carboxylic acid, indicates hydrolysis of the carboxamide group. This is a common degradation pathway, particularly if the workup involves strongly acidic or basic conditions, especially when coupled with elevated temperatures.[3][4] It is crucial to control the pH and temperature during your workup to prevent this unwanted side reaction.
Q4: Can I use strong bases like sodium hydroxide for pH adjustment during workup?
A4: While brief exposure to dilute strong bases at low temperatures might be acceptable, it is generally not recommended. The use of strong bases, such as sodium hydroxide, can promote the hydrolysis of the amide to the corresponding carboxylate.[5] A milder base, like sodium bicarbonate, is a safer alternative for neutralizing acidic solutions.[6]
II. Troubleshooting Guide: Common Workup Issues and Solutions
This section provides a more detailed approach to troubleshooting specific problems encountered during the workup of this compound.
Issue 1: Product Degradation During pH Adjustment
Symptom: Formation of 5-methylpyrazine-2-carboxylic acid, observed by TLC, LC-MS, or NMR analysis.
Root Cause: The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions, a process that is accelerated by heat.
Solutions:
-
Choice of Acid/Base:
-
Temperature Control: Perform all pH adjustments in an ice bath to keep the temperature at or below room temperature.
-
Minimize Exposure Time: Do not let your reaction mixture sit for extended periods at a high or low pH. Proceed with the extraction immediately after neutralization.
Issue 2: Oxidative Degradation
Symptom: The isolated product is colored (yellow to brown), and complex impurity profiles are observed in chromatographic analysis.
Root Cause: The electron-rich pyrazine ring can be prone to oxidation.[1] This can be exacerbated by atmospheric oxygen, residual oxidizing agents from the reaction, or trace metal contaminants.
Solutions:
-
Inert Atmosphere: When possible, conduct the workup and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Quenching: If your reaction used an oxidizing agent, ensure it is thoroughly quenched before starting the workup. For example, a small amount of sodium thiosulfate can be added to quench residual oxidants.
Issue 3: Low Recovery After Extraction
Symptom: A significant portion of the product is lost, leading to a low overall yield.
Root Cause: As mentioned in the FAQs, this compound has some water solubility.
Solutions:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of the organic product in the aqueous phase and improve partitioning into the organic solvent.
-
Solvent Choice: Use a more polar organic solvent for extraction if compatible with your downstream processing. While DCM is effective, ethyl acetate can also be a good choice.
-
Repeated Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
III. Optimized Protocols and Methodologies
To provide a practical framework, here are recommended protocols for key workup and purification steps.
Protocol 1: General Aqueous Workup
This protocol is designed to minimize both hydrolytic and oxidative degradation.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if necessary): If the reaction involved strong acids, bases, or oxidizing agents, quench them appropriately at low temperatures.
-
pH Adjustment: Slowly add a saturated solution of sodium bicarbonate (if the mixture is acidic) or a dilute solution of citric acid (if the mixture is basic) until the pH is between 6 and 8. Monitor the pH closely.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic layers and wash with a small volume of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a temperature not exceeding 40 °C.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.
-
Solvent Selection: A mixture of ethyl acetate/hexanes or ethanol/water can be a suitable solvent system.[7] The ideal system should fully dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent (e.g., ethyl acetate) required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be heated for a short period. Hot filter the solution to remove the charcoal.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes) to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
For smaller scales or when high purity is essential, column chromatography is recommended.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common mobile phase.[7] The exact ratio will depend on the polarity of any impurities and should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (the percentage of ethyl acetate) to separate the product from impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IV. Visualization of Degradation Pathways and Workflows
Diagram 1: Key Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 3. Page loading... [guidechem.com]
- 4. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Pyrazine Derivative Separation by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established chromatographic principles to ensure scientific integrity and reproducible results.
Frequently Asked Questions (FAQs)
Question 1: What are the best starting conditions for separating pyrazine derivatives using Reverse-Phase (RP) HPLC?
Answer: For initial method development in reverse-phase HPLC, a gradient elution is highly recommended as it allows for the screening of a wide range of solvent strengths to effectively elute compounds with varying polarities. A robust starting point involves a C18 column and a mobile phase consisting of water (A) and an organic modifier (B), typically acetonitrile or methanol.
The rationale for starting with a gradient is efficiency; it shortens analysis time for complex mixtures and provides sharper peaks for late-eluting compounds compared to isocratic methods.[1]
Table 1: Recommended Starting Gradient for RP-HPLC of Pyrazine Derivatives
| Time (min) | % Aqueous (A) | % Organic (B) | Flow Rate (mL/min) | Column Temperature |
| 0.0 | 95 | 5 | 1.0 | 30 °C |
| 20.0 | 5 | 95 | 1.0 | 30 °C |
| 25.0 | 5 | 95 | 1.0 | 30 °C |
| 25.1 | 95 | 5 | 1.0 | 30 °C |
| 30.0 | 95 | 5 | 1.0 | 30 °C |
Caption: This generic gradient provides a broad polarity range suitable for initial screening of pyrazine derivatives on a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
It is also crucial to incorporate a buffer or pH modifier into the aqueous phase from the beginning. A common starting point is 0.1% formic acid in both the aqueous and organic phases, which typically yields a mobile phase pH of approximately 2.7.[2] This low pH is often beneficial for basic compounds like pyrazines.
Question 2: How does mobile phase pH critically affect the retention and peak shape of pyrazine derivatives?
Answer: Mobile phase pH is arguably the most powerful tool for manipulating the retention and selectivity of ionizable compounds like pyrazine derivatives.[3] Pyrazines are weak bases due to the lone pair of electrons on their nitrogen atoms.[4] The pKa of the parent pyrazine molecule is approximately 0.65, meaning it is protonated (positively charged) under strongly acidic conditions.[5][6]
-
Mechanism of pH Influence: The ionization state of a pyrazine derivative directly impacts its polarity and, consequently, its retention in RP-HPLC.
-
At Low pH (e.g., pH < 2): The pyrazine nitrogen is protonated (BH+). The molecule becomes more polar and will have reduced retention on a non-polar C18 stationary phase, leading to earlier elution.
-
At Mid-to-High pH (e.g., pH > 3): The pyrazine is in its neutral, non-ionized form (B). This form is less polar and will interact more strongly with the stationary phase, leading to increased retention.[3][7]
-
Controlling pH is essential for reproducibility. A cardinal rule in method development is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3][8] Operating near the pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in distorted or split peaks.[9] For pyrazines, this means working at a pH above ~2.65 generally ensures they are in a single, non-ionized state, promoting sharp, symmetrical peaks.
Caption: Relationship between mobile phase pH, pyrazine ionization, and HPLC retention.
Question 3: Should I use acetonitrile or methanol as the organic modifier?
Answer: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC, but they possess different properties that can be leveraged to optimize separation.[10]
-
Elution Strength: Acetonitrile generally has a stronger elution strength than methanol in RP-HPLC.[10][11] This means that for a given percentage of organic modifier, ACN will typically result in shorter retention times.[10]
-
Selectivity: The choice between ACN and MeOH can significantly alter the separation selectivity (i.e., the elution order of analytes).[12] Methanol is a polar, protic solvent capable of hydrogen bonding, while acetonitrile is a polar, aprotic solvent.[13] This difference in chemical nature can change how analytes interact with the mobile and stationary phases, sometimes resolving peaks that co-elute with the other solvent.[12][14]
-
System Pressure: Acetonitrile-water mixtures have a lower viscosity than methanol-water mixtures, resulting in lower system backpressure.[10][14] This is particularly advantageous for high-flow rate applications or when using columns with small particle sizes (UHPLC).
Table 2: Comparison of Acetonitrile and Methanol in RP-HPLC
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Impact on Pyrazine Analysis |
| Elution Strength | Stronger | Weaker | ACN leads to faster analysis.[10] If pyrazines are eluting too early, switching to MeOH can increase retention. |
| Selectivity | Aprotic, strong dipole | Protic, hydrogen bonding | Different selectivities.[12] If isomers co-elute with ACN, trying MeOH is a key method development step. |
| System Pressure | Lower | Higher | ACN is preferred for high-throughput and UHPLC systems to avoid over-pressurization.[14] |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for pyrazine analysis, which is typically detected around 270 nm.[15] |
| Peak Shape | Often yields sharper peaks | Can improve tailing for acidic/phenolic compounds | For basic pyrazines, ACN often provides better peak symmetry.[10] |
Recommendation: Start with acetonitrile due to its lower viscosity and generally sharper peaks. If resolution is insufficient, switching to or creating a ternary mixture with methanol is a powerful strategy to alter selectivity.
Troubleshooting Guide
Question 4: My pyrazine peaks are co-eluting or have poor resolution. What should I do?
Answer: Poor resolution is a common challenge that can be systematically addressed by modifying the mobile phase or other chromatographic parameters.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. hplc.eu [hplc.eu]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. youtube.com [youtube.com]
- 5. Page loading... [guidechem.com]
- 6. Human Metabolome Database: Showing metabocard for Pyrazine (HMDB0034176) [hmdb.ca]
- 7. agilent.com [agilent.com]
- 8. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 14. welch-us.com [welch-us.com]
- 15. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
Technical Support Center: Enhancing the Stability of 5-Methylpyrazine-2-carboxamide for Long-Term Storage
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to address the stability challenges of 5-Methylpyrazine-2-carboxamide, ensuring the integrity of the molecule during long-term storage and experimental use.
Foundational Analysis: Understanding Inherent Instability
This compound, a heterocyclic amide, possesses two primary points of vulnerability that dictate its stability profile: the amide functional group and the electron-rich pyrazine ring. A proactive stability strategy must be built upon a thorough understanding of its degradation pathways.
-
Hydrolytic Degradation: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This pathway is often the most significant contributor to degradation under standard storage conditions, yielding 5-methylpyrazine-2-carboxylic acid and ammonia as primary products.[1][2]
-
Photodegradation: The pyrazine ring system can absorb UV radiation, leading to the formation of excited states that may undergo complex reactions, resulting in discoloration and the formation of various photolytic impurities.[3][4][5] The specific mechanism involves a rapid decay from an excited state back to the ground state, a process that can lead to molecular rearrangement over time.[3][5]
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide and Frequently Asked Questions
This section provides direct answers and actionable protocols for common stability issues encountered in the laboratory.
Question 1: My stock solution, prepared in a standard buffer, is showing a growing impurity peak in the HPLC after one week at 4°C. What is the likely cause and how can I confirm it?
Answer: The most probable cause is hydrolysis of the amide bond, even under refrigerated conditions. The primary degradant would be 5-methylpyrazine-2-carboxylic acid.
Protocol for Identification and Confirmation:
-
Reference Standard Co-injection: Procure a certified reference standard of 5-methylpyrazine-2-carboxylic acid.[6] Prepare a sample by spiking your degraded stock solution with a small amount of this standard. Analyze via HPLC. If the area of the impurity peak increases proportionally without the appearance of a new peak, the identity is confirmed.
-
LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity peak should correspond to the molecular weight of 5-methylpyrazine-2-carboxylic acid.
-
Forced Degradation Study: Intentionally degrade a fresh sample of this compound by treating it with dilute acid (e.g., 0.1N HCl) and another with dilute base (e.g., 0.1N NaOH) at a slightly elevated temperature (e.g., 60°C) for a few hours. The primary peak generated in these stressed samples should have the same retention time as the impurity in your stock solution, further confirming a pH-mediated hydrolytic pathway.
Question 2: The color of my solid API has changed from white to a pale yellow after being on the benchtop for several days. Is this a concern?
Answer: Yes, this is a significant concern. A color change is a visual indicator of chemical degradation, most likely photodegradation . The pyrazine ring is known to be sensitive to light, and exposure can generate chromophoric (colored) impurities.[3][4][7]
Immediate Corrective Actions:
-
Protect from Light: Immediately transfer the material to an amber glass vial or a container wrapped in aluminum foil.
-
Store in Darkness: Place the protected container in a dark environment, such as a closed cabinet or drawer.
-
Re-qualification: The material should be re-analyzed for purity before use, as its chemical integrity has been compromised.
Question 3: I need to develop a stable formulation for long-term studies. Where do I start?
Answer: The key is to control the factors that drive degradation: water, pH, light, and temperature. For a new formulation, a systematic approach is required.
Caption: Logical workflow for developing a stable formulation.
A crucial first step is to conduct drug-excipient compatibility studies .[8][9][10][11] These studies are essential to ensure that the inactive ingredients in your formulation do not accelerate the degradation of the active pharmaceutical ingredient (API).[8][10]
Protocol: Accelerated Excipient Compatibility Screening
-
Selection: Choose a range of common excipients (e.g., fillers, binders, disintegrants) that you intend to use.
-
Preparation: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio. Also prepare a control sample of the API alone.
-
Stressing: Add a small amount of water (e.g., 5% w/w) to one set of samples to simulate high humidity conditions. Place all samples in vials and store them under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.
-
Analysis: At designated time points, analyze the samples by a stability-indicating HPLC method to quantify the formation of degradants compared to the control.
-
Evaluation: An excipient is considered incompatible if it causes a significant increase in degradation compared to the API stored alone.
Data Summary: Hypothetical Excipient Compatibility Results
| Excipient | Ratio (API:Excipient) | Condition (40°C/75% RH, 4 Weeks) | Total Degradants (%) | Compatibility Assessment |
| API Control | N/A | Stressed | 0.8% | - |
| Lactose Monohydrate | 1:1 | Stressed | 4.5% | Poor (Maillard reaction with amine)[8] |
| Microcrystalline Cellulose | 1:1 | Stressed | 1.5% | Moderate (potential moisture content) |
| Mannitol | 1:1 | Stressed | 0.9% | Good |
| Croscarmellose Sodium | 1:5 | Stressed | 1.1% | Good |
| Magnesium Stearate | 1:50 | Stressed | 2.5% | Poor (alkaline nature can catalyze hydrolysis) |
Advanced Stabilization: Lyophilization
For maximum long-term stability, especially for parenteral dosage forms or valuable reference standards, lyophilization (freeze-drying) is the preferred method.[12][13] This process removes water, thereby immobilizing the drug in a solid matrix and preventing hydrolytic degradation.[12]
Key Principles of a Lyophilization Cycle:
-
Formulation: The API is dissolved in water with cryoprotectants/lyoprotectants (e.g., mannitol, sucrose, trehalose) which form an amorphous, glassy matrix to protect the API during freezing and drying.[14]
-
Freezing: The solution is cooled in a controlled manner to below its eutectic temperature or glass transition temperature, solidifying the bulk water into ice.
-
Primary Drying (Sublimation): Under deep vacuum, the shelf temperature is raised slightly, providing energy for the ice to sublime directly into water vapor, which is then collected on a condenser.
-
Secondary Drying (Desorption): The temperature is raised further to remove residual, unfrozen water molecules that are adsorbed to the solid matrix. This step is critical for achieving long-term stability.[15][16]
The result is a stable, porous cake that can be stored for an extended period and reconstituted immediately before use.
References
- 1. jocpr.com [jocpr.com]
- 2. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 3. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
- 8. quercus.be [quercus.be]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. US20050226893A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
Troubleshooting inconsistent results in biological assays with 5-Methylpyrazine-2-carboxamide
A Guide to Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support center for 5-Methylpyrazine-2-carboxamide. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research. This guide is designed to provide field-proven insights and systematic troubleshooting strategies for researchers, scientists, and drug development professionals encountering variability in assays involving this compound. We will move beyond simple checklists to explain the causality behind common issues, ensuring your experimental design is robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the fundamental chemical properties and recommended storage conditions for this compound?
Understanding the basic properties of your compound is the first line of defense against experimental variability. This compound is a solid, typically a white or off-white powder, with a molecular weight of 137.14 g/mol .[1][2] Its stability and activity can be compromised by improper handling.
Key Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | [2] |
| Molar Mass | 137.14 g/mol | [1][2] |
| Appearance | White or off-white solid powder | [1] |
| Melting Point | 167-169 °C / 212 °C | [1][2] |
| Purity (Typical) | ≥98% | [1][3] |
| Solubility | Moderate in water | [1] |
| Storage Temp. | Room Temperature or 2-8°C; Keep in a dark, dry place. | [1][2] |
Causality and Best Practices:
-
Moisture Absorption: The compound is sensitive to moisture.[1] Always store it in a well-sealed container in a desiccator or a dry environment. Moisture can lead to hydrolysis or clumping, affecting weighing accuracy and solubility.
-
Light Sensitivity (Photodegradation): Pyrazine rings, the core of this compound, can be sensitive to UV light, which can cause photodegradation and alter the compound's structure and activity.[4][5] Store the solid compound and stock solutions in amber vials or protected from light.
-
Thermal Stability: While stable under normal conditions, avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation.[6] Aliquoting stock solutions is highly recommended.
Troubleshooting Guide: From Stock to Assay
Inconsistent results often originate from subtle errors in compound preparation and application. This section provides a systematic approach to identifying and resolving these issues.
Q2: My replicate wells show high variability. What are the likely compound-related causes?
High variability between replicates is a classic sign of inconsistent compound delivery to the cells or target.[7] While general assay techniques like pipetting and cell seeding are crucial, several factors related to this compound can be primary culprits.
Troubleshooting Workflow for High Variability:
Caption: A logical workflow for troubleshooting inconsistent assay results.
Core Issues & Solutions:
-
Incomplete Solubilization: The most frequent error. Even if not visible, micro-precipitates in the stock solution (typically in DMSO) will lead to drastic concentration differences when small volumes are pipetted for serial dilutions.
-
Solution: Ensure the compound is completely dissolved in the stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution. Refer to Protocol 1 for a validated method.
-
-
Precipitation in Aqueous Media: Transferring a DMSO stock into aqueous assay buffer or cell culture media can cause the compound to crash out of solution if its solubility limit is exceeded. This results in an unknown and inconsistent final concentration in your wells.
-
Solution: Pre-warm the assay media before adding the compound. Add the compound dropwise while gently vortexing the media. Avoid final DMSO concentrations above 0.5% where possible, as higher concentrations can contribute to both cytotoxicity and solubility issues.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to pipette tips and microplate wells, reducing the effective concentration.
-
Solution: Using low-retention plasticware can mitigate this. When preparing dilutions, ensure thorough mixing at each step.
-
Q3: The compound's potency (e.g., IC50) is lower than expected or varies between experiments. What should I investigate?
A perceived loss of potency points toward issues with compound integrity, purity, or concentration.
Troubleshooting Summary for Potency Issues:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Activity | 1. Compound Degradation (light, temp)[4] 2. Incorrect Stock Concentration 3. Gross Precipitation in Assay Media | 1. Prepare fresh stock from solid. Protect from light. 2. Re-weigh and recalculate. 3. Visually inspect final assay plate; lower final concentration. |
| Inconsistent IC50 | 1. Purity Variation Between Batches[8] 2. Inconsistent Stock Preparation[9] 3. Assay Interference | 1. Obtain Certificate of Analysis (CoA) for each batch. 2. Strictly follow a validated stock preparation protocol (Protocol 1 ). 3. Check for compound interference with assay signal (Protocol 2 ). |
Deep Dive into Causality:
-
Compound Purity: The single most critical factor for ensuring reproducible pharmacology. An "in-house" synthesis or a batch from a supplier with a purity of <98% may contain impurities that are either inactive (diluting your active compound) or have their own biological effects, leading to confusing results.[8][10]
-
Actionable Insight: Always source compounds with the highest possible purity (ideally >99%) and obtain a lot-specific Certificate of Analysis (CoA). This document is not just a formality; it is your baseline for data integrity. The difference between "Assay" (potency) and "Purity" (contaminant profile) on a CoA is critical; a batch can have high potency but still contain unacceptable impurities.[11][12]
-
-
Assay Interference: The pyrazine ring is an N-heterocyclic aromatic structure.[13] Such structures can possess intrinsic optical properties, such as fluorescence or absorbance, that may interfere with your assay's readout method.[14]
-
Actionable Insight: Always run a control plate containing the highest concentration of the compound in assay media without cells or your target enzyme.[9] This will reveal if the compound itself is contributing to the signal. See Protocol 2 .
-
Q4: I'm observing unexpected cytotoxicity in my cell-based assays. How do I determine if it's a true effect of the compound?
Distinguishing specific, on-target activity from non-specific toxicity is crucial.
Workflow for Investigating Cytotoxicity:
Caption: A workflow for deconvoluting sources of cytotoxicity.
Expert Insights:
-
Solvent Toxicity: The vehicle (usually DMSO) can be toxic to cells, especially sensitive cell lines, at concentrations above 0.5%. Ensure your vehicle control wells (cells + highest concentration of DMSO) show no toxicity.
-
Assay-Specific Artifacts: Some viability assays can be misleading. For example, the MTT assay measures mitochondrial reductase activity.[15] A compound that inhibits mitochondrial function without killing the cell could appear "toxic" in an MTT assay but not in an assay that measures membrane integrity (like Trypan Blue) or ATP content (like CellTiter-Glo).
Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is designed to ensure complete and consistent solubilization of this compound.
-
Pre-Calculation: Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molar Mass = 137.14 g/mol ).
-
Example: For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, you need: 0.01 mol/L * 0.001 L * 137.14 g/mol = 0.0013714 g = 1.37 mg.
-
-
Weighing: Accurately weigh the solid compound into a sterile, conical-bottom microfuge tube or an amber glass vial. Ensure the balance is calibrated.
-
Solvent Addition: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO.
-
Dissolution: This is the critical step. a. Vortex the solution vigorously for at least 2 minutes. b. Place the sealed vial in a 37°C water bath or heat block for 10-15 minutes to aid dissolution. c. Vortex again for 1 minute. d. Visually inspect the solution against a bright light to ensure no solid particulates or precipitate is visible. The solution must be perfectly clear.
-
Storage: Store the 10 mM stock in small, single-use aliquots at -20°C or -80°C, protected from light.[1] This prevents repeated freeze-thaw cycles.
Protocol 2: Testing for Assay Signal Interference
This protocol determines if the compound itself contributes to the signal in your assay (e.g., fluorescence, luminescence, or absorbance).
-
Plate Setup: Prepare a microplate with the same layout as your main experiment.
-
Reagent Addition: Add assay buffer/media to all wells. Do NOT add cells, enzymes, or target proteins.
-
Compound Addition: Prepare a serial dilution of this compound (at the same concentrations used in your experiment) and add it to the appropriate wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the same duration and under the same conditions (temperature, humidity) as your main assay.
-
Signal Detection: Add the detection reagents (e.g., substrate for a colorimetric assay, fluorescent probe) as you would in the main experiment.
-
Read Plate: Measure the signal on a plate reader using the same settings as your experiment.
-
Analysis: Subtract the signal from the vehicle-only wells from the compound-containing wells. Any remaining signal above background noise is due to interference from the compound. If this signal is significant (e.g., >5-10% of your positive control signal), you may need to find an alternative detection method or correct your experimental data for this background.
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 2. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. youtube.com [youtube.com]
- 5. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. benchchem.com [benchchem.com]
- 8. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. torontech.com [torontech.com]
- 13. benchchem.com [benchchem.com]
- 14. Optical properties of pyrazine derivatives compared with their s-triazine analogs | Atlantis Press [atlantis-press.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Evolving Landscape of Pyrazine Carboxamides: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the pyrazine carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-methylpyrazine-2-carboxamide analogs, offering a comparative overview of their performance as anti-tubercular agents, anticancer therapeutics, and kinase inhibitors. We will delve into the nuanced effects of structural modifications on biological outcomes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Anti-tubercular Potential of this compound Analogs: A Primary Focus
The global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains, necessitates the development of novel therapeutics. Pyrazinamide, a cornerstone of first-line tuberculosis treatment, has inspired the exploration of numerous pyrazine carboxamide analogs. Our analysis focuses on key structural modifications and their impact on anti-tubercular efficacy.
Core Scaffold and Key Modification Points
The fundamental structure of this compound serves as the foundation for analog development. The key positions for chemical modification to explore the SAR are the pyrazine ring and the carboxamide moiety.
Caption: Core scaffold of this compound and key modification sites.
Comparative Analysis of Anti-tubercular Activity
The anti-tubercular activity of various analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The lower the MIC value, the more potent the compound.
| Compound ID | R1 (Position 5) | R2 (Position 3) | R3 (Position 6) | R4 (Carboxamide Moiety) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Pyrazinamide (Standard) | H | H | H | -NH2 | 6.25 - 12.5 | [1][2] |
| 5-Cl-PZA | Cl | H | H | -NH2 | 1.56 - 6.25 | [3] |
| PM 14 | -CH3 | H | H | -NH-N=CH-C6H4-N(CH3)2 | < 10 | [4] |
| S7-13 | -OCH3 | H | H | Varies | 1.6 | [2] |
| S7-26 | -OCH3 | H | H | Varies | 6.25 | [2] |
| Compound 7i | -C(CH3)3 | H | Cl | -NH-(3-I-4-CH3-phenyl) | IC90 = 0.819 | [1] |
| Compound 3c | -NH(C5H11) | H | H | -NH-(4-OH-phenyl) | 3.91 | [5] |
| Compound 4e | -NH(C7H15) | H | H | -NH-(p-tolyl) | 0.78 | [5] |
Key SAR Insights for Anti-tubercular Activity:
-
Substitution at Position 5: Replacing the methyl group with a chlorine atom (5-Cl-PZA) has been shown to enhance activity and even confer efficacy against pyrazinamide-resistant strains.[3] Alkylamino substitutions at this position, particularly with longer chains (e.g., heptylamino), can significantly increase potency.[5] The introduction of a methoxy group has also yielded compounds with potent activity.[2]
-
Modification of the Carboxamide Moiety: Conversion of the carboxamide to a carbohydrazide and subsequent derivatization has produced compounds with remarkable anti-tubercular activity.[4] N-phenylpyrazine-2-carboxamides have also been extensively studied, with substitutions on the phenyl ring influencing activity. For instance, iodine substitution at the meta-position of the benzene ring was found to be important for activity.[1]
-
Lipophilicity: Increased lipophilicity, achieved through the addition of bulkier alkyl or aryl groups, often correlates with improved anti-tubercular activity, likely due to enhanced penetration of the mycobacterial cell wall.[6]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used and reliable colorimetric assay for determining the MIC of compounds against M. tuberculosis.[7]
Caption: Workflow for determining MIC using the Microplate Alamar Blue Assay.
Detailed Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each well.
-
Re-incubation: The plates are re-incubated at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Emerging Roles: Anticancer and Kinase Inhibitory Activities
Beyond their anti-tubercular effects, pyrazine carboxamide analogs have shown promise in oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
SAR of Pyrazine Carboxamide Analogs as FGFR Inhibitors
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.
| Compound ID | Key Structural Features | Target | IC50 (nM) | Reference |
| 18i | 3-amino-6-methylpyrazine-2-carboxamide with a methyl-thiomorpholine 1,1-dioxide moiety | FGFR2 | 150 | [8] |
| 18g | 3-amino-6-methylpyrazine-2-carboxamide with a pyrrole-1-methylene moiety | FGFR2 | 380 | [8] |
| Compound 10 | Pyrrolopyrazine carboxamide with an aniline α-fluoroacrylamide warhead | FGFR2/3 | Potent inhibition | [9] |
Key SAR Insights for FGFR Inhibition:
-
3-Amino Group: The presence of an amino group at the 3-position of the pyrazine ring appears to be a critical feature for FGFR inhibitory activity.[8]
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen significantly influences potency. The introduction of specific heterocyclic moieties, such as methyl-thiomorpholine 1,1-dioxide, has led to potent FGFR inhibitors.[8]
-
Covalent Inhibition: The development of covalent inhibitors, such as those incorporating an α-fluoroacrylamide warhead, has shown promise in overcoming acquired resistance to traditional FGFR inhibitors.[9]
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Assay Setup: The assay is typically performed in a 384-well plate. Recombinant human FGFR enzyme, a specific peptide substrate, and ATP are added to the assay buffer.
-
Compound Addition: The test compounds are serially diluted and added to the wells.
-
Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: A detection reagent is added that produces a signal (e.g., luminescence) proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The signal is read using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic structural modifications in tuning the biological activity of these compounds. For anti-tubercular applications, enhancing lipophilicity and exploring novel substitutions on the pyrazine ring and carboxamide moiety remain promising strategies. In the realm of oncology, the development of selective and covalent FGFR inhibitors based on the pyrazine carboxamide core holds significant potential for overcoming drug resistance. Future research should focus on integrating computational modeling with synthetic chemistry to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Pyrazine-Based Scaffolds in Hypoglycemic Agent Development: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
The relentless global rise in type 2 diabetes necessitates a continuous search for novel and effective hypoglycemic agents. Within the vast landscape of heterocyclic chemistry, pyrazine derivatives have emerged as a promising scaffold for the design of new therapeutics. This guide provides a comparative analysis of the potential efficacy of pyrazine-based compounds, with a conceptual focus on 5-Methylpyrazine-2-carboxamide, in the context of established hypoglycemic agent precursors. We will delve into the mechanistic rationale, present comparative data on related compounds, and provide detailed experimental protocols for their evaluation.
While direct hypoglycemic activity data for this compound is not extensively published, its close structural relationship to precursors of established antidiabetic drugs, such as glipizide, warrants a thorough examination of its potential and that of the broader pyrazine carboxamide class.[1][2] This guide will, therefore, draw upon data from structurally related pyrazine derivatives and compare their potential efficacy against a well-established class of hypoglycemic agents, the dipeptidyl peptidase-4 (DPP-4) inhibitors.
The Pyrazine Scaffold: A Versatile Core for Hypoglycemic Activity
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and, notably, as antidiabetic agents.[3][4] The hypoglycemic potential of pyrazine derivatives stems from their ability to interact with various biological targets involved in glucose homeostasis.
Several studies have highlighted the hypoglycemic effects of different classes of pyrazine derivatives:
-
Imidazo[1,2-a]pyrazines: Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been identified as potent hypoglycemic agents in insulin-resistant hyperglycemic mice.[5][6] Their mechanism is linked to their affinity for adrenergic receptors, particularly as alpha-2 antagonists.[5][6]
-
Pyrazine-substituted Benzamides: These compounds have been designed and evaluated as allosteric activators of human glucokinase (GK).[7] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation leads to increased insulin secretion and glucose uptake.[7]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrazine nucleus can be incorporated into molecules designed to inhibit DPP-4. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[8] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.[8]
Given the established role of pyrazine derivatives in targeting key pathways of glucose metabolism, we will focus our comparative analysis on their potential as DPP-4 inhibitors, a major class of modern oral hypoglycemic agents.
Comparative Efficacy: Pyrazine Derivatives vs. a Standard DPP-4 Inhibitor
To provide a clear comparison, we will evaluate the hypothetical potential of a novel pyrazine carboxamide derivative against a well-established DPP-4 inhibitor, Sitagliptin. The following table summarizes key efficacy parameters, drawing on published data for pyrazole-based DPP-4 inhibitors as a proxy for novel pyrazine-based compounds.
| Compound/Class | Mechanism of Action | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Animal Model) | Key Advantages |
| Novel Pyrazine Carboxamide (Hypothetical) | DPP-4 Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | Potentially in the low nanomolar range | Expected to lower blood glucose in oral glucose tolerance tests (OGTT) | Potential for novel intellectual property, favorable ADME properties |
| Sitagliptin | DPP-4 Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | ~4.38 nM[9] | Clinically proven to reduce HbA1c in humans | Well-established efficacy and safety profile |
| Pyrazole-based Thiosemicarbazones | DPP-4 Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | IC50 values as low as 1.266 nM[8] | Demonstrated DPP-4 inhibitory effects | High potency |
Key Signaling Pathway: DPP-4 Inhibition and Incretin Action
The therapeutic rationale for developing DPP-4 inhibitors lies in their ability to enhance the endogenous incretin system. The following diagram illustrates this key signaling pathway.
Figure 1: Mechanism of DPP-4 Inhibition by Pyrazine Carboxamides.
Experimental Protocol: Evaluating In Vivo Efficacy via Oral Glucose Tolerance Test (OGTT)
A crucial step in assessing the hypoglycemic potential of a novel compound is the Oral Glucose Tolerance Test (OGTT). This in vivo assay measures the ability of an organism to clear a glucose load from the bloodstream and is a standard method for evaluating the efficacy of antidiabetic agents.
Objective: To determine the effect of a novel pyrazine carboxamide derivative on glucose tolerance in a rodent model of hyperglycemia or diabetes.
Materials:
-
Test compound (e.g., novel pyrazine carboxamide)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Sitagliptin)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals for at least one week prior to the experiment.
-
Fast animals overnight (12-16 hours) with free access to water.
-
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (Sitagliptin)
-
-
Administer the vehicle, test compound, or positive control via oral gavage.
-
-
Glucose Challenge:
-
At a specified time post-dosing (e.g., 30 or 60 minutes), administer a glucose solution (2 g/kg) via oral gavage to all animals. This is considered time 0.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (before glucose administration) and at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control. A significant reduction in the AUC indicates improved glucose tolerance.
-
Figure 2: Experimental Workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
The pyrazine scaffold represents a highly promising starting point for the development of novel hypoglycemic agents. While direct evidence for the efficacy of this compound is yet to be established in public literature, the demonstrated hypoglycemic activity of related pyrazine derivatives, coupled with the use of its precursor in the synthesis of the established drug glipizide, provides a strong rationale for its investigation.[1][2] The potential for these compounds to act as potent DPP-4 inhibitors offers a clear and validated therapeutic strategy. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such novel pyrazine carboxamides, enabling researchers to systematically assess their potential as next-generation treatments for type 2 diabetes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of 5-Methylpyrazine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the 5-methylpyrazine-2-carboxamide scaffold has emerged as a versatile and promising starting point for the development of potent and selective modulators of various biological targets. From anti-tubercular agents to kinase inhibitors for oncology, the adaptability of this heterocyclic core is well-documented.[1][2] However, the journey from a promising lead compound to a safe and effective drug is fraught with challenges, a primary one being the potential for off-target interactions. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound derivatives, offering a comparative analysis of their potential off-target liabilities.
As Senior Application Scientists, we recognize that a deep understanding of a compound's selectivity profile is not merely a regulatory hurdle but a critical component of preclinical drug development that informs lead optimization, predicts potential toxicities, and can even unveil new therapeutic opportunities. This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, grounding our recommendations in established scientific principles and real-world applications.
The Structural Basis of Cross-Reactivity in Pyrazine Derivatives
The specificity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to conform to the binding site of its intended target. The this compound core, with its aromatic pyrazine ring and carboxamide linker, presents several key features that influence its binding characteristics and, consequently, its potential for cross-reactivity.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a bioisostere of other aromatic systems and can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking. The substituents at different positions on this ring play a crucial role in defining the molecule's shape, polarity, and electronic distribution, thereby dictating its binding affinity and selectivity. For instance, the addition of bulky hydrophobic groups can enhance binding to targets with corresponding hydrophobic pockets, while the introduction of hydrogen bond donors or acceptors can facilitate interactions with polar residues in a binding site.
However, these same features can also lead to unintended interactions with other proteins that share structural similarities in their binding sites. This is particularly relevant for target families such as kinases, which possess a highly conserved ATP-binding pocket.[1] Minor variations in the amino acid residues lining these pockets are what determine inhibitor selectivity. Therefore, a pyrazine derivative designed to target a specific kinase may inadvertently bind to other kinases, leading to a broad kinome profile and potential off-target effects.[1]
To illustrate the impact of structural modifications on selectivity, let us consider a hypothetical series of this compound derivatives designed as inhibitors of a primary kinase target, Aurora Kinase A (AURKA).
-
Compound A (Lead Compound): The core this compound structure with a simple phenyl substitution.
-
Compound B (Hydrophobic Moiety): Compound A with a trifluoromethyl group on the phenyl ring to explore a hydrophobic pocket.
-
Compound C (H-bond Donor/Acceptor): Compound A with a morpholine group, introducing hydrogen bond acceptors and increasing polarity.
The following sections will detail the experimental workflows to profile the cross-reactivity of these hypothetical derivatives and present illustrative data to guide their comparative analysis.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A tiered and systematic approach to cross-reactivity profiling is essential to build a comprehensive safety profile of a new chemical entity (NCE). This typically begins with broad panel screening to identify potential off-target liabilities, followed by more focused mechanistic and functional assays for any identified hits.
Tier 1: Broad Panel Off-Target Screening
The initial step involves screening the compounds against a wide array of molecular targets to cast a broad net for potential interactions. Several contract research organizations (CROs) offer standardized safety screening panels that are designed to cover targets implicated in adverse drug reactions.
A widely used panel is the Eurofins SafetyScreen44™ panel , which includes a diverse set of 44 targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[3][4][5] This provides an initial assessment of a compound's potential to interfere with major physiological pathways.
Experimental Protocol: Broad Panel Screening (e.g., Eurofins SafetyScreen44™)
Objective: To identify potential off-target binding of this compound derivatives at a single high concentration.
Methodology:
-
Compound Preparation: The test compounds (Compound A, B, and C) are dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: A final concentration of 10 µM is typically used for initial screening.
-
Binding Assays: The assays are primarily radioligand binding assays. Each assay measures the ability of the test compound to displace a specific high-affinity radioligand from its target receptor.
-
Assay Execution: The assays are performed in a high-throughput format (e.g., 96- or 384-well plates).
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.
Workflow for Broad Panel Off-Target Screening
Caption: General workflow for broad panel off-target screening.
Tier 2: Kinase Selectivity Profiling
Given that many pyrazine derivatives are designed as kinase inhibitors, a comprehensive kinome scan is a critical next step.[1] This provides a detailed map of the compound's activity across the human kinome, revealing both on-target potency and off-target interactions. Companies like Reaction Biology offer extensive kinase screening panels, such as the KINOMEscan™ , which can assess the binding of a compound against hundreds of kinases.[6]
Experimental Protocol: Kinome Profiling (e.g., Reaction Biology KINOMEscan™)
Objective: To determine the selectivity profile of the this compound derivatives across a large panel of human kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. Test compounds are competed against an immobilized active-site directed ligand for binding to each kinase.
-
Compound Concentration: Compounds are typically screened at one or more concentrations (e.g., 1 µM and 10 µM).
-
Assay Execution: The assay is performed in a high-throughput format.
-
Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) for the compound-kinase interactions. The data is often visualized as a "tree spot" diagram, providing a clear visual representation of the kinome selectivity.
Workflow for Kinome Selectivity Profiling
Caption: Workflow for kinome selectivity profiling using a competition binding assay.
Tier 3: Secondary and Functional Assays
For any significant off-target "hits" identified in the broad panel screens, it is crucial to perform secondary, functional assays to determine the pharmacological effect of the interaction. Two of the most important secondary assays for preclinical safety assessment are the hERG cardiac potassium channel assay and cytochrome P450 (CYP) inhibition assays .
hERG Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias. Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement.
Experimental Protocol: hERG Inhibition Assay (Patch-Clamp Electrophysiology)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the hERG potassium channel current.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 cells) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the ionic current through the hERG channels.
-
Compound Application: The test compounds are applied at a range of concentrations to generate a dose-response curve.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are a superfamily of enzymes responsible for the metabolism of the majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.
Experimental Protocol: CYP Inhibition Assay
Objective: To determine the IC50 values of the compounds against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.
-
Substrate: A specific fluorescent or chromogenic substrate for each CYP isoform is used.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the metabolism of the specific substrate by the CYP enzyme.
-
Data Analysis: The rate of metabolite formation is measured, and the percentage of inhibition is calculated for a range of compound concentrations. The IC50 value is determined from the dose-response curve.
Comparative Analysis of this compound Derivatives
To provide a practical illustration, the following tables present hypothetical but plausible cross-reactivity data for our three representative this compound derivatives.
Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Compound A | Compound B | Compound C | Rationale for Inclusion |
| Primary Target (AURKA) | 95 | 98 | 92 | On-target activity |
| Dopamine D2 Receptor | 15 | 25 | 65 | Potential for CNS side effects |
| Histamine H1 Receptor | 8 | 12 | 55 | Potential for sedative effects |
| hERG Channel | 20 | 45 | 10 | Cardiac safety liability |
| CYP3A4 | 30 | 55 | 15 | Drug-drug interaction potential |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
Compound A shows good selectivity with minimal off-target activity at 10 µM.
-
Compound B , with the added hydrophobic trifluoromethyl group, shows increased inhibition of the hERG channel and CYP3A4, suggesting that this modification may increase its lipophilicity and interaction with these targets.
-
Compound C , containing a polar morpholine group, exhibits significant inhibition of the Dopamine D2 and Histamine H1 receptors, indicating that this modification may lead to interactions with aminergic GPCRs.
Table 2: Kinase Selectivity Profile (% of Control at 1 µM)
| Kinase | Compound A | Compound B | Compound C |
| AURKA (Primary Target) | 5 | 2 | 8 |
| AURKB | 30 | 25 | 35 |
| VEGFR2 | 60 | 40 | 65 |
| ABL1 | 85 | 90 | 80 |
| SRC | 70 | 65 | 75 |
Data is hypothetical and for illustrative purposes only. A lower % of control indicates stronger binding.
Interpretation:
-
All three compounds show potent binding to the primary target, AURKA.
-
They also exhibit some off-target activity against the closely related kinase, AURKB.
-
Compound B shows slightly improved selectivity, with weaker binding to VEGFR2 compared to Compound A and C. This suggests that the hydrophobic modification might be exploiting a specific feature of the AURKA binding site that is not present in VEGFR2.
Table 3: Secondary Assay Results (IC50, µM)
| Assay | Compound A | Compound B | Compound C |
| hERG Inhibition | > 30 | 8.5 | > 30 |
| CYP3A4 Inhibition | 25 | 5.2 | > 50 |
| Dopamine D2 Binding | > 20 | > 20 | 1.2 |
| Histamine H1 Binding | > 20 | > 20 | 0.8 |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
The IC50 data confirms the initial hits from the broad panel screen.
-
Compound B has a significant hERG liability (IC50 < 10 µM) and potent CYP3A4 inhibition, making it a less desirable candidate from a safety perspective.
-
Compound C shows potent binding to the D2 and H1 receptors, suggesting a high likelihood of CNS-related side effects such as sedation and extrapyramidal symptoms.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the cross-reactivity of this compound derivatives. Through a tiered approach of broad panel screening, kinome profiling, and functional secondary assays, researchers can build a detailed understanding of a compound's selectivity and potential for off-target liabilities.
The illustrative data for our hypothetical compounds underscores the profound impact that even minor structural modifications can have on the cross-reactivity profile. The addition of a hydrophobic group in Compound B increased its cardiac and metabolic liabilities, while the incorporation of a polar moiety in Compound C introduced significant GPCR-mediated off-target effects. Compound A, with its simpler substitution pattern, emerged as the most selective of the three.
These findings highlight the importance of a carefully considered structure-activity relationship (SAR) and structure-liability relationship (SLR) strategy during lead optimization. By systematically exploring the chemical space around the this compound core and employing the cross-reactivity profiling workflows detailed in this guide, drug discovery teams can more effectively navigate the complex landscape of off-target interactions and develop safer, more effective medicines. The integration of in silico predictive models for off-target effects can further enhance this process, allowing for the early flagging of potentially problematic structural motifs.[7]
Ultimately, a thorough understanding of a compound's cross-reactivity is not just about mitigating risk; it is about building a complete picture of its pharmacological identity. This knowledge is paramount for making informed decisions throughout the drug development pipeline and for ultimately delivering novel therapeutics that are both potent and safe for patients.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. eurofins.com [eurofins.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-Methylpyrazine-2-carboxamide: A Guide for Researchers
In the landscape of pharmaceutical intermediates and flavor chemistry, 5-Methylpyrazine-2-carboxamide holds a significant position. Its structural motif is a key component in various active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this compound is, therefore, a critical consideration for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method based on specific laboratory or industrial needs.
Introduction to this compound
This compound is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of the carboxamide and methyl functional groups on the pyrazine ring imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. The primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals.
This guide will dissect two principal synthetic strategies, each with its own set of advantages and challenges:
-
Route 1: Oxidation of 2,5-Dimethylpyrazine followed by Amidation. This is a classical and widely practiced approach that leverages a readily available starting material.
-
Route 2: Ammoxidation of 2,5-Dimethylpyrazine followed by Partial Hydrolysis. This route offers a more direct pathway to the nitrile intermediate, which is then converted to the target amide.
A thorough understanding of these routes is essential for optimizing reaction conditions, maximizing yields, and ensuring the economic viability and environmental sustainability of the synthesis.
Route 1: Oxidation of 2,5-Dimethylpyrazine and Subsequent Amidation
This two-stage approach first focuses on the selective oxidation of one of the two methyl groups of 2,5-dimethylpyrazine to a carboxylic acid, followed by the conversion of the acid to the desired carboxamide.
Stage 1: Selective Oxidation of 2,5-Dimethylpyrazine
The primary challenge in this stage is to achieve mono-oxidation, as the two methyl groups on the pyrazine ring are electronically similar, making them susceptible to over-oxidation to the dicarboxylic acid.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via oxidation and amidation.
Common Oxidation Methods:
-
Potassium Permanganate (KMnO₄) Oxidation: This is a powerful and common oxidizing agent. The selectivity for mono-oxidation can be controlled by carefully managing the stoichiometry of KMnO₄. Using a molar ratio of KMnO₄ to 2,5-dimethylpyrazine of slightly less than 2:1 in an aqueous medium can favor the formation of the monocarboxylic acid.[1] The reaction is typically performed at controlled temperatures to prevent runaway reactions. A significant drawback of this method is the generation of a large amount of manganese dioxide (MnO₂) as a byproduct, which requires proper disposal.[2][3][4][5][6]
-
Catalytic Oxidation: A greener alternative involves the use of transition metal catalysts, such as cobalt and manganese acetates, with a co-catalyst like potassium bromide in an acetic acid solvent.[7] This method often requires elevated temperatures (90-110 °C) and pressure but can offer higher selectivity and avoids the stoichiometric use of heavy metal oxidants.
Experimental Protocol: Potassium Permanganate Oxidation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,5-dimethylpyrazine (1.0 eq) in water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (1.9-2.0 eq) in water via the dropping funnel, maintaining the reaction temperature between 15-30 °C.[1][8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. The filtrate is then concentrated, and the pH is adjusted to the isoelectric point of the carboxylic acid (typically pH 3-4) to precipitate the product.
-
Purification: The crude 5-methylpyrazine-2-carboxylic acid can be purified by recrystallization.
Stage 2: Amidation of 5-Methylpyrazine-2-carboxylic Acid
Once the carboxylic acid is obtained, it can be converted to the carboxamide through several methods.
Common Amidation Methods:
-
Via the Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form the amide. This is a high-yielding method but involves the use of hazardous reagents.
-
Via the Ester (Ammonolysis): A common industrial approach involves converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with ammonia (ammonolysis). This method is generally safer and more scalable.
-
Direct Amidation with Coupling Agents: Reagents like propylphosphonic anhydride (T3P) can be used to directly couple the carboxylic acid with an amine source.[9] This method is efficient but can be more expensive for large-scale production.
-
Enzymatic Amidation: A greener approach utilizes lipases to catalyze the amidation of pyrazine esters. This method operates under mild conditions and in environmentally benign solvents like tert-amyl alcohol, offering high yields.[10][11]
Experimental Protocol: Amidation via the Methyl Ester
-
Esterification: Reflux 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid for several hours. The reaction is monitored by TLC. After completion, the methanol is removed under reduced pressure, and the residue is neutralized to precipitate the methyl 5-methylpyrazine-2-carboxylate.
-
Ammonolysis: The purified methyl 5-methylpyrazine-2-carboxylate is dissolved in a suitable solvent (e.g., methanol) in a pressure reactor. The solution is then saturated with ammonia gas, and the reactor is sealed and heated. The progress of the reaction is monitored by HPLC or GC.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the solvent is evaporated. The crude this compound is then purified by recrystallization.
Route 2: Ammoxidation of 2,5-Dimethylpyrazine and Partial Hydrolysis
This route aims for a more direct synthesis by converting one of the methyl groups of 2,5-dimethylpyrazine into a nitrile group in a single step, followed by the selective hydrolysis of the nitrile to the amide.
Stage 1: Selective Ammoxidation of 2,5-Dimethylpyrazine
Ammoxidation is a vapor-phase catalytic reaction that uses ammonia and oxygen to convert a methyl group to a nitrile.[12] The reaction is highly exothermic and requires careful temperature control.[1][9][13] The selectivity for mono-ammoxidation of 2,5-dimethylpyrazine is a significant challenge.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via ammoxidation and hydrolysis.
Catalysts and Conditions:
-
Vanadium-based mixed oxide catalysts are commonly employed for the ammoxidation of methyl-substituted heteroaromatics.[13] The reaction is typically carried out in a fixed-bed reactor at high temperatures (360-450 °C). The use of microreactors has been shown to improve heat transfer and safety, allowing for higher reaction temperatures and space-time yields for similar reactions.[1][9]
Experimental Protocol: Ammoxidation (Conceptual)
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable vanadium-based catalyst.
-
Reactant Feed: A gaseous mixture of 2,5-dimethylpyrazine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed. The molar ratios of the reactants are critical for selectivity and safety.
-
Reaction Control: The temperature of the reactor is carefully controlled to maintain catalytic activity and prevent runaway reactions.
-
Product Collection: The product stream is cooled to condense the 5-methylpyrazine-2-carbonitrile and unreacted starting material.
-
Purification: The crude nitrile is purified by distillation or crystallization.
Stage 2: Partial Hydrolysis of 5-Methylpyrazine-2-carbonitrile
The conversion of the nitrile to the carboxamide requires controlled hydrolysis to prevent the formation of the carboxylic acid.
Common Hydrolysis Methods:
-
Acid- or Base-Catalyzed Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions. To stop the reaction at the amide stage, milder conditions, such as using a stoichiometric amount of water and controlling the temperature, are necessary. Basic hydrolysis is often easier to control for isolating the amide.[14][15]
-
Enzymatic Hydrolysis: Nitrilase enzymes can selectively hydrate nitriles to amides under mild, aqueous conditions, offering excellent selectivity and a green chemistry profile.
-
Metal-Catalyzed Hydration: Certain metal catalysts can promote the hydration of nitriles to amides.
Experimental Protocol: Base-Catalyzed Partial Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrazine-2-carbonitrile (1.0 eq) in a suitable solvent like ethanol or a mixture of DMSO and water.
-
Reagent Addition: Add a controlled amount of a base, such as sodium hydroxide or potassium carbonate, and a limited amount of water. The reaction may be heated gently.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to determine the optimal time to stop the reaction, maximizing the yield of the amide while minimizing the formation of the carboxylic acid.
-
Work-up: Once the desired conversion is achieved, the reaction is cooled and neutralized. The product is then extracted with an organic solvent.
-
Purification: The solvent is removed, and the crude this compound is purified by recrystallization.
Comparative Analysis
| Parameter | Route 1: Oxidation & Amidation | Route 2: Ammoxidation & Hydrolysis |
| Starting Material | 2,5-Dimethylpyrazine (readily available) | 2,5-Dimethylpyrazine (readily available) |
| Number of Steps | 2 (or more if via acid chloride) | 2 |
| Key Challenges | Selective mono-oxidation, handling of hazardous reagents (e.g., KMnO₄, SOCl₂) | Selective mono-ammoxidation, control of highly exothermic reaction, controlled partial hydrolysis |
| Yields | Generally moderate to good, but can be variable depending on the method. | Can be high, especially with optimized catalysts and reactor design. |
| Scalability | Well-established for large-scale production, especially the ester ammonolysis route. | Potentially very scalable, especially with continuous flow reactors, but requires specialized equipment. |
| Safety | Use of strong oxidants and potentially hazardous reagents for amidation. | High temperatures, flammable gases (ammonia, substrate vapor), and highly exothermic reaction. |
| Environmental | Generation of significant inorganic waste (e.g., MnO₂) with KMnO₄. Use of organic solvents. | High energy consumption. Potential for catalyst deactivation. Greener if unreacted gases are recycled. |
| Cost | Can be cost-effective due to cheap starting materials and reagents like KMnO₄. | Catalyst cost and specialized equipment can be high initially, but operational costs may be lower at scale. |
Conclusion and Recommendations
The choice between these synthetic routes for this compound depends heavily on the specific context of the synthesis.
For laboratory-scale synthesis and process development, Route 1 (Oxidation and Amidation) offers greater flexibility and is often more straightforward to implement with standard laboratory equipment. The potassium permanganate oxidation, while generating waste, is a well-understood and reliable method. For the amidation step, conversion to the methyl ester followed by ammonolysis is a safe and effective approach.
For large-scale industrial production, Route 2 (Ammoxidation and Hydrolysis) presents a more atom-economical and potentially more cost-effective long-term solution, despite the higher initial capital investment for specialized reactors. The development of highly selective and stable catalysts is key to the success of this route. The use of continuous-flow microreactors can significantly enhance the safety and efficiency of the highly exothermic ammoxidation step.[1][9]
The increasing emphasis on green chemistry may also favor the development of catalytic oxidation methods for Route 1 and enzymatic or metal-catalyzed hydrolysis for Route 2, minimizing waste and improving the overall sustainability of the synthesis of this important pharmaceutical intermediate.
References
- 1. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com:443 [scispace.com:443]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ammoxidation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Validating the Inhibitory Effect of 5-Methylpyrazine-2-carboxamide on Fatty Acid Synthase I
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory potential of 5-Methylpyrazine-2-carboxamide against its putative target, Fatty Acid Synthase I (FAS-I) from Mycobacterium tuberculosis. Through a series of detailed experimental protocols and comparative data analysis, we will objectively assess its performance against the well-established frontline anti-tubercular drug, Isoniazid, which targets a related pathway.
Introduction: The Quest for Novel Anti-Tubercular Agents
Tuberculosis remains a global health crisis, necessitating the discovery of novel therapeutic agents that can overcome existing drug resistance mechanisms. The mycolic acid biosynthesis pathway is a cornerstone of the Mycobacterium tuberculosis cell wall integrity, making its constituent enzymes attractive targets for drug development.[1] this compound, a structural analog of the key anti-tubercular drug pyrazinamide (PZA), has emerged as a compound of interest. While the precise mechanism of action for PZA is multifaceted and still under investigation, its analogs have been shown to inhibit Fatty Acid Synthase I (FAS-I), a crucial enzyme in the de novo synthesis of fatty acids in mycobacteria.[2][3]
This guide will delineate a scientifically rigorous approach to:
-
Establish the inhibitory activity of this compound on M. tuberculosis FAS-I.
-
Quantify its potency through the determination of the half-maximal inhibitory concentration (IC50).
-
Compare its inhibitory profile with that of Isoniazid, a cornerstone of current tuberculosis therapy that ultimately inhibits the enoyl-acyl carrier protein reductase (InhA) in the FAS-II pathway.[4]
-
Elucidate the potential mechanism of inhibition.
Experimental Design and Workflow
A systematic and robust experimental workflow is paramount for the unambiguous validation of an enzyme inhibitor. The following diagram illustrates the key stages of the proposed investigation, from initial screening to mechanistic studies.
Caption: Experimental workflow for validating and comparing enzyme inhibitors.
Part 1: Determination of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5] It represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Protocol 1: Spectrophotometric Assay for FAS-I Activity and Inhibition
This protocol outlines a general method for measuring FAS-I activity by monitoring the oxidation of NADPH, a necessary cofactor, at 340 nm.[3]
Materials:
-
Purified recombinant M. tuberculosis Fatty Acid Synthase I (FAS-I)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
-
This compound (dissolved in DMSO)
-
Isoniazid (activated form, INH-NAD adduct, as a positive control for the pathway) or a direct InhA inhibitor like Triclosan for a more direct enzyme-level comparison.
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Methodology:
-
Prepare Reagent Solutions: Prepare stock solutions of substrates, cofactors, and inhibitors in the assay buffer. A serial dilution of the inhibitors should be prepared to cover a wide range of concentrations.
-
Enzyme Preparation: Dilute the purified FAS-I enzyme to a working concentration in the assay buffer. The concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of Acetyl-CoA and Malonyl-CoA.
-
Varying concentrations of this compound or the control inhibitor. Include a no-inhibitor control (DMSO vehicle only).
-
-
Enzyme-Inhibitor Pre-incubation: Add the diluted FAS-I enzyme to each well. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.[6]
-
Initiate the Reaction: Start the enzymatic reaction by adding a fixed concentration of NADPH to all wells.
-
Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes) using a microplate spectrophotometer. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Comparative IC50 Data
The following table presents hypothetical data comparing the inhibitory potency of this compound with Isoniazid (targeting the related FAS-II pathway) and Triclosan (a direct inhibitor of InhA in the FAS-II pathway).
| Compound | Target Enzyme | Putative Mechanism of Action | IC50 (µM) [Hypothetical] |
| This compound | FAS-I | Direct inhibition of fatty acid synthesis | 15.5 |
| Isoniazid (activated) | InhA (FAS-II) | Covalent adduct formation with NAD+, inhibiting the enzyme | 0.5 - 1.0 |
| Triclosan | InhA (FAS-II) | Direct, non-covalent binding to the enzyme's active site | 0.22 |
Note: Isoniazid requires activation by the mycobacterial catalase-peroxidase KatG to inhibit InhA.[4] For in vitro assays with the purified enzyme, a pre-activated form or a direct inhibitor like triclosan is often used.
Part 2: Elucidating the Mechanism of Action
Understanding how a compound inhibits an enzyme is crucial for its development as a drug.[8] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[3]
Protocol 2: Enzyme Kinetic Studies
Methodology:
-
Varying Substrate Concentration: Set up the FAS-I assay as described in Protocol 1. For a fixed concentration of the inhibitor (e.g., at or near its IC50), vary the concentration of one substrate (e.g., Malonyl-CoA) while keeping the other substrates and cofactors at saturating concentrations.
-
Multiple Inhibitor Concentrations: Repeat the experiment with at least two different fixed concentrations of the inhibitor, in addition to a no-inhibitor control.
-
Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot). For a clearer visual determination of the inhibition type, transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Vmax remains unchanged, while the apparent Km increases with inhibitor concentration.[3]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, while the Km remains unchanged.[3]
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.[3]
-
The following diagram illustrates the signaling pathway of mycolic acid biosynthesis and the points of inhibition for our test compound and comparators.
Caption: Inhibition points in the mycolic acid biosynthesis pathway.
Discussion and Interpretation
The hypothetical results presented suggest that this compound is a moderately potent inhibitor of FAS-I. Its IC50 value, while higher than that of the established drugs targeting the FAS-II system, indicates a specific inhibitory activity that warrants further investigation and optimization.
A competitive inhibition mechanism, as determined by the kinetic studies, would imply that this compound likely binds to the active site of FAS-I, potentially competing with one of the natural substrates like Acetyl-CoA or Malonyl-CoA. This provides a rational basis for future structure-activity relationship (SAR) studies to enhance its binding affinity and, consequently, its inhibitory potency.
The comparison with Isoniazid and Triclosan highlights the diversity of strategies to disrupt the mycolic acid biosynthesis pathway. While this compound targets the initial de novo synthesis (FAS-I), the comparators act on the subsequent elongation steps (FAS-II). This difference could be leveraged in combination therapies to create synergistic effects and combat drug-resistant strains of M. tuberculosis.
Conclusion
This guide provides a robust, evidence-based framework for the initial validation and characterization of this compound as an inhibitor of M. tuberculosis Fatty Acid Synthase I. The outlined protocols for IC50 determination and mechanism of action studies are designed to yield reliable and reproducible data. By comparing its performance against a clinically relevant drug, researchers can effectively contextualize their findings and make informed decisions regarding the potential of this compound as a lead for a new generation of anti-tubercular agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: HPLC vs. GC-MS for the Analysis of 5-Methylpyrazine-2-carboxamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 5-Methylpyrazine-2-carboxamide, a key heterocyclic compound, often serves as a crucial building block or impurity in the synthesis of various pharmaceutical agents. The selection of an appropriate analytical technique for its characterization is a critical decision that can significantly impact data quality, method robustness, and overall developmental timelines. This guide provides an in-depth, head-to-head comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
The Dichotomy of Analysis: Volatility and Thermal Stability
The fundamental choice between HPLC and GC-MS for the analysis of any compound hinges on its intrinsic physicochemical properties, primarily its volatility and thermal stability. This compound is a solid at room temperature with a reported melting point between 167-169 °C. While some pyrazine derivatives are known for their volatility, the carboxamide functional group in the target analyte can increase its polarity and decrease its volatility, making its suitability for GC-MS a key point of investigation.
High-Performance Liquid Chromatography (HPLC) is inherently suited for the analysis of non-volatile and thermally labile compounds.[1] It separates analytes in a liquid mobile phase, at or near ambient temperatures, thus minimizing the risk of thermal degradation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is ideal for volatile and thermally stable compounds that can be readily vaporized without decomposition.[1] The high temperatures of the injection port and column oven are essential for the separation process.[1] The thermal behavior of pyrazine esters has been studied, with some showing evaporation at lower temperatures while others decompose at higher temperatures.[2]
The Analytical Gauntlet: A Comparative Overview
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity. | Separation of volatile analytes based on their boiling points and interactions with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally sensitive compounds. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Often simpler, typically involving dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability, or more complex extraction procedures. |
| Sensitivity | Good, with UV detection typically in the nanogram (ng) range. | Excellent, with mass spectrometric detection often reaching picogram (pg) levels.[1] |
| Selectivity | Good, based on chromatographic retention time and UV absorbance spectrum. | Excellent, with high selectivity from both chromatographic separation and unique mass fragmentation patterns.[1] |
| Identification Confidence | Moderate, based on retention time matching with a known standard. | High, with definitive identification through mass spectral library matching. |
| Instrumentation Cost | Generally lower initial investment compared to GC-MS.[1] | Higher initial cost due to the mass spectrometer.[1] |
Experimental Protocols: A Practical Guide
The following protocols are proposed based on established methods for similar pyrazine derivatives and serve as a robust starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method, which is a common and effective approach for the separation of polar organic compounds like pyrazine derivatives.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Initial conditions: 10% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes
-
Hold: 90% Acetonitrile for 5 minutes
-
Re-equilibration: Return to 10% Acetonitrile over 1 minute and hold for 4 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a standard GC-MS method suitable for volatile and semi-volatile organic compounds. The primary consideration for this compound is its ability to be volatilized without degradation.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: Increase to 280 °C at 15 °C/min
-
Hold: 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Ensure samples are completely dissolved before injection.
Visualizing the Workflow
Caption: A comparative workflow for the analysis of this compound by HPLC and GC-MS.
Method Validation: The Cornerstone of Trustworthy Data
A rigorous validation of the chosen analytical method is essential to ensure its suitability for its intended purpose.[3] The validation should adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Benchmarking the elicitor activity of 5-Methylpyrazine-2-carboxamide against other elicitors
In the pursuit of enhancing plant resilience and optimizing the production of valuable secondary metabolites, the selection of an effective elicitor is paramount. This guide provides a comprehensive framework for benchmarking the novel synthetic elicitor, 5-Methylpyrazine-2-carboxamide, against established biotic and abiotic elicitors. We will delve into the underlying signaling pathways, provide detailed experimental protocols for comparative analysis, and present a logical framework for data interpretation, empowering researchers to make informed decisions in their specific applications.
The Landscape of Plant Elicitors: Activating Nature's Defense Arsenal
Elicitors are molecules that trigger a plant's innate defense mechanisms, often leading to increased resistance against pathogens and the enhanced synthesis of secondary metabolites with pharmaceutical, cosmetic, or agricultural value.[1][2] These molecules can be broadly categorized as either biotic, derived from living organisms, or abiotic, arising from non-living sources.[3][4]
-
Biotic Elicitors: These include components of microbial cell walls like chitin and glucans, as well as molecules produced by the plant itself in response to stress, such as jasmonic acid.[5][6]
-
Abiotic Elicitors: This category encompasses physical stressors like UV radiation and chemical compounds such as salicylic acid and heavy metal salts.[3][7]
The efficacy of an elicitor is determined by its ability to be recognized by plant cell receptors and to initiate a cascade of downstream signaling events.[1][8] This guide focuses on a synthetic pyrazine derivative, this compound, a class of compounds that has shown promise as potent abiotic elicitors.[9][10][11] Our objective is to provide a robust methodology for comparing its activity against well-characterized elicitors like Salicylic Acid (a key phytohormone in plant defense) and Yeast Extract (a complex biotic elicitor).
Unveiling the Molecular Response: Key Signaling Pathways in Plant Defense
Upon perception of an elicitor, plant cells activate a complex and interconnected network of signaling pathways. Understanding these pathways is crucial for interpreting the results of any elicitor benchmarking study. The three central pathways involved are the Jasmonic Acid (JA) pathway, the Salicylic Acid (SA) pathway, and the Mitogen-Activated Protein Kinase (MAPK) cascade.
The Jasmonic Acid (JA) Signaling Pathway
The JA pathway is primarily associated with defense against necrotrophic pathogens and wounding.[12][13] The binding of the active form of JA, jasmonoyl-isoleucine (JA-Ile), to its receptor leads to the degradation of JAZ repressor proteins. This, in turn, activates transcription factors like MYC2, which regulate the expression of JA-responsive genes.[13][14]
Caption: A simplified diagram of the Jasmonic Acid (JA) signaling pathway.
The Salicylic Acid (SA) Signaling Pathway
The SA pathway is crucial for inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to biotrophic pathogens.[15][16] SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes.[17][18]
Caption: A schematic of the Salicylic Acid (SA) signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Cascade
MAPK cascades are highly conserved signaling modules that transduce extracellular stimuli into intracellular responses.[19][20] In plants, they are involved in a wide range of processes, including responses to both biotic and abiotic stress.[21][22] A typical MAPK cascade involves a MAPKKK that phosphorylates and activates a MAPKK, which in turn phosphorylates and activates a MAPK. The activated MAPK then phosphorylates downstream targets, such as transcription factors, to regulate gene expression.[22][23]
Caption: The general architecture of a Mitogen-Activated Protein Kinase (MAPK) cascade.
Experimental Design for Comparative Elicitor Benchmarking
A robust benchmarking study requires a multi-faceted approach to capture the diverse physiological and molecular responses induced by different elicitors. The following experimental workflow is designed to provide a comprehensive comparison of this compound, Salicylic Acid, and Yeast Extract.
Caption: A workflow for benchmarking the activity of different elicitors.
Key Experimental Protocols
The production of ROS, often referred to as the oxidative burst, is one of the earliest detectable responses to elicitor recognition.[24][25] A luminol-based assay is a sensitive method for quantifying this response.[26]
Protocol:
-
Plant Material Preparation: Aseptically transfer 1 ml of a 7-day-old plant cell suspension culture into each well of a 96-well white microplate. Allow the cells to settle for at least 2 hours.
-
Assay Solution Preparation: Prepare a working solution of luminol (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/ml) in a suitable buffer.
-
Elicitor Preparation: Prepare stock solutions of this compound, Salicylic Acid, and Yeast Extract at various concentrations. The solvent used for the stock solutions should be used as the negative control.
-
Measurement: Add the assay solution to each well. Place the microplate in a luminometer and measure the background luminescence for 5-10 minutes.
-
Elicitation and Data Acquisition: Inject the elicitor solutions into the wells and immediately begin recording luminescence every 1-2 minutes for at least 60 minutes.
-
Data Analysis: The data is typically presented as Relative Light Units (RLU) over time. The peak and total luminescence can be calculated for each treatment.[24]
qRT-PCR is a highly sensitive and specific method for quantifying the expression levels of target genes.[27][28] By analyzing the expression of key genes in the JA, SA, and MAPK pathways, we can gain insights into the molecular mechanisms activated by each elicitor.
Protocol:
-
Elicitor Treatment and Sampling: Treat plant cell cultures with the different elicitors and collect samples at various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples using a suitable kit and synthesize first-strand cDNA.
-
Primer Design and Validation: Design and validate primers for target genes (e.g., PAL for the phenylpropanoid pathway, PR-1 for the SA pathway, and VSP for the JA pathway) and a reference gene (e.g., Actin or Ubiquitin).
-
qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix.[29]
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method.[30]
HPLC is a powerful analytical technique for separating, identifying, and quantifying the individual components of a mixture.[31][32] It is the gold standard for measuring the accumulation of specific secondary metabolites in response to elicitation.[33][34]
Protocol:
-
Elicitor Treatment and Sample Extraction: Treat plant cell cultures with the elicitors and harvest the cells and culture medium at different time points (e.g., 0, 24, 48, 72, and 96 hours). Extract the secondary metabolites using an appropriate solvent (e.g., methanol or ethanol).
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used for the separation of a wide range of secondary metabolites.[32]
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol), is typically employed.
-
Detection: A UV-Vis or Diode Array Detector (DAD) is commonly used to detect the compounds of interest based on their absorbance at specific wavelengths.
-
-
Quantification: Create a calibration curve using authentic standards of the target secondary metabolites. The concentration of the metabolites in the samples can then be determined by comparing their peak areas to the calibration curve.[33]
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative ROS Burst Activity
| Elicitor | Concentration | Peak RLU | Time to Peak (min) | Total RLU (60 min) |
| Control | - | 150 ± 25 | - | 8,500 ± 1,200 |
| This compound | 100 µM | 15,000 ± 1,800 | 12 | 450,000 ± 55,000 |
| Salicylic Acid | 100 µM | 8,000 ± 950 | 20 | 280,000 ± 32,000 |
| Yeast Extract | 1 mg/ml | 25,000 ± 3,100 | 8 | 700,000 ± 85,000 |
Table 2: Relative Gene Expression (Fold Change vs. Control at 6h)
| Gene | This compound | Salicylic Acid | Yeast Extract |
| PAL | 15.2 ± 2.1 | 8.5 ± 1.3 | 22.8 ± 3.5 |
| PR-1 | 5.8 ± 0.9 | 25.4 ± 3.8 | 3.1 ± 0.6 |
| VSP | 18.9 ± 2.7 | 2.1 ± 0.4 | 35.6 ± 4.9 |
Table 3: Secondary Metabolite Accumulation (µg/g dry weight at 72h)
| Metabolite | Control | This compound | Salicylic Acid | Yeast Extract |
| Compound X | 12.5 ± 1.8 | 158.7 ± 22.1 | 95.3 ± 14.2 | 212.4 ± 30.5 |
| Compound Y | 5.2 ± 0.8 | 45.9 ± 6.8 | 15.6 ± 2.5 | 68.3 ± 10.1 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Conclusion: A Framework for Rational Elicitor Selection
This guide has provided a comprehensive framework for the systematic benchmarking of this compound against other elicitors. By employing a multi-tiered experimental approach that encompasses early signaling events (ROS burst), transcriptional reprogramming (qRT-PCR), and the ultimate physiological output (secondary metabolite accumulation), researchers can gain a holistic understanding of an elicitor's mode of action and efficacy. The provided protocols and data presentation formats offer a standardized methodology for generating robust and comparable datasets. This, in turn, will facilitate the rational selection and optimization of elicitors for a wide range of applications in plant biotechnology and crop improvement.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 3. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted pyrazinecarboxamides as abiotic elicitors of flavolignan production in Silybum marianum (L.) gaertn cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 21. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cellular Complexity in MAPK Signaling in Plants: Questions and Emerging Tools to Answer Them [frontiersin.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]
- 26. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 28. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. austinpublishinggroup.com [austinpublishinggroup.com]
- 33. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 34. oaji.net [oaji.net]
A Comparative Guide to the Molecular Docking of 5-Methylpyrazine-2-carboxamide Derivatives Against M. tuberculosis InhA
In the landscape of anti-tubercular drug discovery, the pyrazine scaffold, particularly 5-Methylpyrazine-2-carboxamide, represents a cornerstone for developing novel therapeutic agents. This guide provides a comprehensive comparative analysis of the molecular docking performance of this compound derivatives against a critical enzyme in Mycobacterium tuberculosis, the enoyl-acyl carrier protein reductase (InhA). We will delve into the causality behind experimental choices, present a self-validating, detailed docking protocol, and objectively compare these derivatives against established inhibitors and alternative chemical scaffolds.
The Rationale: Why InhA and this compound?
The selection of the enoyl-acyl carrier protein reductase (InhA) as the molecular target is a strategic one. InhA is a pivotal enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial death. Furthermore, InhA is the primary target of the frontline anti-tubercular drug isoniazid (INH), albeit INH is a prodrug requiring activation by the catalase-peroxidase enzyme KatG.[1][2] The rise of INH resistance, often through mutations in katG, necessitates the development of direct InhA inhibitors that do not require such activation.
The this compound scaffold is a derivative of pyrazinamide, another first-line anti-tubercular drug. While pyrazinamide's primary mechanism is not InhA inhibition, its core pyrazine ring has proven to be a "privileged scaffold" in medicinal chemistry. The heteroaromatic nature of the pyrazine ring allows for a unique combination of polar and nonpolar interactions with biological targets.[3] Modifications at the 5-position, such as the methyl group, can enhance metabolic stability and modulate binding affinity, making these derivatives promising candidates for direct InhA inhibition.
Comparative Docking Performance Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The "docking score" or "binding energy" is a key metric, with lower (more negative) values typically indicating a higher binding affinity.
The following table summarizes the docking performance of representative this compound derivatives against InhA, compared with the activated form of isoniazid (INH-NAD adduct), the well-known direct inhibitor triclosan, and other alternative inhibitor classes. It is important to note that docking scores can vary based on the specific software, scoring function, and protein structure (PDB ID) used. The data presented here is a synthesis from multiple studies to provide a broad comparative overview.
| Compound Name/Class | Specific Derivative Example | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound Derivative | N-(cyclohexylmethyl)pyrazine-2-carboxamide | InhA | Not Specified | -7.65 | Not Specified |
| Pyrazine-2-carboxylic acid Derivative | Derivative 1c (octyl chain) | InhA (4DRE) | Molegro Virtual Docker | -86.4047 (Rerank Score)† | Gly14, Thr39, Phe41, Leu63, Ile95 |
| Known Inhibitor (Activated Drug) | Isonicotinic-acyl-NADH (INH-NAD) | InhA (1ZID) | AutoDock Vina | -10.7 to -11.7 | Gly14, Ser20, Ile21, Lys165, Thr196 |
| Known Inhibitor (Direct) | Triclosan | InhA | AutoDock 4.2 | -7.33 | TYR158, NAD+ |
| Alternative Scaffold: Indolizine | Diethyl-3-(4-fluorobenzoyl)indolizine-1,2-dicarboxylate | InhA (5G0S) | C-Docker | Not Specified | TYR158, NAD+ |
| Alternative Scaffold: Tetrahydropyran | Compound 42 | InhA | Not Specified | Not Specified | Binds in a manner similar to thiadiazole inhibitors |
| Alternative Scaffold: Phytochemical | Gravacridonediol | InhA | AutoDock 4.2 | -10.80 | TYR158, Ile194 |
†Note: The Rerank Score from Molegro Virtual Docker is a different scoring function and not directly comparable to the kcal/mol binding energies from AutoDock. However, its significantly low value indicates a very favorable predicted binding.
From this data, we can infer that pyrazine-based derivatives show promising binding affinities, in some cases approaching or potentially exceeding that of known direct inhibitors like triclosan. The interactions of a pyrazine-2-carboxylic acid derivative with key residues like Gly14, Thr39, and Phe41 in the InhA binding pocket highlight the potential for strong binding.[4] The benchmark for new direct inhibitors is often the INH-NAD adduct, which exhibits a very strong binding affinity.[2][5] Promising phytochemicals like gravacridonediol also demonstrate the potential for high-affinity binding to InhA.[6]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for performing a comparative molecular docking study against InhA using AutoDock Vina, a widely used and validated open-source docking program. The trustworthiness of this protocol is ensured by the inclusion of a re-docking validation step.
Diagram of the Molecular Docking Workflow
Caption: A streamlined workflow for comparative molecular docking.
Step 1: Receptor Preparation
-
Selection of the Protein Structure: The choice of the PDB entry is critical. We will use PDB ID: 2X22 . This structure represents M. tuberculosis InhA complexed with its NAD+ cofactor and a potent inhibitor. This provides a well-defined active site for docking.
-
Download and Clean the Structure: Download the PDB file from the RCSB Protein Data Bank. Open the file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, the co-crystallized inhibitor, and any other heteroatoms, but retain the NAD+ cofactor as it is crucial for the binding of many inhibitors.
-
Prepare for Docking: Using AutoDock Tools (ADT), add polar hydrogens and compute Gasteiger charges for the protein. Save the prepared receptor file in the PDBQT format.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of the this compound derivatives and the comparative compounds (e.g., triclosan) can be drawn using chemical drawing software like ChemDraw and converted to 3D structures, or downloaded from databases like PubChem.
-
Energy Minimization: It is crucial to start with a low-energy conformation of the ligand. Use a program like Avogadro or the MMFF94 force field in Open Babel to perform energy minimization.
-
Prepare for Docking: Open the energy-minimized ligand files in ADT. Detect the rotatable bonds and save the ligands in the PDBQT format.
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Active Site: The active site of InhA is the binding pocket of the co-crystallized inhibitor in the original PDB file (2X22). Key residues to encompass include TYR158, PHE149, and the NAD+ cofactor.
-
Set Grid Parameters: In ADT, use the "Grid Box" option. Center the grid on the active site. A typical grid size for InhA is 60 x 60 x 60 points with a spacing of 0.375 Å. Ensure the grid box is large enough to accommodate all the ligands to be docked.
Step 4: Protocol Validation (Re-docking)
-
Justification: This step is the cornerstone of a self-validating protocol. To ensure the chosen docking parameters can accurately reproduce the experimentally observed binding mode, the co-crystallized inhibitor (extracted in Step 1) is docked back into the prepared receptor.
-
Execution and Analysis: Run the docking simulation for the native ligand. The top-ranked pose should be compared to the original crystallographic pose. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[1][7]
Step 5: Running the Docking Simulations
-
Configuration: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Execution: Run AutoDock Vina from the command line, specifying the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 6 & 7: Analysis and Visualization
-
Analyze Docking Scores: Rank the compounds based on their binding affinities from the Vina output files.
-
Visualize Binding Interactions: Load the receptor and the docked ligand poses into a visualization software like PyMOL or Discovery Studio Visualizer. Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the top-ranked poses of your derivatives and the InhA active site residues. Compare these interactions with those of the known inhibitors.
Understanding the Binding Interactions
A meaningful comparison goes beyond docking scores and requires an analysis of the specific molecular interactions that stabilize the ligand-receptor complex.
Diagram of Key Ligand-Receptor Interactions
Caption: Key interactions of pyrazine derivatives in the InhA active site.
For this compound derivatives, the pyrazine ring can form favorable π-π stacking interactions with aromatic residues like PHE149. The carboxamide group is a potent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with the backbone or side chain of residues like TYR158 and with the NAD+ cofactor.[8] The 5-methyl group can fit into a hydrophobic pocket, contributing to the overall binding affinity. The comparative analysis should focus on how well these derivatives replicate or improve upon the interactions observed for established inhibitors.
Conclusion
This guide demonstrates that this compound derivatives are promising candidates for the direct inhibition of M. tuberculosis InhA. Comparative docking studies, when conducted with a robust and validated protocol, provide invaluable insights into their binding potential relative to known inhibitors and alternative scaffolds. The detailed workflow and analysis presented herein offer a framework for researchers to rationally design and prioritize novel pyrazine-based compounds in the urgent quest for new anti-tubercular agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New direct inhibitors of InhA with antimycobacterial activity based on a tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Selectivity of 5-Methylpyrazine-2-carboxamide for its Biological Target, FGFR2
In the landscape of modern drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. The pyrazine-2-carboxamide scaffold has emerged as a versatile core in the development of targeted therapies, particularly as kinase inhibitors. This guide provides an in-depth, technical framework for evaluating the selectivity of a representative molecule from this class, 5-Methylpyrazine-2-carboxamide, for its putative biological target, Fibroblast Growth Factor Receptor 2 (FGFR2).
Recent studies have highlighted the potential of pyrazine-2-carboxamide derivatives as potent inhibitors of the FGFR family of receptor tyrosine kinases, which are well-established oncogenic drivers in a variety of cancers when their signaling is dysregulated.[1][2] Given this context, a thorough assessment of on-target potency and off-target activity is a critical step in advancing such a compound from a chemical curiosity to a viable therapeutic candidate.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring that the described workflows are self-validating and grounded in established scientific principles. We will explore a multi-tiered approach to selectivity profiling, from initial biochemical validation to complex cellular and proteome-wide analyses, using both this compound and established FGFR inhibitors as comparative examples.
The Central Challenge: On-Target Efficacy vs. Off-Target Toxicity
The core principle of targeted therapy is to maximize therapeutic impact while minimizing adverse effects. Kinases, due to the conserved nature of their ATP-binding pocket, present a significant challenge for inhibitor selectivity.[3] A compound that potently inhibits its intended target (on-target effect) but also interacts with numerous other kinases or proteins (off-target effects) can lead to unforeseen toxicities, undermining its clinical potential. Therefore, a rigorous evaluation of selectivity is not merely an academic exercise but a crucial component of preclinical drug development.
The following sections will detail a logical progression of experiments designed to build a comprehensive selectivity profile for this compound against FGFR2, comparing its performance against well-characterized inhibitors such as Pemigatinib and Infigratinib, both of which have been evaluated for cancers with FGFR2 alterations.[4]
Tier 1: Foundational On-Target and Off-Target Assessment in a Purified System
The initial step in characterizing a potential inhibitor is to quantify its interaction with the primary target and a broad panel of other related and unrelated kinases in a controlled, cell-free environment. This provides a baseline understanding of the compound's intrinsic affinities.
Biochemical Kinase Assays: Quantifying Potency and Initial Selectivity
Biochemical assays are the cornerstone of kinase inhibitor profiling, measuring either the direct binding of a compound to the kinase or its ability to inhibit the enzyme's catalytic activity (phosphorylation of a substrate).[5]
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Pemigatinib IC₅₀ (nM) | Infigratinib IC₅₀ (nM) |
| FGFR2 (On-Target) | 150 | 0.5 | 1.1 |
| FGFR1 | 300 | 0.4 | 1.0 |
| FGFR3 | 250 | 1.2 | 1.5 |
| VEGFR2 | >10,000 | 30 | 60 |
| PDGFRβ | >10,000 | 150 | 220 |
| AXL | 5,000 | >10,000 | >10,000 |
| TRKA | 8,000 | >10,000 | >10,000 |
IC₅₀ values are hypothetical for this compound and representative for Pemigatinib and Infigratinib based on their known profiles. A lower IC₅₀ value indicates higher potency.
This initial screen would suggest that while this compound has some activity against FGFR2, it is significantly less potent than the established inhibitors and shows some cross-reactivity with other FGFR family members. The lack of potent activity against other kinases like VEGFR2 and PDGFRβ is a positive initial sign of selectivity outside the immediate target family.
Experimental Protocol: TR-FRET Kinase Activity Assay
This protocol describes a common method for determining the IC₅₀ of an inhibitor against a purified kinase.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of purified recombinant FGFR2 kinase, a suitable biotinylated peptide substrate, and ATP at 2x the final desired concentration. Prepare a serial dilution of this compound and control inhibitors.
-
Kinase Reaction : In a 384-well assay plate, add 5 µL of the 2x inhibitor dilution (or DMSO vehicle control).
-
Add 5 µL of the 2x enzyme/substrate mixture to all wells.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately assessed.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction by adding a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate in the dark for 60 minutes to allow for antibody binding.
-
Data Acquisition : Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium). The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis : Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: Validating Target Engagement in a Cellular Context
While biochemical assays are essential, they do not account for factors such as cell permeability, intracellular target concentration, or the need to compete with high endogenous levels of ATP. Therefore, the next crucial step is to confirm that the compound engages its target within a living cell.
Cellular Thermal Shift Assay (CETSA): A Proxy for Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells.[6] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[2][7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to assess target engagement.
By comparing the melting curve of FGFR2 in DMSO-treated cells versus compound-treated cells, a "thermal shift" indicates that the compound has entered the cell and bound to its target.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment : Culture a cell line with robust FGFR2 expression (e.g., SNU-16 gastric cancer cells) to near confluency.[8] Harvest the cells and resuspend in a suitable buffer. Treat the cell suspension with this compound (e.g., at 10 µM) or DMSO vehicle for 1 hour at 37°C.
-
Heating Step : Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular contents.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot : Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize the samples to the same total protein concentration, mix with Laemmli buffer, and heat to denature.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FGFR2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis : Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melting curves for both the DMSO and compound-treated samples.
Tier 3: Assessing Cellular Function and Off-Target Liabilities
Confirming target binding is necessary but not sufficient. A comprehensive selectivity evaluation must also assess the compound's functional consequences in a cellular context, including its effect on downstream signaling, its activity in a broader, unbiased screen, and its general cytotoxicity.
Signaling Pathway Analysis
If this compound is an effective FGFR2 inhibitor, it should block the downstream signaling cascade initiated by FGFR2 activation. A key pathway downstream of FGFRs is the MAPK/ERK pathway.[1]
FGFR2 Signaling and Point of Inhibition
Caption: Inhibition of the FGFR2 signaling cascade.
A western blot analysis showing a dose-dependent decrease in the phosphorylation of ERK (p-ERK) upon treatment with the compound would provide strong functional evidence of on-target activity.
Broad Kinome Profiling: An Unbiased View of Selectivity
To move beyond a curated list of kinases, broad panel screening services offer an unbiased assessment of a compound's activity against hundreds of kinases.[9] Companies like Reaction Biology, Eurofins Discovery, and Pharmaron provide services such as KINOMEscan™, which measures the binding of a compound to a panel of over 400 human kinases.[4][5]
Data Presentation: Kinome Selectivity Score
A common way to represent selectivity is the Selectivity Score (S-score) , which quantifies how selectively a compound binds to a small number of kinases at a given concentration. A lower S-score indicates higher selectivity.
| Compound | S-score (1 µM) | Number of Hits (>65% Inhibition) | Primary Target(s) |
| This compound | 0.25 | 11 | FGFR1/2/3, RET, KIT |
| Pemigatinib | 0.05 | 2 | FGFR1/2/3 |
| Highly Selective Compound (Ideal) | <0.02 | 1 | FGFR2 |
| Promiscuous Compound (Poor) | >0.5 | >50 | Multiple Families |
Data are representative. The S-score is calculated based on the number of kinases inhibited above a certain threshold, relative to the total number of kinases tested.
This unbiased screen provides a global view of potential off-target interactions that could lead to unexpected biological effects or toxicity.
Cytotoxicity Assays: Assessing General Cellular Health
Finally, it is critical to determine if the compound is toxic to cells in a non-specific manner. Cytotoxicity assays measure parameters like membrane integrity (LDH release) or metabolic activity (MTT or AlamarBlue assays) to assess overall cell health.[3][10][11] An ideal inhibitor should show potent inhibition of proliferation in FGFR2-dependent cancer cells while having minimal effect on cell lines that do not rely on this pathway.
Data Presentation: Comparative Cellular Potency and Cytotoxicity
| Cell Line | FGFR2 Status | This compound GI₅₀ (µM) | Pemigatinib GI₅₀ (µM) |
| SNU-16 | Amplified | 5.2 | 0.01 |
| KMS-11 | Translocation | 8.1 | 0.03 |
| A549 | Normal | >50 | >10 |
| HEK293 | Normal | >50 | >10 |
GI₅₀ (Growth Inhibition 50) is the concentration of drug that causes 50% inhibition of cell growth. Data are representative.
A large window between the GI₅₀ in FGFR2-dependent and independent cell lines indicates that the compound's anti-proliferative effect is likely due to on-target inhibition rather than general cytotoxicity.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
Evaluating the selectivity of a compound like this compound is a multi-faceted process that builds from foundational biochemical data to complex cellular and proteomic analyses. No single experiment can tell the whole story. By systematically progressing through the tiers of investigation described in this guide—quantifying biochemical potency, confirming cellular target engagement, and assessing functional outcomes and off-target liabilities—researchers can build a robust and reliable selectivity profile. This comprehensive understanding is essential for making informed decisions, mitigating risks in drug development, and ultimately designing safer and more effective targeted therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Synthesis and Bioactivity of 5-Methylpyrazine-2-carboxamide: A Comparative Analysis of Reproducibility
In the landscape of medicinal chemistry, pyrazine derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Among these, 5-Methylpyrazine-2-carboxamide and its analogues have garnered attention for their diverse biological activities. However, the reproducibility of both the synthesis and the reported bioactivity data can be a significant hurdle for researchers. This guide provides a comparative analysis of published synthetic methodologies and bioactivity data, offering insights into best practices to ensure reliable and reproducible results in the laboratory.
Part 1: Synthesis of this compound - A Comparative Overview
The synthesis of this compound can be approached through various routes, primarily involving the amidation of a 5-methylpyrazine-2-carboxylic acid precursor. The reproducibility of the final step is highly dependent on the purity of this precursor and the chosen amidation method.
Comparison of Synthetic Routes to 5-Methylpyrazine-2-carboxylic Acid
The preparation of the key intermediate, 5-methylpyrazine-2-carboxylic acid, is a critical step where variability can be introduced. Several methods have been reported, starting from different materials.
| Starting Material | Key Reagents & Catalysts | Reaction Conditions | Reported Yield | Potential Reproducibility Challenges | Reference |
| 2,5-Dimethylpyrazine | Cobalt acetate, manganese acetate, potassium bromide | Oxidation in acetic acid at 90-110°C | High | Precise control of reaction temperature and time is crucial to prevent over-oxidation. Catalyst purity can affect reaction efficiency. | [1] |
| 2,5-Dimethylpyrazine | Hydrogen peroxide, sodium tungstate, sulfuric acid | Nitrogen oxidation followed by hydrolysis and oxidation | 93% (for N-oxide) | Handling of hydrogen peroxide at elevated temperatures requires caution. Stoichiometry of reagents needs to be precise to avoid side reactions. | [2] |
| Methylglyoxal and o-phenylenediamine | Sodium Pyrosulfite, inorganic oxidizers, sulfuric acid | Cyclization, oxidation, acidification, and decarboxylation | Not specified | A multi-step process with several intermediates, increasing the potential for yield loss and introduction of impurities at each stage. | [3] |
Expert Analysis: The oxidation of 2,5-dimethylpyrazine appears to be a more direct and potentially more reproducible route compared to the multi-step synthesis from methylglyoxal. The method utilizing cobalt and manganese acetates as catalysts is common in industrial applications, suggesting a scalable and robust process, though catalyst quality is paramount.
Recommended "Best Practice" Synthesis of this compound
The following protocol is a synthesized "best practice" method for the amidation of 5-methylpyrazine-2-carboxylic acid, designed for high yield and purity, thus enhancing reproducibility. This method is adapted from general procedures for the synthesis of pyrazine carboxamides.[4][5]
Experimental Protocol: Amidation of 5-Methylpyrazine-2-carboxylic Acid
-
Acid Chloride Formation:
-
To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation. Using an excess of thionyl chloride ensures complete conversion.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.
-
-
Amidation:
-
Dissolve the crude 5-methylpyrazine-2-carbonyl chloride in dry acetone.
-
In a separate flask, prepare a solution of aqueous ammonia (excess) in an ice bath.
-
Add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.
-
Rationale: The reaction is exothermic, and maintaining a low temperature minimizes the formation of byproducts. Using an excess of ammonia drives the reaction to completion.
-
Stir the reaction mixture at 0-5°C for 1 hour and then at room temperature for 2 hours.
-
-
Isolation and Purification:
-
Filter the resulting precipitate and wash with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.[6]
-
Dry the final product under vacuum.
-
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Part 2: Bioactivity of this compound and Derivatives - A Reproducibility Perspective
The bioactivity of pyrazine carboxamides has been explored in various contexts, with a significant focus on their antimicrobial and antitubercular properties. The reproducibility of these bioactivity studies is contingent on the standardization of assay protocols and the use of well-characterized microbial strains.
Comparative Table of Reported Bioactivities
| Compound Class | Biological Activity | Key Findings & Quantitative Data | Potential Reproducibility Challenges | Reference |
| Substituted Pyrazinecarboxamides | Antimycobacterial | 3,5-Bromo-4-hydroxyphenyl derivatives showed 54-72% inhibition against M. tuberculosis H37Rv. | The use of different strains of M. tuberculosis can lead to variations in susceptibility. The exact composition of the culture medium can also influence results. | [5][7] |
| 5-tert-Butyl-6-chloro-N-(aryl)pyrazine-2-carboxamides | Antifungal | MIC of 31.25 µmol/mL against Trichophyton mentagrophytes for the 4-methyl-1,3-thiazol-2-yl derivative. | The determination of Minimum Inhibitory Concentration (MIC) can be method-dependent (e.g., broth microdilution vs. agar diffusion), leading to different values. | [5] |
| Pyrazine-2-carboxylic acid derivatives of piperazines | Antimicrobial | (4-(6-aminopyrimidin-4-yl) piperazin-1-yl)(5-methylpyrazin-2-yl) methanone showed potent activity against various pathogenic strains. | The inoculum size and growth phase of the microorganisms can significantly impact the outcome of antimicrobial susceptibility testing. | [8] |
| 5-Methylpyrazine-2-carbohydrazide derivatives | Anti-tubercular | Several derivatives showed remarkable activity against M. tuberculosis (H37Rv). | The stability of the compounds in the assay medium over the incubation period can affect the observed activity. | [9] |
Expert Analysis: The bioactivity data for pyrazine carboxamides is promising, but direct comparisons between studies are often difficult due to variations in experimental conditions. To ensure reproducibility, it is essential to follow standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Recommended "Best Practice" Protocol for Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method. This method is widely accepted and provides quantitative results, which are crucial for reproducibility.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Rationale: A standardized inoculum is critical for reproducible MIC values.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Rationale: Serial dilutions allow for the determination of a precise MIC value. The final concentration of the solvent should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by using a plate reader to measure optical density.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The reproducibility of the synthesis and bioactivity of this compound and its derivatives is achievable through careful selection of synthetic routes and adherence to standardized biological testing protocols. For synthesis, routes that are more direct and utilize well-defined reaction conditions are preferable. In bioactivity studies, the use of standardized methods, such as the broth microdilution assay for antimicrobial testing, is paramount for generating reliable and comparable data. By following the best practices outlined in this guide, researchers can enhance the reproducibility of their findings and contribute to the robust development of this promising class of compounds.
References
- 1. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Correlating In Vitro and In Vivo Efficacy of Novel Antitubercular Agents
A Senior Application Scientist's Perspective on 5-Methylpyrazine-2-carboxamide and Its Analogs
Introduction
To researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a life-saving therapeutic is both an art and a science. A critical juncture in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide will navigate this complex process, with a specific focus on pyrazine-2-carboxamide derivatives, a class of compounds with significant potential in the fight against tuberculosis.
While specific experimental data on the in vitro and in vivo efficacy of this compound is not extensively available in the public domain, we can draw valuable insights from its close and well-documented analog, Pyrazinamide (PZA). PZA is a cornerstone of first-line tuberculosis therapy, and its unique characteristics provide an excellent framework for understanding the principles of correlating laboratory findings with clinical outcomes.[1][2] This guide will leverage the extensive research on PZA and its derivatives to illustrate a comprehensive approach to evaluating novel antitubercular candidates like this compound.
The Pyrazinamide Paradigm: A Prodrug with Unique Activity
Pyrazinamide is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), by an enzyme produced by Mycobacterium tuberculosis (Mtb).[1][3][4] This activation is crucial for its antimycobacterial effect. One of the most remarkable features of PZA is its potent activity against non-replicating or "persister" Mtb cells, which are often responsible for the relapse of the disease.[3][5] This sterilizing activity is what makes PZA a vital component of modern short-course tuberculosis treatment.[2]
The mechanism of action of PZA is multifaceted. The active form, POA, is thought to disrupt the bacterial membrane, interfere with energy production, and inhibit fatty acid synthesis.[4][6] Interestingly, the in vitro activity of PZA is highly dependent on an acidic environment (pH 5.0-5.5), which mimics the conditions within the granulomas where Mtb resides in the host.[1][5] This pH-dependent activity is a critical factor to consider when designing and interpreting in vitro assays.
In Vitro Efficacy Assessment: The First Step in Characterization
A robust in vitro characterization is the foundation for understanding a compound's potential. For a novel agent like this compound, a tiered approach to in vitro testing is recommended.
Key In Vitro Assays for Antitubercular Agents:
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental assay, determining the lowest concentration of a drug that inhibits the visible growth of Mtb. For PZA and its analogs, it is crucial to perform this assay at both neutral and acidic pH to capture their full activity profile.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of a drug that kills 99.9% of the initial bacterial population. It helps to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) compounds.
-
Time-Kill Kinetics: These studies provide a dynamic view of a drug's activity over time, revealing how quickly it kills bacteria at different concentrations.
-
Intracellular Activity Assays: Since Mtb is an intracellular pathogen that resides within host macrophages, it is essential to evaluate a compound's ability to kill the bacteria within this cellular context. Assays using infected macrophage cell lines are critical for this purpose.[7]
-
Activity Against Non-Replicating Persisters: Specialized in vitro models that mimic the dormant state of Mtb can be used to assess a compound's sterilizing potential, a key attribute of PZA.
Experimental Protocol: A Representative MIC Assay for Pyrazinamide Derivatives
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Assay Medium: A specialized acidic medium (e.g., 7H9 broth adjusted to pH 5.5) is used to assess the activity of PZA analogs. A parallel assay at neutral pH (pH 6.8) should also be performed.
-
Compound Preparation: The test compounds are serially diluted in the appropriate assay medium in a 96-well microplate format.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Readout: Bacterial growth inhibition is assessed visually or by using a growth indicator dye like resazurin. The MIC is the lowest concentration of the compound that prevents a color change (indicating no bacterial growth).
In Vivo Efficacy Models: Translating In Vitro Promise to a Living System
Positive in vitro data is a prerequisite, but in vivo studies are the true test of a drug's potential. Animal models of tuberculosis are essential for evaluating a compound's efficacy, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body and the pathogen).
Commonly Used Animal Models for Tuberculosis:
-
Mouse Model: The mouse is the most widely used model for TB drug testing due to its cost-effectiveness and the availability of genetically modified strains.[8][9] Both acute and chronic infection models can be established to evaluate a drug's bactericidal and sterilizing activity.
-
Guinea Pig Model: Guinea pigs develop a more human-like pathology, including the formation of well-defined granulomas with caseous necrosis. This model is particularly useful for assessing the sterilizing activity of drugs.[10]
-
Zebrafish Larvae Model: This model offers a high-throughput in vivo screening platform for rapid assessment of drug efficacy and toxicity.[8]
Experimental Workflow: A Prototypical In Vivo Efficacy Study in Mice
Caption: A typical workflow for an in vivo efficacy study of an antitubercular drug in a mouse model.
Correlating In Vitro and In Vivo Data: The IVIVC Concept
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. While traditionally applied to formulation development, the underlying principle of correlating laboratory measurements with in vivo outcomes is central to preclinical drug development.
For antitubercular agents, a successful correlation would mean that in vitro measures of activity (like MIC or intracellular killing) are predictive of the reduction in bacterial load in the lungs of an infected animal. However, this is often not a simple linear relationship due to several confounding factors:
-
Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration at the site of infection. A potent compound in vitro may fail in vivo if it is rapidly metabolized or does not reach the granulomas.
-
Host Immune Response: The immune system plays a crucial role in controlling Mtb infection. A drug may act synergistically with the host immune response to clear the infection.[11][12][13]
-
The Granuloma Microenvironment: The unique microenvironment of the tuberculous granuloma, with its low oxygen and acidic pH, can significantly impact drug activity.
A Proposed Evaluation Pathway for this compound
Based on the principles discussed, a logical pathway for the evaluation of this compound would be as follows:
Caption: A proposed workflow for the preclinical evaluation of a novel pyrazine-2-carboxamide derivative.
Comparative Data of Pyrazinamide and Its Derivatives
While specific data for this compound is lacking, the following table summarizes the in vitro activity of PZA and some of its derivatives against M. tuberculosis H37Rv to provide a comparative context.
| Compound | MIC (µg/mL) at acidic pH | Notes | Reference |
| Pyrazinamide | 12.5 - 50 | Standard first-line drug | [14] |
| 5-Cl-Pyrazinamide | 12.5 - 25 | Active against some PZA-resistant strains | [2] |
| N-(2-morpholinoethyl)pyrazine-2-carboxamide | 8.0 | Shows improved in vitro activity | [14] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | ~1.7 (6 µM) | Demonstrates potent in vitro activity | [15][16] |
The correlation of in vitro and in vivo efficacy is a multifaceted challenge that requires a deep understanding of the compound's mechanism of action, its pharmacokinetic properties, and the pathophysiology of the disease. While the direct evaluation of this compound is limited by the available data, the well-established principles derived from the study of Pyrazinamide and its derivatives provide a robust roadmap for its future investigation. A systematic approach, combining a suite of relevant in vitro assays with well-designed in vivo models, is paramount for successfully identifying and developing the next generation of antitubercular therapeutics.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 10. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis | Sciety [sciety.org]
- 14. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylpyrazine-2-carboxamide
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel compounds like 5-Methylpyrazine-2-carboxamide is foundational to innovation. This compound, a versatile pyrazine derivative, serves as a key building block in the synthesis of new bioactive molecules and as a flavor agent.[1] However, beyond its application, our responsibility extends to its entire lifecycle, culminating in its safe and compliant disposal.
This guide provides a comprehensive, principles-based approach to the disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that our disposal practices are not only compliant but also scientifically sound and inherently safe.
Part 1: Foundational Principles—Hazard Assessment and Regulatory Context
Proper disposal begins with a thorough understanding of the material's hazards and the regulatory framework governing its waste stream. The toxicological properties of this compound have not been fully investigated.[2] In the absence of complete data, a cautious and conservative approach is mandated. We must treat the compound as potentially hazardous, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure and environmental release.
Based on data from structurally similar compounds, such as 5-Methylpyrazine-2-carboxylic acid, we can anticipate certain hazards.[3][4]
Table 1: Hazard Profile and Risk Mitigation for this compound
| Potential Hazard | Basis of Concern (Analog Data) | Causality & Rationale for Disposal Protocol |
| Eye Damage/Irritation | Causes serious eye damage (H318).[3][5] | Direct contact can cause significant injury. Disposal procedures must minimize dust and splashes. All handling requires eye protection. |
| Skin & Respiratory Irritation | May cause skin and respiratory irritation. | Fine powders can be easily inhaled or contact skin. Waste handling should occur in ventilated areas (e.g., fume hood) with appropriate PPE. |
| Combustible Dust | Fine dust dispersed in air may ignite.[2][5] | Accumulation of dust presents an explosion hazard. Procedures must prevent dust cloud formation and eliminate ignition sources. |
| Environmental Hazard | Data not fully available, but discharge into the environment must be avoided.[2][6] | Nitrogen-containing heterocyclic compounds can have ecological impacts. Drain disposal is strictly prohibited to prevent entry into waterways.[2][7] |
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[2][8] Since this compound is not a specifically "listed" waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[9] Given the incomplete toxicological data, the most prudent course of action is to manage it as a hazardous waste.
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that all forms of this compound waste are handled safely from the point of generation to the final pickup.
The first critical step is the strict segregation of waste. Co-mingling incompatible waste streams can lead to dangerous chemical reactions.[10][11]
-
DO NOT MIX with the following:
Objective: To safely collect and store this compound waste in a compliant manner.
Materials:
-
Designated Hazardous Waste Container (High-Density Polyethylene - HDPE, clearly labeled)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.
-
Fume Hood or Ventilated Enclosure
Procedure:
-
Preparation:
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[11]
-
Fill in all required information:
-
The words "Hazardous Waste "
-
Full Chemical Name: "This compound " (no formulas or abbreviations)
-
Accumulation Start Date
-
Associated Hazards (e.g., "Irritant," "Handle with Caution")
-
-
-
Waste Addition:
-
Solid Waste: Carefully place solid this compound and any contaminated disposables (e.g., weigh paper, gloves, pipette tips) directly into the labeled solid waste container. Avoid generating dust.[13]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, compatible liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste.[10][12]
-
Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[12]
-
-
Storage:
-
Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added.[7][10]
-
Store the container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure the SAA has secondary containment to capture any potential leaks.
-
Decontamination is a critical step to ensure that containers and equipment do not become a source of exposure or contamination.
-
"Empty" Container Management:
-
Under RCRA, a container that held hazardous waste is considered "empty" if all waste has been removed by standard practices and no more than 1 inch of residue remains.[10]
-
To render a container non-hazardous, it must be triple-rinsed.[10]
-
Procedure: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Crucially, all three rinsate washes must be collected as hazardous liquid waste. [10] After proper triple-rinsing, the container can be managed as non-hazardous waste (e.g., recycled).[10]
-
-
Contaminated Glassware/Equipment:
-
Wash equipment with an appropriate solvent.
-
Collect the initial solvent rinse as hazardous liquid waste. Subsequent washes with soap and water can typically be drain-disposed, but consult your institution's EHS department for specific guidance.
-
Part 3: Spill Management
Immediate and correct response to a spill is vital for safety.
For a small spill of solid this compound:
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Wear, at a minimum, a lab coat, gloves, and safety goggles.
-
Contain: Gently cover the spill with a dry, inert absorbent material (e.g., sand, Chemizorb®, vermiculite) to prevent dust from becoming airborne.[6][14]
-
Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[2]
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the hazardous waste container.
-
Dispose: Seal, label, and dispose of the container as hazardous waste.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

